Technical Documentation Center

ML351 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: ML351
  • CAS: 847163-28-4

Core Science & Biosynthesis

Foundational

ML351: A Technical Guide to its Mechanism of Action in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals Abstract ML351 is a potent and selective small-molecule inhibitor of 15-lipoxygenase-1 (15-LOX-1), also known as 12/15-lipoxygenase (12/15-LOX) in mice. In...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML351 is a potent and selective small-molecule inhibitor of 15-lipoxygenase-1 (15-LOX-1), also known as 12/15-lipoxygenase (12/15-LOX) in mice. In the context of neuronal cells, ML351 exhibits significant neuroprotective properties, primarily by mitigating oxidative stress-induced cell death. This technical guide provides an in-depth analysis of the mechanism of action of ML351 in neuronal cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the implicated signaling pathways. The primary mechanism involves the inhibition of the 12/15-LOX enzyme, which in turn prevents downstream inflammatory and apoptotic cascades, including the suppression of NLRP1 and NLRP3 inflammasome activation.

Core Mechanism of Action: Inhibition of 15-Lipoxygenase-1

ML351 was identified through a quantitative high-throughput screen as a novel and potent inhibitor of human 15-LOX-1.[1][2] Its primary mode of action in neuronal cells is the direct inhibition of this enzyme, which is implicated in various neurodegenerative conditions and ischemic stroke.[1][2][3] Under conditions of oxidative stress, such as glutamate toxicity or ischemia, 12/15-LOX is upregulated and activated in neurons.[3][4][5] This activation leads to the production of lipid hydroperoxides, which contribute to mitochondrial damage, increased reactive oxygen species (ROS) production, and subsequent neuronal cell death.[4][5] ML351 effectively blocks this enzymatic activity, thereby conferring neuroprotection.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings related to the activity and efficacy of ML351.

Table 1: In Vitro Inhibitory Activity of ML351

TargetIC50SelectivitySource
Human 15-LOX-1200 nM>250-fold vs. 5-LOX, 12-LOX, 15-LOX-2, COX-1, COX-2[1][2]

Table 2: Neuroprotective Effects of ML351 in Neuronal Cell Models

Cell LineInsultEndpointEffective ConcentrationSource
HT-22 (mouse hippocampal)5 mM GlutamateIncreased cell viabilityNot specified[1][2]
HT-22 (mouse hippocampal)H2O2Increased cell viability10, 20, 40 µM[6]

Table 3: In Vivo Effects of ML351 in a Mouse Model of Ischemic Stroke

ParameterTreatmentOutcomeSource
Infarct VolumeML351 (50 mg/kg, i.p.)Significantly reduced at 6, 24, and 72 hours[3]
Neurological Deficit ScoreML351 (50 mg/kg, i.p.)Significantly attenuated at 6, 24, and 72 hours[3]
Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α)ML351 (50 mg/kg, i.p.)Significantly decreased at 6 and/or 24 hours[3]
Anti-inflammatory Cytokines (IL-10, TGF-β)ML351 (50 mg/kg, i.p.)Increased at 24 and/or 72 hours[3]
NLRP1 and NLRP3 Inflammasome ActivationML351 (50 mg/kg, i.p.)Significantly diminished at 6, 24, and 72 hours[3]

Signaling Pathways

ML351 exerts its neuroprotective effects by intervening in a well-defined signaling cascade initiated by oxidative stress.

Oxidative Stress-Induced 12/15-LOX Activation and Mitochondrial Damage

Under oxidative stress conditions, such as high levels of extracellular glutamate in HT-22 cells, the intracellular antioxidant glutathione is depleted.[5] This leads to the activation of 12/15-LOX, which then targets mitochondria, causing a breakdown of the mitochondrial membrane potential, release of cytochrome c, and a surge in reactive oxygen species (ROS).[4][5]

G cluster_stress Oxidative Stress cluster_cell Neuronal Cell Glutamate Glutamate Toxicity / Ischemia GSH_depletion GSH Depletion Glutamate->GSH_depletion LOX_activation 12/15-LOX Activation GSH_depletion->LOX_activation Mitochondria Mitochondria LOX_activation->Mitochondria Mito_damage Mitochondrial Damage (↓ΔΨm, ↑ROS, Cytochrome c release) Mitochondria->Mito_damage ML351 ML351 ML351->LOX_activation G cluster_upstream Upstream Events cluster_downstream Downstream Signaling Cascade LOX_activation 12/15-LOX Activation NLRP_activation NLRP1/NLRP3 Inflammasome Activation LOX_activation->NLRP_activation ML351 ML351 ML351->LOX_activation Casp1_activation Caspase-1 Activation NLRP_activation->Casp1_activation Cytokine_release ↑ Pro-inflammatory Cytokines (IL-1β, IL-18) Casp1_activation->Cytokine_release Neuroinflammation Neuroinflammation Cytokine_release->Neuroinflammation Apoptosis Neuronal Apoptosis Neuroinflammation->Apoptosis

References

Exploratory

ML351: A Potent and Selective 15-Lipoxygenase-1 Inhibitor for Neuroprotection and Anti-inflammatory Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract ML351 is a potent and highly selective small-molecule inhibitor of human 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in the p...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ML351 is a potent and highly selective small-molecule inhibitor of human 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in the pathophysiology of various diseases, including neurodegenerative disorders, stroke, and type 1 diabetes.[1][2] Discovered through a quantitative high-throughput screen, ML351 exhibits nanomolar potency with an IC50 of 200 nM and demonstrates excellent selectivity (>250-fold) over other lipoxygenase (LOX) and cyclooxygenase (COX) isoforms.[3][4] This technical guide provides a comprehensive overview of ML351, including its biochemical properties, mechanism of action, detailed experimental protocols for its evaluation, and its role in modulating key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and biomedical research.

Introduction

The lipoxygenase (LOX) family of enzymes plays a crucial role in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators involved in inflammatory and physiological processes.[5] Among the LOX isozymes, 15-lipoxygenase-1 (15-LOX-1) has emerged as a significant therapeutic target due to its involvement in pathological conditions characterized by inflammation and oxidative stress.[2] Upregulation of 15-LOX-1 has been observed in neurodegenerative diseases and stroke, contributing to neuronal damage.[5] Therefore, the development of potent and selective 15-LOX-1 inhibitors represents a promising therapeutic strategy.

ML351 emerged from a rigorous screening campaign as a novel chemotype with exceptional inhibitory activity against 15-LOX-1.[2] Its favorable pharmacological profile, including cell permeability and in vivo efficacy in preclinical models, makes it a valuable tool for investigating the biological functions of 15-LOX-1 and a promising lead compound for drug development.[1][2]

Biochemical and Pharmacological Properties

ML351 is characterized by its potent and selective inhibition of 15-LOX-1. Its key quantitative parameters are summarized in the tables below.

Table 1: Inhibitory Potency of ML351 against 15-LOX-1
ParameterValueReference
IC50200 nM[3][4]
Mechanism of ActionTight-binding, mixed inhibitor[2]
Table 2: Selectivity Profile of ML351
EnzymeIC50Selectivity Fold vs. 15-LOX-1Reference
5-LOX> 50 µM> 250[4]
12-LOX> 100 µM> 500[4]
15-LOX-2> 100 µM> 500[4]
COX-1<10% inhibition at 15 µMNot Applicable[4]
COX-2<10% inhibition at 15 µMNot Applicable[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of ML351.

15-LOX-1 Inhibition Assay (UV-Vis Spectrophotometry)

This assay measures the ability of ML351 to inhibit the enzymatic activity of 15-LOX-1 by monitoring the formation of the conjugated diene product, which absorbs light at 234 nm.

Materials:

  • Human recombinant 15-LOX-1 enzyme

  • Linoleic acid (substrate)

  • ML351

  • Borate buffer (0.2 M, pH 9.0) or HEPES buffer (25 mM, pH 7.5)[3][5]

  • DMSO

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of ML351 in DMSO.

  • Prepare a working solution of 15-LOX-1 enzyme in the chosen buffer. The final enzyme concentration in the assay is typically around 200 U/ml.[3]

  • Prepare a substrate solution of linoleic acid in the buffer. A final concentration of 125 µM is commonly used.[3]

  • In a quartz cuvette, mix the buffer, the enzyme solution, and the desired concentration of ML351 (or DMSO for the control). Incubate for 5 minutes at room temperature.[3]

  • Initiate the reaction by adding the linoleic acid substrate solution to the cuvette.

  • Immediately measure the increase in absorbance at 234 nm for 5 minutes, taking readings every 30 seconds.[3]

  • The rate of reaction is determined from the linear portion of the absorbance versus time curve.

  • Calculate the percent inhibition for each concentration of ML351 relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the ML351 concentration and fitting the data to a dose-response curve.

Cell-Based Assay for Neuroprotection in HT22 Cells

This assay evaluates the neuroprotective effects of ML351 against glutamate-induced oxidative toxicity in the murine hippocampal neuronal cell line, HT22.

Materials:

  • HT22 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin

  • Glutamate

  • ML351

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • 12-HETE ELISA kit

Procedure:

Cell Culture and Treatment:

  • Culture HT22 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[6][7]

  • Pre-treat the cells with various concentrations of ML351 for a specified period (e.g., 1 hour) before inducing toxicity.

  • Induce neurotoxicity by adding glutamate to the cell culture medium at a final concentration of 5 mM.[7]

  • Incubate the cells for 24 hours.[7]

Assessment of Cell Viability (LDH Assay):

  • After the incubation period, collect the cell culture supernatant.

  • Lyse the remaining cells to measure the intracellular LDH.

  • Measure the LDH activity in both the supernatant and the cell lysate using an LDH cytotoxicity assay kit according to the manufacturer's instructions.

  • Calculate the percentage of LDH release as an indicator of cell death.

Measurement of 12-HETE Levels (ELISA):

  • Following treatment, collect the cell culture supernatant.

  • Measure the concentration of 12-hydroxyeicosatetraenoic acid (12-HETE), a product of 12/15-LOX activity, in the supernatant using a specific 12-HETE ELISA kit.

  • Follow the manufacturer's protocol for the ELISA procedure, which typically involves incubating the sample with a specific antibody, followed by a series of washing and detection steps.[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of 15-LOX-1 Inhibition by ML351

ML351 exerts its protective effects by inhibiting 15-LOX-1, which in turn modulates downstream inflammatory signaling pathways. A key pathway affected is the NLRP3 inflammasome. 15-LOX-1 activity can lead to the production of lipid mediators that activate the NLRP3 inflammasome, a multiprotein complex that triggers the release of pro-inflammatory cytokines like IL-1β. By inhibiting 15-LOX-1, ML351 reduces the activation of the NLRP3 inflammasome, leading to a decrease in inflammation and subsequent cellular damage.

G cluster_upstream Upstream Events cluster_downstream Downstream Signaling Cellular Stress Cellular Stress Arachidonic Acid Arachidonic Acid Cellular Stress->Arachidonic Acid releases 15-LOX-1 15-LOX-1 Arachidonic Acid->15-LOX-1 substrate Lipid Mediators Lipid Mediators 15-LOX-1->Lipid Mediators produces ML351 ML351 ML351->15-LOX-1 inhibits NLRP3 Inflammasome Activation NLRP3 Inflammasome Activation Lipid Mediators->NLRP3 Inflammasome Activation activates Caspase-1 Activation Caspase-1 Activation NLRP3 Inflammasome Activation->Caspase-1 Activation IL-1beta IL-1beta Caspase-1 Activation->IL-1beta cleaves Pro-IL-1beta to Pro-IL-1beta Pro-IL-1beta Pro-IL-1beta->Caspase-1 Activation Inflammation & Cell Death Inflammation & Cell Death IL-1beta->Inflammation & Cell Death

Caption: 15-LOX-1 Inhibition by ML351 Modulates the NLRP3 Inflammasome Pathway.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating ML351's inhibitory and neuroprotective properties.

G cluster_invitro In Vitro Characterization cluster_cellbased Cell-Based Assays 15-LOX-1 Inhibition Assay 15-LOX-1 Inhibition Assay IC50 Determination IC50 Determination 15-LOX-1 Inhibition Assay->IC50 Determination Selectivity Profiling Selectivity Profiling 15-LOX-1 Inhibition Assay->Selectivity Profiling HT22 Cell Culture HT22 Cell Culture ML351 Treatment ML351 Treatment HT22 Cell Culture->ML351 Treatment Glutamate Treatment Glutamate Treatment LDH Assay (Viability) LDH Assay (Viability) Glutamate Treatment->LDH Assay (Viability) 12-HETE ELISA 12-HETE ELISA Glutamate Treatment->12-HETE ELISA ML351 Treatment->Glutamate Treatment

Caption: Experimental Workflow for the Evaluation of ML351.

Conclusion

ML351 is a well-characterized, potent, and selective inhibitor of 15-LOX-1. Its demonstrated efficacy in cellular and animal models of neurodegeneration and inflammation underscores its value as a research tool and its potential as a therapeutic lead. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further investigation into the roles of 15-LOX-1 in health and disease and to support the development of novel therapeutics targeting this important enzyme.

References

Foundational

ML351: A Technical Guide to its Impact on Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals Executive Summary ML351 is a potent and highly selective small-molecule inhibitor of 12/15-lipoxygenase (12/15-LOX), an enzyme implicated in the production...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ML351 is a potent and highly selective small-molecule inhibitor of 12/15-lipoxygenase (12/15-LOX), an enzyme implicated in the production of pro-inflammatory lipid mediators.[1][2] This technical guide provides an in-depth analysis of ML351's mechanism of action and its impact on key inflammatory pathways. Through the inhibition of 12/15-LOX, ML351 has been shown to modulate inflammatory responses in a variety of preclinical models, including those for ischemic stroke, myocardial infarction, and type 1 diabetes.[1][3][4] This document summarizes the quantitative data on its efficacy, details the experimental protocols used to demonstrate its effects, and provides visualizations of the signaling pathways and experimental workflows.

Mechanism of Action of ML351

ML351's primary mechanism of action is the potent and selective inhibition of 12/15-lipoxygenase (also known as 15-LOX-1 in humans).[5][6] This enzyme is responsible for the oxidation of polyunsaturated fatty acids, such as arachidonic and linoleic acid, to produce hydroperoxy derivatives like 12-hydroperoxyeicosatetraenoic acid (12-HpETE) and 15-hydroperoxyeicosatetraenoic acid (15-HpETE). These lipid peroxides can be further converted to pro-inflammatory mediators, including 12-hydroxyeicosatetraenoic acid (12-HETE), which contribute to cellular oxidative stress and inflammation.[1]

ML351 exhibits high selectivity for 15-LOX-1 over other related enzymes, such as 5-LOX, 12-LOX, 15-LOX-2, and cyclooxygenases (COX-1 and COX-2), making it a valuable tool for studying the specific role of 12/15-LOX in disease pathology.[2][5] By inhibiting 12/15-LOX, ML351 effectively reduces the production of these pro-inflammatory lipid mediators, thereby attenuating downstream inflammatory cascades, including inflammasome activation and cytokine release.[1][4]

Quantitative Data on the Effects of ML351

The following tables summarize the quantitative data from various studies on the efficacy of ML351 in modulating inflammatory responses and related pathological outcomes.

Table 1: In Vitro Potency and Selectivity of ML351

Target EnzymeIC50SelectivityReference
Human 15-LOX-1200 nM>250-fold vs. 5-LOX, 12-LOX, 15-LOX-2, COX-1, COX-2[5]

Table 2: In Vivo Efficacy of ML351 in a Mouse Model of Ischemic Stroke

ParameterTreatment GroupOutcomeReference
Infarct VolumeML351 (50 mg/kg)Significant reduction at 6, 24, and 72 hours post-ischemia[4]
Neurological Deficit ScoreML351 (50 mg/kg)Significantly attenuated at 6, 24, and 72 hours post-ischemia[4]
Lipid PeroxidationML351 (50 mg/kg)Significantly attenuated at 6, 24, and 72 hours post-ischemia[4]

Table 3: Effect of ML351 on Cytokine Levels in a Mouse Model of Ischemic Stroke

CytokineTime PointEffect of ML351 (50 mg/kg)Reference
IL-1β6h and 24hSignificantly decreased[4][7]
IL-624hSignificantly suppressed[4][7]
TNF-α24hSignificantly suppressed[4][7]
IL-1024h and 72hSignificantly increased[4][7]
TGF-β72hSignificantly increased[4]

Table 4: Effect of ML351 on Inflammasome Activation in a Mouse Model of Ischemic Stroke

Inflammasome ComponentTime PointEffect of ML351 (50 mg/kg)Reference
NLRP1 Immunosignaling6h, 24h, 72hSignificantly diminished[4]
NLRP3 Immunosignaling6h, 24h, 72hSignificantly diminished[4]

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature that demonstrate the impact of ML351 on inflammatory pathways.

In Vivo Ischemia/Reperfusion (I/R) Mouse Model
  • Animal Model : Male Swiss Albino mice (8-12 weeks old, 30-40g) were used.[4]

  • Surgical Procedure : Ischemia was induced by proximal middle cerebral artery occlusion (pMCAo) for 1 hour, followed by reperfusion.[4]

  • Drug Administration : ML351 (50 mg/kg) or vehicle (DMSO) was administered via intraperitoneal (i.p.) injection at the time of reperfusion.[4][7]

  • Endpoint Analysis : Mice were sacrificed at 6, 24, and 72 hours post-ischemia.[4]

  • Infarct Volume Measurement : Brains were sectioned and stained with Nissl to calculate the infarct volume.[4][7]

  • Neurological Scoring : Functional deficits were assessed using a neurological deficit scoring system.[4][7]

  • Cytokine Quantification : Levels of IL-1β, IL-6, TNF-α, IL-10, and TGF-β in the infarct and peri-infarct regions were quantified by ELISA.[4][7]

  • Immunohistochemistry : Brain sections were stained for NLRP1 and NLRP3 to assess inflammasome activation.[4]

  • Lipid Peroxidation Assay : Malondialdehyde (MDA) levels were measured to determine lipid peroxidation.[4][7]

In Vitro and Ex Vivo Studies in a Model of Myocardial Infarction
  • In Vivo Model : Male C57BL/6 mice (8-12 weeks) underwent permanent coronary ligation to induce myocardial infarction (MI). ML351 (50 mg/kg) was injected subcutaneously 2 hours post-MI.[3][8]

  • Ex Vivo Model : ML351 (25 mg/kg) was injected as a bolus 5 minutes after an inflammatory stimulus (Kdo2-Lipid A [KLA], 1 µg/g). Peritoneal macrophages were harvested 4 hours post-KLA injection.[3][8]

  • In Vitro Model : Peritoneal macrophages were treated with KLA (100 ng/mL), ML351 (10 µM), or a combination for 4 hours to evaluate the inflammatory response.[3][8]

  • Analysis : Flow cytometry was used to analyze immune cell populations (CD11b+, Ly6Chigh, Ly6G+, F4/80+) in the spleen and heart. Cytokine levels were also assessed.[3][8]

In Vitro Islet Dysfunction Model in Type 1 Diabetes
  • Cell Culture : Mouse islets were isolated and cultured.[1][9]

  • Treatment : Islets were co-incubated with a cocktail of pro-inflammatory cytokines (interleukin-1β, tumor necrosis factor-α, interferon-γ) with or without ML351 (10-50 µM) for 24 hours.[1][5]

  • Functional Assay : Glucose-stimulated insulin secretion (GSIS) was measured to assess islet function.[1]

  • Oxidative Stress Measurement : Production of reactive oxygen species (ROS) was quantified.[1][9]

  • Gene Expression Analysis : RNA sequencing was performed to analyze gene expression pathways related to oxidative stress and cell death.[9]

Visualizing the Impact of ML351

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by ML351 and a typical experimental workflow.

Signaling Pathway of ML351 in Modulating Inflammation

ML351_Pathway AA Arachidonic Acid LOX12_15 12/15-Lipoxygenase (12/15-LOX) AA->LOX12_15 LipidPeroxides Lipid Peroxides (e.g., 12-HpETE) LOX12_15->LipidPeroxides ML351 ML351 ML351->LOX12_15 AntiInflammatory Anti-Inflammatory Cytokines (IL-10, TGF-β) ML351->AntiInflammatory promotes OxidativeStress Oxidative Stress & Lipid Peroxidation LipidPeroxides->OxidativeStress Inflammasome NLRP1/NLRP3 Inflammasome Activation OxidativeStress->Inflammasome Caspase1 Caspase-1 Activation Inflammasome->Caspase1 ProInflammatory Pro-Inflammatory Cytokines (IL-6, TNF-α) Inflammasome->ProInflammatory IL1b IL-1β Release Caspase1->IL1b ProIL1b Pro-IL-1β ProIL1b->IL1b Inflammation Neuroinflammation & Tissue Damage IL1b->Inflammation ProInflammatory->Inflammation AntiInflammatory->Inflammation

Caption: ML351 inhibits 12/15-LOX, reducing pro-inflammatory pathways.

Experimental Workflow for In Vivo Stroke Model

Experimental_Workflow Start Start: Male Swiss Albino Mice MCAo 1. Middle Cerebral Artery Occlusion (MCAo) (1 hour) Start->MCAo Reperfusion 2. Reperfusion & Treatment (i.p. injection) MCAo->Reperfusion Sacrifice 3. Sacrifice at Time Points (6h, 24h, 72h) Reperfusion->Sacrifice Groups Treatment Groups: - ML351 (50 mg/kg) - Vehicle (DMSO) Groups->Reperfusion Analysis 4. Endpoint Analysis Sacrifice->Analysis Infarct Infarct Volume (Nissl Staining) Analysis->Infarct Neuro Neurological Deficit Scoring Analysis->Neuro ELISA Cytokine Quantification (ELISA) Analysis->ELISA IHC Inflammasome Staining (IHC for NLRP1/3) Analysis->IHC MDA Lipid Peroxidation (MDA Assay) Analysis->MDA

Caption: Workflow for evaluating ML351 in a mouse model of ischemic stroke.

Conclusion

ML351 is a well-characterized, potent, and selective inhibitor of 12/15-lipoxygenase that has demonstrated significant anti-inflammatory and protective effects in various preclinical disease models. Its ability to reduce oxidative stress, suppress pro-inflammatory cytokine production, and inhibit inflammasome activation highlights its therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the role of ML351 and the 12/15-LOX pathway in inflammatory diseases.

References

Exploratory

The Potential of ML351 in Non-Opioid Pain Management: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The escalating opioid crisis has intensified the search for effective, non-addictive analgesics. ML351, a potent and selective inhibitor of 15-lipo...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating opioid crisis has intensified the search for effective, non-addictive analgesics. ML351, a potent and selective inhibitor of 15-lipoxygenase-1 (15-LOX-1), has emerged as a promising candidate in non-opioid pain management. This technical guide provides an in-depth overview of the preclinical evidence supporting ML351's potential, focusing on its mechanism of action, relevant signaling pathways, and efficacy in various pain models. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to facilitate further research and development in this critical area.

Introduction: The Unmet Need for Non-Opioid Analgesics

Chronic pain affects a significant portion of the global population, leading to substantial economic and societal burdens. For decades, opioids have been a cornerstone of pain management; however, their high potential for addiction, tolerance, and severe side effects necessitates the development of safer and more effective therapeutic alternatives. ML351 targets a novel signaling pathway implicated in chronic pain states that are often refractory to conventional non-steroidal anti-inflammatory drugs (NSAIDs), offering a new avenue for therapeutic intervention.

ML351: A Potent and Selective 15-Lipoxygenase-1 Inhibitor

ML351 is a small molecule inhibitor of human 15-lipoxygenase-1 (15-LOX-1), an enzyme involved in the metabolism of polyunsaturated fatty acids to produce bioactive lipid mediators.[1][2]

Quantitative Data: Potency and Selectivity

ML351 exhibits nanomolar potency against 15-LOX-1 and demonstrates high selectivity over other related enzymes, minimizing the potential for off-target effects.

Target EnzymeIC50 (nM)Selectivity Fold (vs. 15-LOX-1)
Human 15-LOX-1 200 -
Human 5-LOX>50,000>250
Human Platelet 12-LOX>50,000>250
Human 15-LOX-2>50,000>250
Ovine COX-1>50,000>250
Human COX-2>50,000>250

Data compiled from multiple sources.[1][2]

Mechanism of Action and Signaling Pathways

ML351 exerts its analgesic effects by inhibiting the 15-LOX-1 enzyme, thereby reducing the production of pro-inflammatory and pro-nociceptive lipid mediators.

The 15-Lipoxygenase-1 (15-LOX-1) Signaling Pathway in Pain

In response to inflammatory stimuli, such as the activation of Toll-like receptor 4 (TLR4) by lipopolysaccharide (LPS), 15-LOX-1 is upregulated in immune cells like microglia.[3][4] This enzyme then metabolizes arachidonic acid into various bioactive lipids, including 12(S)- and 15(S)-hydroxyeicosatetraenoic acids (HETEs) and hepoxilins.[5] These lipid mediators can then act on downstream targets, such as the transient receptor potential (TRP) channels TRPV1 and TRPA1, on nociceptive neurons to promote pain signaling.

15-LOX-1_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Microglia cluster_mediators Lipid Mediators cluster_neuron Nociceptive Neuron Stimulus LPS TLR4 TLR4 Stimulus->TLR4 activates 15-LOX-1 15-LOX-1 TLR4->15-LOX-1 upregulates HETEs 12(S)-HETE 15(S)-HETE 15-LOX-1->HETEs produces Hepoxilins Hepoxilins 15-LOX-1->Hepoxilins produces Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->15-LOX-1 acts on TRPV1_TRPA1 TRPV1 / TRPA1 HETEs->TRPV1_TRPA1 activate Hepoxilins->TRPV1_TRPA1 activate Pain_Signal Pain Signal (Allodynia) TRPV1_TRPA1->Pain_Signal leads to ML351 ML351 ML351->15-LOX-1 inhibits

15-LOX-1 Signaling Pathway in Pain
The Role of TRPC4/TRPC5 in Pain Signaling

Transient Receptor Potential Canonical (TRPC) channels, particularly TRPC4 and TRPC5, have been implicated in both inflammatory and neuropathic pain.[6][7][8] These channels are non-selective cation channels that can be activated by various stimuli, including G-protein coupled receptors and lipid mediators like lysophosphatidylcholine (LPC).[7] Their activation leads to cation influx, depolarization of nociceptive neurons, and subsequent pain transmission. While a direct link between 15-LOX-1 metabolites and the activation of TRPC4/TRPC5 in the context of pain has not been definitively established, the involvement of both pathways in lipid-mediated pain signaling suggests a potential area for future investigation.

TRPC4_TRPC5_Pain_Pathway cluster_stimuli Painful Stimuli cluster_neuron Nociceptive Neuron GPCR_Stim GPCR Agonists GPCR GPCR GPCR_Stim->GPCR activate LPC_Stim Lysophosphatidylcholine (LPC) TRPC4_5 TRPC4 / TRPC5 LPC_Stim->TRPC4_5 activates GPCR->TRPC4_5 activate Ca_Influx Ca²⁺ Influx Depolarization TRPC4_5->Ca_Influx mediates Pain_Transmission Pain Transmission Ca_Influx->Pain_Transmission leads to

General Role of TRPC4/TRPC5 in Pain

Preclinical Efficacy of ML351 in Pain Models

ML351 has demonstrated significant analgesic effects in several preclinical models of inflammatory and neuropathic pain.

TLR4-Mediated Allodynia in Rats

Intrathecal administration of the TLR4 agonist KDO2-lipid A (KLA) in rats induces a robust tactile allodynia that is unresponsive to NSAIDs.[3][4] Pretreatment with ML351 completely abrogates this allodynia, highlighting its efficacy in a model of centrally-mediated, non-NSAID responsive pain.[3][4]

  • Animals: Male Sprague-Dawley rats.

  • Intrathecal Catheterization: Rats are implanted with intrathecal catheters for direct drug delivery to the spinal cord.

  • Drug Administration: ML351 (0.1–10 μg) or vehicle is administered intrathecally 30 minutes prior to the administration of KLA (1 μg).[4]

  • Behavioral Assessment: Tactile allodynia is assessed using von Frey filaments at baseline and at various time points post-KLA administration. The 50% paw withdrawal threshold is determined using the up-down method.[4]

TLR4_Model_Workflow Catheterization Intrathecal Catheterization Baseline Baseline Behavioral Assessment (von Frey) Catheterization->Baseline ML351_Admin Intrathecal ML351 (0.1-10 µg) or Vehicle Baseline->ML351_Admin KLA_Admin Intrathecal KLA (1 µg) ML351_Admin->KLA_Admin 30 min Post_Treatment_Assessment Post-Treatment Behavioral Assessment (von Frey) KLA_Admin->Post_Treatment_Assessment Data_Analysis Data Analysis Post_Treatment_Assessment->Data_Analysis

References

Foundational

The Role of ML351 in Safeguarding Pancreatic Beta-Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of the small molecule inhibitor ML351 and its significant potential in the protection of pancreatic be...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the small molecule inhibitor ML351 and its significant potential in the protection of pancreatic beta-cells, a critical area of research in the pursuit of novel therapeutics for diabetes. By elucidating its mechanism of action, presenting key quantitative data, and detailing relevant experimental protocols, this document serves as a comprehensive resource for professionals in the field.

Executive Summary

Diabetes is characterized by the dysfunction and loss of insulin-producing beta-cells. Emerging research has identified the enzyme 12/15-Lipoxygenase (12/15-LOX) as a key mediator of beta-cell stress and death. ML351 has emerged as a potent and highly selective inhibitor of 12/15-LOX, demonstrating significant promise in preclinical models of diabetes by mitigating oxidative stress, preserving beta-cell mass, and improving glycemic control. This guide synthesizes the current understanding of ML351's protective effects on beta-cells, offering a foundational resource for further investigation and drug development efforts.

Mechanism of Action: Inhibition of 12/15-Lipoxygenase

ML351 exerts its protective effects on beta-cells primarily through the potent and selective inhibition of 12/15-Lipoxygenase (12/15-LOX).[1][2][3] This enzyme is implicated in the production of proinflammatory lipids and lipid peroxides that contribute to oxidative stress and cellular damage in pancreatic islets.[1][2]

The primary mechanism involves the following steps:

  • Inhibition of 12/15-LOX: ML351 directly binds to and inhibits the activity of 12/15-LOX.[4][5][6]

  • Reduction of Oxidative Stress: By inhibiting 12/15-LOX, ML351 reduces the production of reactive oxygen species (ROS) within beta-cells.[1] This has been demonstrated in both mouse and human islets.[1]

  • Activation of Nrf2 Pathway: ML351 treatment leads to the enhancement of nuclear Nrf2 in islet cells.[1] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, thereby bolstering the cell's defense against oxidative stress.

The signaling pathway illustrating the protective mechanism of ML351 is depicted below:

ML351_Mechanism cluster_stress Proinflammatory Cytokines / Metabolic Stress cluster_cell Pancreatic Beta-Cell Stress Cytokines (e.g., IL-1β, TNF-α, IFN-γ) LOX 12/15-Lipoxygenase (12/15-LOX) Stress->LOX induces ROS Reactive Oxygen Species (ROS) LOX->ROS produces Apoptosis Beta-Cell Apoptosis & Dysfunction ROS->Apoptosis leads to Nrf2_inactive Nrf2 (inactive) Nrf2_active Nrf2 (active) Nuclear Translocation Nrf2_inactive->Nrf2_active activates Antioxidant Antioxidant Gene Expression Nrf2_active->Antioxidant Antioxidant->ROS neutralizes Protection Beta-Cell Protection & Survival Antioxidant->Protection ML351 ML351 ML351->LOX inhibits ML351->Nrf2_active promotes

Caption: ML351 signaling pathway in beta-cell protection.

Quantitative Data on ML351 Efficacy

The following tables summarize key quantitative data from preclinical studies evaluating the efficacy of ML351.

Table 1: In Vitro Potency and Selectivity of ML351

ParameterValueEnzyme/SystemReference
IC₅₀ 200 nMHuman 15-LOX-1[4][5][6]
Selectivity >250-foldvs. 5-LOX, 12-LOX, 15-LOX-2, COX-1, COX-2[4][5][6]

Table 2: Effects of ML351 on Beta-Cell Function and Viability In Vitro

Experimental ModelML351 ConcentrationOutcomeReference
Mouse Islets (Cytokine-stressed)10 µmol/LRestored glucose-stimulated insulin secretion[1]
Mouse Islets1 - 50 µmol/LNo deleterious effects on cellular apoptosis[3][5]
Mouse Islets (Cytokine-stressed)1 - 30 µmol/LReversed ROS production[1]

Table 3: In Vivo Efficacy of ML351 in Mouse Models of Diabetes

Mouse ModelML351 DosageRouteKey FindingsReference
Streptozotocin (STZ)-induced10 and 24 mg/kgIPPrevented diabetes development, preserved beta-cell mass[1]
Non-obese diabetic (NOD)24 mg/kgIPPrevented dysglycemia, reduced beta-cell oxidative stress[1]

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on ML351 and beta-cell protection.

In Vitro Islet Culture and Treatment

Objective: To assess the direct effects of ML351 on isolated pancreatic islets.

Protocol:

  • Islet Isolation: Pancreatic islets are isolated from mice or human donors using collagenase digestion followed by density gradient centrifugation.

  • Islet Culture: Isolated islets are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Islets are treated with proinflammatory cytokines (e.g., a cocktail of IL-1β, TNF-α, and IFN-γ) to induce stress, with or without co-incubation with varying concentrations of ML351.[1][3]

  • Incubation: Islets are incubated for a specified period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂).

Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To evaluate the functional capacity of beta-cells to secrete insulin in response to glucose.

Protocol:

  • Pre-incubation: Following treatment, islets are pre-incubated in a low-glucose buffer (e.g., 2.5 mmol/L glucose) for a defined period.

  • Low Glucose Stimulation: Islets are then incubated in the low-glucose buffer, and the supernatant is collected to measure basal insulin secretion.

  • High Glucose Stimulation: Subsequently, islets are incubated in a high-glucose buffer (e.g., 25 mmol/L glucose), and the supernatant is collected to measure stimulated insulin secretion.[1]

  • Insulin Measurement: Insulin concentrations in the collected supernatants are quantified using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

Cell Viability and Apoptosis Assays

Objective: To determine the effect of ML351 on beta-cell survival under stressful conditions.

Protocol:

  • Caspase Activity Assay: Islets are lysed, and caspase-3/7 activity is measured using a luminescent or fluorescent substrate. An increase in caspase activity is indicative of apoptosis.[3]

  • DNA Staining: Islets can be stained with fluorescent dyes that differentiate between live, apoptotic, and necrotic cells (e.g., Hoechst 33342, propidium iodide, and YO-PRO-1).

  • TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining can be performed on pancreatic tissue sections to detect DNA fragmentation, a hallmark of apoptosis.

In Vivo Diabetes Models

Objective: To assess the therapeutic potential of ML351 in animal models of diabetes.

Protocol:

  • Streptozotocin (STZ)-Induced Diabetes Model:

    • Induction: Multiple low doses of STZ (e.g., 55 mg/kg) are administered intraperitoneally (IP) to mice for several consecutive days to induce beta-cell damage and hyperglycemia.[1]

    • Treatment: Mice are treated with ML351 or a vehicle control via IP injection.

    • Monitoring: Blood glucose levels and body weight are monitored regularly. At the end of the study, pancreatic tissue is collected for histological analysis (e.g., beta-cell mass quantification).[1]

  • Non-Obese Diabetic (NOD) Mouse Model:

    • Model: NOD mice spontaneously develop autoimmune diabetes.

    • Treatment: ML351 is administered to pre-diabetic NOD mice.

    • Monitoring: The incidence of diabetes is monitored by measuring blood glucose levels. Pancreatic tissue is analyzed for insulitis and beta-cell oxidative stress.[1]

The general workflow for in vivo studies is illustrated below:

InVivo_Workflow cluster_induction Diabetes Induction cluster_treatment Treatment Regimen cluster_monitoring Monitoring & Analysis Induction Select Animal Model (e.g., STZ-induced, NOD) Treatment Administer ML351 or Vehicle Control Induction->Treatment Monitoring Monitor Blood Glucose & Body Weight Treatment->Monitoring Analysis Endpoint Analysis: - Beta-Cell Mass - Oxidative Stress Markers - Insulitis Score Monitoring->Analysis

Caption: General experimental workflow for in vivo studies.

Conclusion and Future Directions

ML351 represents a promising therapeutic candidate for the prevention and treatment of diabetes by directly targeting a key driver of beta-cell demise, 12/15-LOX. The data presented in this guide underscore its ability to protect beta-cells from inflammatory and oxidative stress, thereby preserving their function and viability.

Future research should focus on:

  • Translational Studies: Investigating the efficacy and safety of ML351 in larger animal models and eventually in human clinical trials.

  • Combination Therapies: Exploring the synergistic effects of ML351 with existing anti-diabetic drugs.

  • Biomarker Development: Identifying biomarkers to monitor the activity of the 12/15-LOX pathway and the therapeutic response to ML351.

The continued exploration of ML351 and other 12/15-LOX inhibitors holds the potential to introduce a new class of beta-cell preserving therapies, fundamentally changing the management of diabetes.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for ML351 in Mouse Models of Stroke

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the dosage and administration of ML351, a potent and selective inhibitor of 12/15-lipoxygenase (...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of ML351, a potent and selective inhibitor of 12/15-lipoxygenase (12/15-LOX), in preclinical mouse models of ischemic stroke. The provided protocols are based on established research and are intended to guide the design and execution of in vivo studies evaluating the neuroprotective effects of ML351.

Introduction

ML351 is a small molecule inhibitor of 12/15-lipoxygenase (also known as 15-lipoxygenase-1 or 15-LOX-1 in humans), an enzyme implicated in the pathophysiology of various diseases, including neurodegenerative conditions like stroke.[1][2][3] By inhibiting 12/15-LOX, ML351 has been demonstrated to exert neuroprotective effects, significantly reducing infarct size and mitigating neuroinflammation in mouse models of ischemic stroke.[1][3][4][5][6] The compound can efficiently cross the blood-brain barrier, making it a promising candidate for therapeutic intervention in acute ischemic stroke.[1][2]

Mechanism of Action

In the context of stroke, ML351's primary mechanism of action is the inhibition of the 12/15-LOX enzyme. This inhibition disrupts downstream inflammatory pathways that contribute to neuronal damage following an ischemic event. Specifically, research has shown that ML351 suppresses the activation of the NLRP1 and NLRP3 inflammasomes, which are key mediators of neuroinflammation.[5][6] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and an increase in anti-inflammatory cytokines like IL-10.[5] By attenuating the inflammatory cascade and reducing lipid peroxidation, ML351 helps to preserve brain tissue and improve neurological outcomes.[5][6]

Data Presentation: Quantitative Summary of ML351 Administration in Mouse Stroke Models

The following table summarizes the key quantitative data from various studies utilizing ML351 in mouse models of stroke.

Mouse StrainStroke ModelML351 DosageRoute of AdministrationAdministration TimingKey Quantitative FindingsReference
C57BL/6JMultiple low-dose STZ-induced diabetes (related research)10, 24, and 48 mg/kg (daily)Intraperitoneal (IP)Not applicable (diabetes model)48 mg/kg dose previously used in stroke models. Higher plasma and tissue levels with IP vs. PO.[7][7]
C57BL/6JPermanent focal ischemia (FeCl₃ topical application to MCA)50 mg/kgIntraperitoneal (IP)2 hours after induced ischemia~30% reduction in infarct size (p < 0.01).[4][4]
Swiss AlbinoProximal middle cerebral artery occlusion (pMCAo) with ischemia/reperfusion (I/R)50 mg/kgIntraperitoneal (IP)At recanalization after 1 hour of occlusionSignificant reduction in infarct volumes and neurological deficit scores at 6, 24, and 72 hours post-ischemia.[5][6][5][6]
C57BL/6JTransient middle cerebral artery occlusion (tMCAo) in warfarin-treated miceNot specified in abstractNot specified in abstractNot specified in abstractSignificantly reduced hemorrhagic transformation.[8][8]
Not SpecifiedIn vivo proof-of-concept models of ischemic strokeNot specified for efficacy, PK data providedNot specified for efficacy, PK data providedNot specified for efficacy, PK data providedBrain/plasma ratio of 2.8, indicating good BBB permeability. T₁/₂ of ~1 hour in plasma and brain.[1][1]

Experimental Protocols

Preparation and Formulation of ML351

ML351 requires a specific vehicle for solubilization to ensure bioavailability for in vivo administration. Two common formulations are:

  • Cremophor-based vehicle:

    • Prepare a stock solution of ML351 in an organic solvent (e.g., ethanol or DMSO).

    • For administration, prepare a vehicle solution of 80:17:3 PBS:Cremophor EL:Ethanol.[7]

    • Add the ML351 stock solution to the vehicle to achieve the final desired concentration (e.g., for a 50 mg/kg dose).

    • Ensure the final solution is homogenous before administration.

  • DMSO-based vehicle:

    • Dissolve ML351 directly in dimethyl sulfoxide (DMSO) to the desired concentration.[5][6]

    • The final volume for intraperitoneal injection should be carefully calculated based on the mouse's body weight.

Mouse Model of Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAo)

A common and reproducible model for inducing focal cerebral ischemia is the intraluminal filament model of middle cerebral artery occlusion (MCAo).

Materials:

  • Anesthesia (e.g., isoflurane)

  • Heating pad to maintain body temperature at 37°C

  • Surgical microscope

  • Micro-surgical instruments

  • 6-0 nylon monofilament with a silicone-coated tip

  • Laser Doppler flowmetry (LDF) probe

Procedure:

  • Anesthetize the mouse with isoflurane (e.g., 4% for induction, 1-2% for maintenance).

  • Place the mouse in a supine position on a heating pad to maintain normothermia.

  • Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the CCA.

  • Introduce a 6-0 nylon monofilament with a silicone-coated tip into the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by LDF, confirms successful occlusion.

  • For transient MCAO, the filament is left in place for a specific duration (e.g., 60 minutes). For permanent MCAO, the filament is left in place permanently.[4]

  • For transient models, after the occlusion period, withdraw the filament to allow for reperfusion.[5][6]

  • Suture the incision and allow the mouse to recover from anesthesia.

Administration of ML351
  • Route: Intraperitoneal (IP) injection is a commonly used and effective route for ML351 administration in mouse stroke models.[4][5][6]

  • Dosage: A dose of 50 mg/kg has been shown to be effective in reducing infarct size and neuroinflammation.[4][5][6]

  • Timing: The therapeutic window is a critical factor. Administration at the time of reperfusion (in transient models) or up to 2 hours post-ischemic onset has demonstrated efficacy.[4][5][6]

Assessment of Outcomes

a. Neurological Deficit Scoring: Functional outcomes can be assessed using a neurological deficit scoring system at various time points post-stroke (e.g., 24, 48, and 72 hours). A common scoring scale is:

  • 0: No observable deficit

  • 1: Forelimb flexion

  • 2: Circling towards the contralateral side

  • 3: Leaning or falling to the contralateral side

  • 4: No spontaneous motor activity

b. Infarct Volume Measurement:

  • At a predetermined endpoint (e.g., 24 or 72 hours post-stroke), euthanize the mouse and perfuse transcardially with saline.

  • Harvest the brain and section it into 1-2 mm coronal slices.

  • Incubate the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes. TTC stains viable tissue red, leaving the infarcted tissue white.

  • Acquire images of the stained sections and quantify the infarct volume using image analysis software (e.g., ImageJ). The infarct volume can be expressed as a percentage of the total brain volume.

c. Immunohistochemistry and Immunofluorescence: To investigate the cellular mechanisms, brain sections can be stained for specific markers of inflammation and cell death.

  • Perfuse mice with saline followed by 4% paraformaldehyde (PFA).

  • Post-fix the brain in PFA and then transfer to a sucrose solution for cryoprotection.

  • Section the brain using a cryostat.

  • Perform immunohistochemistry or immunofluorescence staining for targets such as 12/15-LOX, NLRP3, Caspase-1, and markers for neurons (NeuN), microglia (Iba1), and astrocytes (GFAP).[5][6]

d. ELISA for Cytokine Quantification: To measure the levels of pro- and anti-inflammatory cytokines:

  • Homogenize brain tissue from the ischemic hemisphere.

  • Centrifuge the homogenate and collect the supernatant.

  • Use commercially available ELISA kits to quantify the levels of cytokines such as IL-1β, IL-6, TNF-α, and IL-10.[5]

Mandatory Visualizations

G cluster_0 Ischemic Stroke cluster_1 12/15-LOX Pathway cluster_2 Inflammasome Activation cluster_3 Cellular Consequences cluster_4 Therapeutic Intervention Ischemia/Reperfusion Ischemia/Reperfusion 12/15-LOX Activation 12/15-LOX Activation Ischemia/Reperfusion->12/15-LOX Activation Lipid Peroxidation Lipid Peroxidation 12/15-LOX Activation->Lipid Peroxidation NLRP1/NLRP3 Inflammasome Activation NLRP1/NLRP3 Inflammasome Activation 12/15-LOX Activation->NLRP1/NLRP3 Inflammasome Activation Neuronal Death Neuronal Death Lipid Peroxidation->Neuronal Death Caspase-1 Activation Caspase-1 Activation NLRP1/NLRP3 Inflammasome Activation->Caspase-1 Activation Pro-inflammatory Cytokine Release (IL-1β, IL-6, TNF-α) Pro-inflammatory Cytokine Release (IL-1β, IL-6, TNF-α) Caspase-1 Activation->Pro-inflammatory Cytokine Release (IL-1β, IL-6, TNF-α) Neuroinflammation Neuroinflammation Pro-inflammatory Cytokine Release (IL-1β, IL-6, TNF-α)->Neuroinflammation Neuroinflammation->Neuronal Death Infarct Development Infarct Development Neuronal Death->Infarct Development ML351 ML351 ML351->12/15-LOX Activation

Caption: Signaling pathway of ML351 in ischemic stroke.

G cluster_0 Pre-Experiment cluster_1 Ischemic Stroke Induction cluster_2 Treatment cluster_3 Post-Stroke Monitoring & Analysis Animal Acclimatization Animal Acclimatization Anesthesia Anesthesia Animal Acclimatization->Anesthesia ML351 Formulation ML351 Formulation ML351 Administration (e.g., 50 mg/kg IP) ML351 Administration (e.g., 50 mg/kg IP) ML351 Formulation->ML351 Administration (e.g., 50 mg/kg IP) MCAO Surgery MCAO Surgery Anesthesia->MCAO Surgery Reperfusion (for transient models) Reperfusion (for transient models) MCAO Surgery->Reperfusion (for transient models) Reperfusion (for transient models)->ML351 Administration (e.g., 50 mg/kg IP) Neurological Scoring (24, 48, 72h) Neurological Scoring (24, 48, 72h) ML351 Administration (e.g., 50 mg/kg IP)->Neurological Scoring (24, 48, 72h) Euthanasia & Brain Collection Euthanasia & Brain Collection Neurological Scoring (24, 48, 72h)->Euthanasia & Brain Collection Infarct Volume (TTC Staining) Infarct Volume (TTC Staining) Euthanasia & Brain Collection->Infarct Volume (TTC Staining) Histology/ELISA Histology/ELISA Euthanasia & Brain Collection->Histology/ELISA

Caption: Experimental workflow for ML351 in a mouse MCAO model.

References

Application

Application Notes and Protocols for In Vivo Studies with ML351, a Potent 15-Lipoxygenase-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction ML351 is a potent and highly selective small molecule inhibitor of 15-lipoxygenase-1 (15-LOX-1), also known as 12/15-lipoxygenase (12/15-LOX) i...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML351 is a potent and highly selective small molecule inhibitor of 15-lipoxygenase-1 (15-LOX-1), also known as 12/15-lipoxygenase (12/15-LOX) in mice.[1][2][3][4] It is crucial to note that while the initial query mentioned Aldo-keto reductase 1C3 (AKR1C3), ML351's established and primary target is 15-LOX-1. This enzyme is implicated in various pathological processes, including inflammation, oxidative stress, and neuronal cell death.[1][3][4] Consequently, ML351 has emerged as a valuable chemical probe for investigating the role of 15-LOX-1 in various disease models and as a potential therapeutic agent. These application notes provide detailed protocols and essential data for the effective preparation and use of ML351 in in vivo studies, particularly in rodent models of type 1 diabetes and ischemic stroke.[1][3][4]

Mechanism of Action

ML351 exhibits nanomolar potency against human 15-LOX-1 with an IC50 of approximately 200 nM.[2][3][4] It demonstrates excellent selectivity, with over 250-fold greater affinity for 15-LOX-1 compared to other related enzymes like 5-LOX, 12-LOX, 15-LOX-2, and cyclooxygenases (COX-1 and COX-2).[2][3][4] Kinetic studies have revealed that ML351 acts as a tight-binding, mixed inhibitor and does not exert its effect by reducing the active-site ferric ion.[3][4][5] By inhibiting 15-LOX-1, ML351 reduces the production of pro-inflammatory lipid mediators and lipid peroxides, thereby mitigating oxidative stress and inflammation.[1][6]

Quantitative Data Summary

For ease of reference and comparison, the following tables summarize key quantitative data for ML351.

Table 1: In Vitro Potency and Selectivity of ML351

ParameterValueReference
IC50 (Human 15-LOX-1) 200 nM[2][3][4]
Selectivity >250-fold vs. 5-LOX, 12-LOX, 15-LOX-2, COX-1, COX-2[2][3][4]
Aqueous Solubility (PBS) 1.2 µM[3]

Table 2: Pharmacokinetic Parameters of ML351 in Mice

ParameterAdministration RouteDoseCmax (Plasma)Cmax (Brain)T1/2 (Plasma)T1/2 (Brain)Brain/Plasma RatioReference
ML351Intraperitoneal (IP)48 mg/kg13.8 µM28.8 µM~1 hr~1 hr2.8[1][3]
ML351Per Os (PO)48 mg/kgLower than IPLower than IP---[1]

Experimental Protocols

Protocol 1: Preparation and Administration of ML351 for In Vivo Studies

This protocol describes the preparation of ML351 for intraperitoneal (IP) and oral (PO) administration in mice.

Materials:

  • ML351 (powder)

  • Dimethyl sulfoxide (DMSO)

  • Saline (0.9% NaCl) or other appropriate vehicle

Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of ML351 in DMSO. For example, dissolve ML351 in DMSO to achieve a concentration of 50 mg/mL.

    • Ensure complete dissolution by vortexing or gentle heating if necessary. The stability of ML351 in DMSO should be considered for long-term storage; it is advisable to prepare fresh stock solutions or store aliquots at -20°C or -80°C.

  • Working Solution for Intraperitoneal (IP) Injection:

    • For a target dose of 50 mg/kg in a 25g mouse, the required dose is 1.25 mg.

    • Dilute the DMSO stock solution with a suitable vehicle such as saline. It is critical to minimize the final concentration of DMSO to avoid toxicity. A final DMSO concentration of 5-10% is generally well-tolerated in mice.

    • For example, to inject a volume of 100 µL, dilute the appropriate amount of stock solution in saline. Ensure the final solution is clear and free of precipitates.

  • Working Solution for Oral (PO) Gavage:

    • Similar to IP administration, dilute the ML351 stock solution in a suitable vehicle for oral gavage.

    • The choice of vehicle may vary depending on the experimental design and can include water, saline, or a suspension-forming agent if solubility is a concern.

  • Administration:

    • Administer the prepared ML351 solution to the animals via the chosen route (IP or PO).

    • The volume of administration should be appropriate for the size of the animal (e.g., 100-200 µL for mice).

Protocol 2: In Vivo Efficacy Study in a Mouse Model of Type 1 Diabetes

This protocol is based on studies demonstrating the protective effects of ML351 in a streptozotocin (STZ)-induced model of type 1 diabetes.[1][6]

Animal Model:

  • Male C57BL/6J mice (8-12 weeks old).

Experimental Groups:

  • Vehicle control (e.g., DMSO/saline)

  • STZ + Vehicle

  • STZ + ML351 (e.g., 24 mg/kg, daily IP injection)[2]

  • ML351 alone

Procedure:

  • Induction of Diabetes:

    • Administer multiple low doses of STZ (e.g., 40-50 mg/kg, IP) for 5 consecutive days to induce diabetes.

  • ML351 Treatment:

    • Begin ML351 administration prior to or concurrently with the first STZ injection and continue for the duration of the study.[2]

  • Monitoring:

    • Monitor blood glucose levels and body weight regularly.

    • Perform glucose tolerance tests (GTTs) to assess glucose homeostasis.[2]

  • Endpoint Analysis:

    • At the end of the study, collect blood for insulin measurement and pancreata for histological analysis (e.g., islet morphology, β-cell mass) and immunofluorescence staining (e.g., for markers of oxidative stress and inflammation).[1][6]

Protocol 3: In Vivo Efficacy Study in a Mouse Model of Ischemic Stroke

This protocol is based on studies showing the neuroprotective effects of ML351 in a mouse model of focal cerebral ischemia.[3][4]

Animal Model:

  • Male mice (e.g., C57BL/6).

Experimental Groups:

  • Sham-operated + Vehicle

  • Ischemia/Reperfusion (I/R) + Vehicle (e.g., DMSO)

  • I/R + ML351 (e.g., 50 mg/kg, IP at the time of reperfusion)[7]

Procedure:

  • Induction of Ischemia:

    • Induce focal cerebral ischemia by middle cerebral artery occlusion (MCAO) for a defined period (e.g., 60 minutes).

  • ML351 Treatment:

    • Administer ML351 or vehicle at the onset of reperfusion.[7]

  • Neurological Assessment:

    • Evaluate neurological deficits at various time points post-ischemia using a standardized scoring system.[7]

  • Infarct Volume Measurement:

    • At a terminal endpoint (e.g., 24 or 72 hours post-ischemia), sacrifice the animals and determine the infarct volume using histological staining (e.g., Nissl or TTC staining).[7]

  • Biochemical Analysis:

    • Collect brain tissue from the ischemic and peri-infarct regions to measure levels of inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) and markers of lipid peroxidation.[7]

Visualizations

Signaling Pathway

AKR1C3_Signaling_Pathway cluster_upstream Upstream Activators cluster_pathway 15-LOX-1 Signaling Pathway Pro-inflammatory\nStimuli Pro-inflammatory Stimuli Arachidonic Acid Arachidonic Acid Pro-inflammatory\nStimuli->Arachidonic Acid releases 15-LOX-1 15-LOX-1 Arachidonic Acid->15-LOX-1 substrate Pro-inflammatory\nLipid Mediators\n(e.g., 12-HETE) Pro-inflammatory Lipid Mediators (e.g., 12-HETE) 15-LOX-1->Pro-inflammatory\nLipid Mediators\n(e.g., 12-HETE) produces ML351 ML351 ML351->15-LOX-1 inhibits Oxidative Stress\n& Inflammation Oxidative Stress & Inflammation Pro-inflammatory\nLipid Mediators\n(e.g., 12-HETE)->Oxidative Stress\n& Inflammation promotes Cellular Dysfunction\n& Damage Cellular Dysfunction & Damage Oxidative Stress\n& Inflammation->Cellular Dysfunction\n& Damage leads to

Caption: Signaling pathway of 15-LOX-1 and the inhibitory action of ML351.

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Animal Model\n(e.g., Mice) Animal Model (e.g., Mice) Disease Induction\n(e.g., STZ, MCAO) Disease Induction (e.g., STZ, MCAO) Animal Model\n(e.g., Mice)->Disease Induction\n(e.g., STZ, MCAO) Administration\n(e.g., IP, PO) Administration (e.g., IP, PO) Disease Induction\n(e.g., STZ, MCAO)->Administration\n(e.g., IP, PO) ML351 Formulation\n(e.g., in DMSO/Saline) ML351 Formulation (e.g., in DMSO/Saline) ML351 Formulation\n(e.g., in DMSO/Saline)->Administration\n(e.g., IP, PO) In Vivo Monitoring\n(e.g., Blood Glucose, Neurological Score) In Vivo Monitoring (e.g., Blood Glucose, Neurological Score) Administration\n(e.g., IP, PO)->In Vivo Monitoring\n(e.g., Blood Glucose, Neurological Score) Ex Vivo Analysis\n(e.g., Histology, Cytokine levels) Ex Vivo Analysis (e.g., Histology, Cytokine levels) In Vivo Monitoring\n(e.g., Blood Glucose, Neurological Score)->Ex Vivo Analysis\n(e.g., Histology, Cytokine levels) Data Interpretation Data Interpretation Ex Vivo Analysis\n(e.g., Histology, Cytokine levels)->Data Interpretation

Caption: General experimental workflow for in vivo studies using ML351.

References

Method

Application Notes and Protocols for ML351: A Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the handling and use of ML351, a potent and selective inhibitor of 12/15-lipoxygenase (1...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the handling and use of ML351, a potent and selective inhibitor of 12/15-lipoxygenase (15-LOX-1). Understanding the solubility and stability of ML351 is critical for accurate experimental design and the generation of reliable data in drug discovery and development.

Introduction to ML351

ML351 is a small molecule inhibitor with high selectivity for 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in various pathological processes, including neuroinflammation, oxidative stress, and cell death.[1][2] Its ability to protect against oxidative glutamate toxicity and reduce infarct size in preclinical stroke models makes it a valuable tool for research in neurodegenerative diseases and ischemic stroke.[1][3][4] ML351 has been shown to suppress the NLRP3 inflammasome pathway, reduce the production of reactive oxygen species (ROS), and enhance the nuclear translocation of Nrf2, a key regulator of antioxidant responses.[5][6][7]

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₅H₁₁N₃O[1]
Molecular Weight249.27 g/mol [1]
CAS Number847163-28-4[1]

Solubility of ML351

The solubility of ML351 has been determined in various organic and aqueous solvents. It is crucial to use the appropriate solvent to ensure complete dissolution and avoid precipitation during experiments.

Solubility Data
SolventSolubilityNotesReference
Dimethyl Sulfoxide (DMSO)up to 100 mM---[1]
Dimethyl Sulfoxide (DMSO)50 mg/mL (~200.6 mM)Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility. Warming and sonication may be required.[2][8]
Dimethylformamide (DMF)25 mg/mL---[4]
Phosphate-Buffered Saline (PBS)1.2 µMAqueous kinetic solubility.[3]
WaterInsoluble---[2]
EthanolInsoluble---[2]
Recommended Solvents for Stock Solutions

For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of ML351. It is advisable to prepare high-concentration stock solutions (e.g., 10-50 mM) and then dilute them further in aqueous buffers or cell culture media for working solutions. When preparing aqueous solutions from a DMSO stock, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

In Vivo Formulation

For in vivo studies, a common formulation involves initial dissolution in DMSO followed by dilution in a vehicle suitable for administration. One such formulation consists of a mixture of DMSO, PEG300, Tween80, and sterile water.[2] Another reported formulation for in vivo use involves the dilution of a DMSO stock solution with corn oil.[2] It is imperative to perform small-scale formulation tests to ensure the stability and solubility of ML351 in the chosen vehicle before animal administration.

Stability of ML351

ML351 exhibits good stability under various conditions, which is essential for its use in prolonged experiments.

Stability in Different Media
ConditionStabilityNotesReference
Aqueous Solution (pH 2)Stable for at least 48 hours at room temperatureTested in a solution containing 20% acetonitrile.[3]
Aqueous Solution (pH 7.4)Stable for at least 48 hours at room temperatureTested in a solution containing 20% acetonitrile.[3]
Aqueous Solution (pH 9)Stable for at least 48 hours at room temperatureTested in a solution containing 20% acetonitrile.[3]
DPBS (pH 7.4)Stable for at least 48 hours at room temperatureTested in a solution containing 20% acetonitrile.[3]
Lipoxygenase Assay Buffer (1M HEPES, pH 7.3)Stable for at least 48 hours at room temperatureTested in a solution containing 20% acetonitrile.[3]
Mouse PlasmaStable---[3]
Microsomes (Rat Liver)Moderately stable (t½ = 18 minutes)Degradation is likely mediated by cytochrome P450 enzymes.[3]
Microsomes (Mouse Liver)Less stable (t½ = 5.5 minutes)Degradation is likely mediated by cytochrome P450 enzymes.[3]
Storage Conditions
FormStorage TemperatureDurationReference
Solid Powder-20°C3 years[2]
DMSO Stock Solution-80°C1 year[2]
DMSO Stock Solution-20°C1 month[2]

To prevent degradation, it is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic solubility of ML351 in a given solvent.[9]

Materials:

  • ML351 (solid powder)

  • Selected solvent (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm, chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Add an excess amount of solid ML351 to a glass vial containing a known volume of the solvent. The excess solid should be clearly visible.

  • Seal the vial tightly and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After incubation, visually confirm the presence of undissolved solid.

  • Centrifuge the vial at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of ML351 in the filtrate using a validated HPLC method with a standard curve prepared from known concentrations of ML351.

Protocol for Assessing Chemical Stability

This protocol describes a method to evaluate the stability of ML351 in a specific solution over time.[10]

Materials:

  • ML351 stock solution (in DMSO)

  • Test solution (e.g., buffer at a specific pH, cell culture medium)

  • Incubator

  • HPLC system

Procedure:

  • Prepare a working solution of ML351 in the test solution at the desired concentration. Ensure the final DMSO concentration is low.

  • At time zero (T=0), take an initial sample and analyze it by HPLC to determine the initial concentration of ML351.

  • Incubate the remaining solution at a specified temperature (e.g., room temperature or 37°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the solution.

  • Analyze each aliquot by HPLC to measure the concentration of the remaining ML351.

  • Calculate the percentage of ML351 remaining at each time point relative to the initial concentration at T=0.

  • Plot the percentage of ML351 remaining versus time to determine the stability profile.

Visualized Signaling Pathway and Experimental Workflow

Signaling Pathway of ML351

The following diagram illustrates the key signaling pathway modulated by ML351.

ML351_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic Acid Arachidonic Acid 15-LOX-1 15-LOX-1 Arachidonic Acid->15-LOX-1 Substrate 15-HpETE 15-HpETE 15-LOX-1->15-HpETE Produces ML351 ML351 ML351->15-LOX-1 Inhibits ROS ROS 15-HpETE->ROS Leads to NLRP3 Inflammasome NLRP3 Inflammasome ROS->NLRP3 Inflammasome Activates Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Dissociates Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Keap1 Keap1 Nrf2_Keap1->Nrf2 Nrf2_Keap1->Keap1 ARE Antioxidant Response Element Nrf2_n->ARE Binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Activates Transcription

ML351 inhibits 15-LOX-1, reducing ROS and activating the Nrf2 pathway.
Experimental Workflow for Solubility and Stability Testing

The diagram below outlines a logical workflow for assessing the solubility and stability of a compound like ML351.

Experimental_Workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment A Select Solvents (e.g., DMSO, PBS) B Prepare Supersaturated Solution (Shake-Flask) A->B C Equilibrate (24-48h with shaking) B->C D Separate Solid & Liquid (Centrifuge & Filter) C->D E Quantify Concentration (HPLC) D->E F Prepare Solution in Test Buffer G Incubate at Defined Temperature F->G H Sample at Time Points (0, 1, 2, 4, 8, 24, 48h) G->H I Analyze Samples (HPLC) H->I J Calculate % Remaining vs. Time I->J

Workflow for determining solubility and stability of ML351.

References

Application

Application Notes and Protocols for Studying 12/15-Lipoxygenase Activity Using ML351

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of ML351, a potent and selective inhibitor, to study the activity of 12/15-Lipoxygenase (12...

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of ML351, a potent and selective inhibitor, to study the activity of 12/15-Lipoxygenase (12/15-LOX).

Introduction to ML351

ML351 is a cell-permeable, non-toxic naphthyl-oxazole compound that acts as a highly potent and selective inhibitor of 12/15-lipoxygenase. It is a valuable tool for investigating the role of 12/15-LOX in various physiological and pathological processes, including inflammation, neurodegeneration, and metabolic diseases.[1][2] ML351 exhibits a mixed-type, reversible, and non-reductive inhibition mechanism.[3]

Chemical Properties:

PropertyValueReference
Synonym(s) 5-(Methylamino)-2-(naphthalen-1-yl)oxazole-4-carbonitrile, 12/15-LOX Inhibitor, 15-Lipoxygenase-1 Inhibitor
Molecular Formula C₁₅H₁₁N₃O[4]
Molecular Weight 249.27 g/mol [4]
CAS Number 847163-28-4[4]
Appearance Yellow powder[4]
Solubility DMSO: 100 mg/mL[4]
Storage Store at 2-8°C, protect from light. Stock solutions are stable for up to 3 months at -20°C.[4][5]

Quantitative Data: Potency and Selectivity of ML351

ML351 demonstrates nanomolar potency against human 12/15-LOX and exhibits excellent selectivity over other related lipoxygenase and cyclooxygenase enzymes.

Table 1: Inhibitory Potency of ML351 against 12/15-LOX

EnzymeIC₅₀Reference
Human 12/15-LOX (15-LOX-1)200 nM[1][3][5][6]

Table 2: Selectivity of ML351 against other LOX and COX Isozymes

EnzymeIC₅₀Selectivity Fold (vs. human 12/15-LOX)Reference
Human 5-LOX>50 µM>250[3][5]
Human Platelet 12-LOX>100 µM>500[5]
Human 15-LOX-2>50 µM>250[3]
Ovine COX-1<10% inhibition at 15 µMNot applicable[5]
Human COX-2<10% inhibition at 15 µMNot applicable[5]

Signaling Pathways Involving 12/15-Lipoxygenase

12/15-LOX is a key enzyme in the metabolism of polyunsaturated fatty acids, such as arachidonic acid and linoleic acid, leading to the production of bioactive lipid mediators. These mediators are involved in various signaling pathways that regulate inflammation, oxidative stress, and cell death.

G 12/15-Lipoxygenase Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) LOX1215 12/15-Lipoxygenase PUFA->LOX1215 HpETEs Hydroperoxyeicosatetraenoic Acids (12-HpETE, 15-HpETE) LOX1215->HpETEs Dioxygenation HETEs Hydroxyeicosatetraenoic Acids (12-HETE, 15-HETE) HpETEs->HETEs Reduction Inflammation Inflammation (NF-κB, MAPK activation) HETEs->Inflammation OxidativeStress Oxidative Stress (ROS production) HETEs->OxidativeStress CellDeath Cell Death (Apoptosis, Ferroptosis) HETEs->CellDeath Inflammasome Inflammasome Activation (NLRP3) HETEs->Inflammasome GPx Glutathione Peroxidases ML351 ML351 ML351->LOX1215 Inhibition G In Vitro 12/15-LOX Inhibition Assay Workflow start Start prep_ml351 Prepare ML351 dilutions start->prep_ml351 prep_assay Prepare assay mixture (Buffer + ML351 + Substrate) prep_ml351->prep_assay add_enzyme Add 12/15-LOX to initiate reaction prep_assay->add_enzyme measure Measure absorbance at 234 nm add_enzyme->measure calculate Calculate initial rates and % inhibition measure->calculate plot Plot dose-response curve calculate->plot end_node Determine IC50 plot->end_node G In Vivo Ischemic Stroke Model Workflow start Start mcao Induce MCAO in mice start->mcao treatment Administer ML351 or vehicle mcao->treatment monitoring Monitor neurological deficit treatment->monitoring sacrifice Sacrifice and collect brains monitoring->sacrifice staining TTC staining sacrifice->staining analysis Quantify infarct volume staining->analysis end_node Assess neuroprotection analysis->end_node

References

Method

Application of ML351 in High-Throughput Screening Assays: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction ML351 is a potent and highly selective small-molecule inhibitor of human 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in the pathophysiol...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML351 is a potent and highly selective small-molecule inhibitor of human 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in the pathophysiology of various diseases, including neurodegenerative conditions, cancer, and atherosclerosis.[1][2] Discovered through a quantitative high-throughput screening (qHTS) campaign, ML351 serves as a valuable chemical probe for studying the biological functions of 15-LOX-1 and as a lead compound for drug development.[1][2] This document provides detailed application notes and protocols for utilizing ML351 in high-throughput screening (HTS) and related assays.

Mechanism of Action

ML351 exhibits a mixed-type inhibition pattern against 15-LOX-1 and is characterized by its high potency and selectivity.[1][2][3] It does not operate by reducing the active-site ferric ion, a mechanism common to some other lipoxygenase inhibitors.[1][2] The primary signaling pathway affected by ML351 involves the downstream effects of 15-LOX-1 inhibition. By blocking the enzymatic activity of 15-LOX-1, ML351 reduces the production of lipid hydroperoxides, thereby mitigating lipid peroxidation and subsequent inflammatory responses.[4] One key downstream effect is the suppression of NLRP3 inflammasome activation, leading to decreased production of pro-inflammatory cytokines such as IL-1β.[4]

ML351_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic Acid Arachidonic Acid 15-LOX-1 15-LOX-1 Arachidonic Acid->15-LOX-1 Lipid Hydroperoxides Lipid Hydroperoxides 15-LOX-1->Lipid Hydroperoxides ML351 ML351 ML351->15-LOX-1 Lipid Peroxidation Lipid Peroxidation Lipid Hydroperoxides->Lipid Peroxidation NLRP3 Inflammasome Activation NLRP3 Inflammasome Activation Lipid Peroxidation->NLRP3 Inflammasome Activation Pro-inflammatory Cytokines (e.g., IL-1β) Pro-inflammatory Cytokines (e.g., IL-1β) NLRP3 Inflammasome Activation->Pro-inflammatory Cytokines (e.g., IL-1β)

Caption: ML351 signaling pathway.

Quantitative Data

The following tables summarize the key quantitative parameters of ML351.

Table 1: In Vitro Potency and Selectivity of ML351

Target/IsozymeIC50Selectivity Fold vs. 15-LOX-1Reference
15-LOX-1 200 nM-[1][2][5][6][7]
5-LOX> 50 µM> 250-fold[1][2][5]
Platelet 12-LOX> 50 µM> 250-fold[1][2][5]
15-LOX-2> 50 µM> 250-fold[1][2][5]
Ovine COX-1> 50 µM> 250-fold[1][2][5]
Human COX-2> 50 µM> 250-fold[1][2][5]

Table 2: Pharmacokinetic Properties of ML351 in Mice

ParameterValueReference
Half-life (T1/2) in plasma~ 1 hour[2]
Half-life (T1/2) in brain~ 1 hour[2]
Cmax in plasma13.8 µM[2]
Cmax in brain28.8 µM[2]
Brain/Plasma Ratio2.8[2]

Experimental Protocols

Quantitative High-Throughput Screening (qHTS) Assay for 15-LOX-1 Inhibition

This protocol describes the primary screening assay used for the discovery of ML351.[2]

Materials:

  • 1536-well Greiner black clear-bottom assay plates

  • Recombinant human 15-lipoxygenase-1 (15-hLO-1)

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5)

  • ML351 or other test compounds

  • DMSO (for compound dilution)

  • Fully integrated robotic screening system (e.g., Kalypsys)

  • Pintool for compound transfer

  • Plate reader capable of measuring absorbance (e.g., ViewLux high-throughput CCD imager)

Protocol:

  • Enzyme Preparation: Prepare a solution of 15-hLO-1 in assay buffer to a final concentration of 40 nM.

  • Assay Plate Preparation: Dispense 3 µL of the 15-hLO-1 enzyme solution into each well of a 1536-well assay plate.

  • Compound Addition: Transfer 23 nL of test compounds (solubilized in DMSO) and controls (DMSO only for negative control, known inhibitor for positive control) to the assay plate using a pintool.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: Add 1 µL of arachidonic acid substrate solution to each well to achieve a final concentration of 50 µM.

  • Reaction Incubation: Incubate the plate for 30 minutes at room temperature.

  • Data Acquisition: Measure the absorbance at appropriate wavelengths (e.g., 405 nm and 573 nm) using a plate reader.

  • Data Analysis: Normalize the data using the signals from the positive and negative control wells. Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.

qHTS_Workflow A Prepare 15-hLO-1 Enzyme Solution (40 nM) B Dispense 3 µL of Enzyme into 1536-well Plate A->B C Transfer 23 nL of Compounds/Controls B->C D Pre-incubate for 15 min at RT C->D E Add 1 µL of Arachidonic Acid (50 µM final) D->E F Incubate for 30 min at RT E->F G Measure Absorbance F->G H Data Normalization and IC50 Calculation G->H

Caption: qHTS workflow for 15-LOX-1 inhibition.
Cell-Based Assay for Neuroprotection against Oxidative Stress

This protocol is based on the use of ML351 to protect mouse neuronal HT-22 cells from glutamate-induced oxidative toxicity.[2]

Materials:

  • HT-22 mouse neuronal cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum and penicillin/streptomycin

  • 96-well cell culture plates

  • Glutamate

  • ML351

  • DMSO

  • LDH (Lactate Dehydrogenase) cytotoxicity assay kit

Protocol:

  • Cell Seeding: Seed HT-22 cells in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Cell Culture: Culture the cells for 18 hours, or until they reach approximately 50-70% confluency.

  • Treatment:

    • Prepare fresh culture medium containing 5 mM glutamate.

    • Prepare solutions of ML351 at various concentrations in the glutamate-containing medium. Ensure the final DMSO concentration is consistent across all wells (maximum 0.1%).

    • Include control wells with:

      • Medium only (untreated)

      • Medium with 5 mM glutamate and DMSO (vehicle control)

    • Exchange the existing medium in the wells with 100 µL of the prepared treatment solutions.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Cytotoxicity Assessment: Measure cell death by quantifying the release of LDH into the culture medium using a commercially available LDH assay kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell death relative to the glutamate-treated vehicle control. Determine the protective effect of ML351 at different concentrations.

Conclusion

ML351 is a well-characterized, potent, and selective inhibitor of 15-LOX-1, making it an invaluable tool for high-throughput screening and mechanistic studies. The provided protocols for a primary biochemical HTS assay and a secondary cell-based neuroprotection assay offer a solid foundation for researchers investigating the role of 15-LOX-1 in disease and for the discovery of novel therapeutics targeting this enzyme.

References

Application

Application Notes and Protocols for ML351-Induced Neuroprotection in Primary Neuron Cultures

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive guide for utilizing ML351, a potent and selective inhibitor of 15-lipoxygenase-1 (15-LOX-1), to ind...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for utilizing ML351, a potent and selective inhibitor of 15-lipoxygenase-1 (15-LOX-1), to induce neuroprotection in primary neuron cultures. ML351 has demonstrated significant efficacy in mitigating oxidative stress-induced neuronal cell death and reducing neuroinflammation. This document outlines the underlying mechanism of action, detailed experimental protocols for cell culture and treatment, and methods for assessing neuroprotection. The provided information is intended to facilitate the use of ML351 as a tool in neurodegenerative disease research and drug development.

Introduction

Neurodegenerative diseases are often characterized by oxidative stress and neuroinflammation, leading to progressive neuronal loss. The enzyme 15-lipoxygenase-1 (15-LOX-1), also known as 12/15-lipoxygenase in mice, plays a critical role in mediating oxidative stress-induced cell death in neurons.[1] ML351 is a potent and selective small molecule inhibitor of human 15-LOX-1, exhibiting an IC50 of 200 nM.[2] By inhibiting 15-LOX-1, ML351 effectively reduces lipid peroxidation and suppresses downstream inflammatory cascades, thereby protecting neurons from oxidative damage.[1][3] Studies have shown that ML351 can protect neuronal cells from glutamate-induced oxidative toxicity and significantly reduce infarct size in in vivo models of ischemic stroke.[2] These neuroprotective properties make ML351 a valuable pharmacological tool for studying the role of the 15-LOX-1 pathway in neuronal injury and for evaluating potential therapeutic strategies for neurodegenerative disorders.

Mechanism of Action

ML351 exerts its neuroprotective effects primarily through the potent and selective inhibition of 15-LOX-1. Under conditions of oxidative stress, increased intracellular reactive oxygen species (ROS) activate 15-LOX-1. This enzyme then catalyzes the peroxidation of polyunsaturated fatty acids within cellular membranes, leading to lipid hydroperoxide formation, which further amplifies oxidative stress and can directly damage organelles like mitochondria.[4] This cascade of events contributes to neuronal cell death.

ML351 blocks this pathway at a critical juncture by inhibiting 15-LOX-1 activity. This inhibition leads to a reduction in lipid peroxidation and suppresses the activation of pro-inflammatory signaling pathways.[3] Specifically, ML351 treatment has been shown to decrease the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[3] Concurrently, it can promote the expression of anti-inflammatory cytokines like interleukin-10 (IL-10) and transforming growth factor-beta (TGF-β).[3] Furthermore, ML351 has been observed to inhibit the activation of NLRP1 and NLRP3 inflammasomes, key components of the inflammatory response in the brain.[3]

While not a direct activator of the Nrf2 pathway, the reduction of oxidative stress by ML351 can indirectly support the cellular antioxidant response system, of which Nrf2 is a master regulator.[5][6]

Data Presentation

The following tables summarize the key quantitative data regarding the activity and effects of ML351.

Table 1: In Vitro Activity of ML351

ParameterValueCell Line/EnzymeReference
IC50 (15-LOX-1)200 nMHuman 15-LOX-1[2]
Neuroprotection (Glutamate-induced toxicity)Significant at 1-10 µMHT-22 mouse neuronal cells[2]

Table 2: In Vivo Effects of ML351 in a Mouse Model of Ischemic Stroke

ParameterEffect of ML351 TreatmentTime PointReference
Infarct VolumeSignificantly reduced6, 24, and 72 hours[3]
Neurological Deficit ScoreSignificantly improved6, 24, and 72 hours[3]
Lipid Peroxidation (MDA levels)Significantly attenuated6, 24, and 72 hours[3]
IL-1β (pro-inflammatory)Significantly decreased6 and 24 hours[3]
IL-6 (pro-inflammatory)Significantly decreased24 hours[3]
TNF-α (pro-inflammatory)Significantly decreased24 hours[3]
IL-10 (anti-inflammatory)Significantly increased24 and 72 hours[3]
TGF-β (anti-inflammatory)Significantly increased72 hours[3]
NLRP1 Inflammasome ActivationSignificantly decreased6, 24, and 72 hours[3]
NLRP3 Inflammasome ActivationSignificantly decreased6, 24, and 72 hours[3]

Experimental Protocols

Preparation of Primary Cortical Neuron Cultures

This protocol is adapted from standard procedures for isolating and culturing primary neurons.

Materials:

  • Embryonic day 15-18 mice or rats

  • Neurobasal Medium

  • B-27 Supplement

  • GlutaMAX™ Supplement

  • Penicillin-Streptomycin

  • Trypsin-EDTA (0.05%)

  • DNase I

  • Poly-D-lysine or Poly-L-lysine

  • Laminin

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Fetal Bovine Serum (FBS), heat-inactivated

Procedure:

  • Coat culture plates or coverslips with poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C. Wash three times with sterile water and allow to dry. For enhanced neuronal attachment and health, a secondary coating of laminin (10 µg/mL in DPBS) can be applied for at least 2 hours at 37°C.

  • Euthanize pregnant dam according to approved institutional animal care and use committee (IACUC) protocols.

  • Dissect embryonic cortices in ice-cold DPBS.

  • Mince the cortical tissue and transfer to a conical tube.

  • Digest the tissue with 0.05% Trypsin-EDTA for 15 minutes at 37°C.

  • Gently triturate the tissue in Neurobasal Medium containing 10% FBS and DNase I (100 U/mL) to obtain a single-cell suspension.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in complete Neurobasal Medium (supplemented with B-27, GlutaMAX™, and Penicillin-Streptomycin).

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate neurons at a density of 1.5 x 10^5 to 2.5 x 10^5 cells/cm² on the pre-coated culture vessels.

  • Incubate at 37°C in a humidified atmosphere of 5% CO2.

  • After 24 hours, replace half of the medium with fresh complete Neurobasal Medium. Continue to replace half of the medium every 3-4 days.

ML351 Treatment for Neuroprotection Against Oxidative Stress

This protocol describes the application of ML351 to protect primary neurons from glutamate-induced oxidative toxicity, a common in vitro model of neuronal stress.

Materials:

  • Primary neuron cultures (7-10 days in vitro)

  • ML351 (stock solution in DMSO)

  • L-Glutamic acid

  • Complete Neurobasal Medium

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit

Procedure:

  • Prepare a stock solution of ML351 in sterile DMSO (e.g., 10 mM).

  • On the day of the experiment, dilute the ML351 stock solution in complete Neurobasal Medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.

  • Pre-treat the primary neuron cultures with the ML351-containing medium for 1-2 hours at 37°C. Include a vehicle control group treated with medium containing the same final concentration of DMSO.

  • Induce oxidative stress by adding L-glutamic acid to the culture medium to a final concentration of 5 mM.

  • Incubate the cultures for 18-24 hours at 37°C.

  • Assess cell viability and neuroprotection using an LDH assay.

Assessment of Neuroprotection: LDH Assay

The LDH assay measures the release of lactate dehydrogenase from damaged cells into the culture medium, providing a quantitative measure of cytotoxicity.

Procedure:

  • Following the 18-24 hour incubation period, carefully collect the culture supernatant from each well.

  • Lyse the remaining cells in each well with the lysis buffer provided in the LDH assay kit to determine the maximum LDH release.

  • Follow the manufacturer's instructions for the LDH Cytotoxicity Assay Kit to measure the LDH activity in the collected supernatants and the cell lysates.

  • Calculate the percentage of cytotoxicity as follows: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

    • Experimental LDH Release: LDH in the supernatant of treated wells.

    • Spontaneous LDH Release: LDH in the supernatant of untreated, healthy control wells.

    • Maximum LDH Release: Total LDH from lysed control wells.

Visualizations

G cluster_ml351_effect oxidative_stress Oxidative Stress (e.g., Glutamate) ros Increased ROS oxidative_stress->ros lox15 15-LOX-1 Activation ros->lox15 lipid_peroxidation Lipid Peroxidation lox15->lipid_peroxidation inflammation Neuroinflammation (↑ IL-1β, IL-6, TNF-α) lox15->inflammation neuroprotection Neuroprotection mitochondrial_damage Mitochondrial Damage lipid_peroxidation->mitochondrial_damage cell_death Neuronal Cell Death mitochondrial_damage->cell_death inflammation->cell_death ml351 ML351 ml351->lox15 Inhibition ml351->neuroprotection

Caption: ML351 Signaling Pathway for Neuroprotection.

G start Start: Primary Neuron Culture (7-10 DIV) pretreatment Pre-treatment with ML351 (0.1-10 µM) or Vehicle (DMSO) for 1-2 hours start->pretreatment stress Induce Oxidative Stress (5 mM Glutamate) pretreatment->stress incubation Incubate for 18-24 hours stress->incubation assay Assess Cell Viability (LDH Assay) incubation->assay end End: Quantify Neuroprotection assay->end

Caption: Experimental Workflow for ML351 Neuroprotection Assay.

References

Method

Application Notes and Protocols for ML351: A Potent and Selective 15-Lipoxygenase-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of ML351, a potent and selective inhibitor of...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of ML351, a potent and selective inhibitor of human 15-lipoxygenase-1 (15-LOX-1). Detailed protocols for key in vitro and in vivo experiments are included to facilitate the study of ML351 in various research settings.

Introduction

ML351 is a small molecule inhibitor of 12/15-lipoxygenase (12/15-LOX), an enzyme implicated in a range of inflammatory diseases, neurodegenerative disorders, and diabetes.[1][2][3] It exhibits high potency and selectivity for human 15-LOX-1, making it a valuable tool for investigating the role of this enzyme in disease pathology.[2][3][4] ML351 has demonstrated neuroprotective effects, the ability to reduce oxidative stress, and the capacity to mitigate inflammation in various preclinical models.[1][2][5]

Physicochemical and Pharmacokinetic Properties

ML351 is a novel chemotype for 15-LOX-1 inhibition with a molecular weight of 249 Da.[2][6] It has demonstrated favorable permeability and is not susceptible to the action of P-glycoprotein 1 (Pgp), a common efflux transporter.[2]

Table 1: In Vitro Potency and Selectivity of ML351
TargetIC50SelectivityReference
Human 15-LOX-1200 nM>250-fold vs. 5-LOX, 12-LOX, 15-LOX-2, COX-1, and COX-2[2][3][4]
Table 2: Pharmacokinetic Parameters of ML351 in Mice
ParameterValue (Plasma)Value (Brain)DosingReference
Cmax 13.8 µM28.8 µM48 mg/kg, IP[2]
Tmax Not ReportedNot Reported48 mg/kg, IP
T1/2 ~ 1 hour~ 1 hour48 mg/kg, IP[2]
Brain/Plasma Ratio 2.8-48 mg/kg, IP[2]

IP: Intraperitoneal; PO: Per os (by mouth)

Higher plasma and tissue levels of ML351 were achieved after intraperitoneal (IP) dosing compared to oral (PO) administration in C57BL/6J mice.[1] The drug showed preferential distribution to fat tissue.[1]

Pharmacodynamics and Mechanism of Action

ML351 is a mixed inhibitor of 15-LOX-1 that binds tightly to the enzyme without reducing the active-site ferric ion.[2][3] By inhibiting 12/15-LOX, ML351 blocks the production of pro-inflammatory lipid mediators such as 12-hydroxyeicosatetraenoic acid (12-HETE).[1] This inhibition leads to a reduction in oxidative stress and inflammation.

The key downstream effects of ML351 include:

  • Reduction of Reactive Oxygen Species (ROS): ML351 has been shown to decrease the production of ROS in mouse and human islets in vitro.[1]

  • Enhancement of Nrf2 Nuclear Translocation: By inhibiting 12/15-LOX, ML351 promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor for antioxidant genes.[1]

  • Suppression of Inflammasome Activation: ML351 can suppress the activation of the NLRP3 and NLRP1 inflammasomes, leading to a decrease in the release of pro-inflammatory cytokines like IL-1β.[5]

  • Modulation of Inflammatory Cytokines: Treatment with ML351 has been shown to decrease the levels of pro-inflammatory cytokines such as IL-6 and TNF-α, while increasing the levels of anti-inflammatory cytokines like IL-10.[5]

Signaling Pathway

ML351_Signaling_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, Ischemia) 12_15_LOX 12/15-Lipoxygenase Proinflammatory_Stimuli->12_15_LOX Lipid_Peroxidation Lipid Peroxidation (e.g., 12-HETE production) 12_15_LOX->Lipid_Peroxidation ML351 ML351 ML351->12_15_LOX Inhibits ROS Reactive Oxygen Species (ROS) Lipid_Peroxidation->ROS Inflammasome NLRP1/NLRP3 Inflammasome Activation Lipid_Peroxidation->Inflammasome Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Inhibits dissociation Cell_Death Cell Death ROS->Cell_Death Nrf2_Nuclear Nuclear Nrf2 Nrf2_Keap1->Nrf2_Nuclear Dissociation ARE Antioxidant Response Element (ARE) Nrf2_Nuclear->ARE Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Caspase1 Caspase-1 Activation Inflammasome->Caspase1 Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B Cleavage IL1B IL-1β Release Caspase1->IL1B Inflammation Inflammation IL1B->Inflammation Inflammation->Cell_Death In_Vitro_Workflow Prepare_Reagents Prepare Reagents (ML351 dilutions, buffer, enzyme, substrate) Reaction_Setup Set up reaction in cuvette (Buffer, Triton X-100, ML351) Prepare_Reagents->Reaction_Setup Initiate_Reaction Initiate reaction (Add enzyme, then substrate) Reaction_Setup->Initiate_Reaction Measure_Absorbance Measure absorbance at 234 nm Initiate_Reaction->Measure_Absorbance Calculate_Rates Calculate initial reaction rates Measure_Absorbance->Calculate_Rates Determine_IC50 Determine IC50 value Calculate_Rates->Determine_IC50 In_Vivo_Workflow Induce_Ischemia Induce Ischemic Stroke (MCAO) Administer_ML351 Administer ML351 or Vehicle (i.p.) Induce_Ischemia->Administer_ML351 Sacrifice_Animals Sacrifice Animals at Time Points Administer_ML351->Sacrifice_Animals Harvest_Tissue Harvest Brain Tissue Sacrifice_Animals->Harvest_Tissue Assess_Outcomes Assess Outcomes Harvest_Tissue->Assess_Outcomes Infarct_Volume Infarct Volume (Nissl Stain) Assess_Outcomes->Infarct_Volume Neuro_Score Neurological Deficit Score Assess_Outcomes->Neuro_Score Biochem_Analysis Biochemical Analysis (ELISA, MDA) Assess_Outcomes->Biochem_Analysis

References

Application

Application Notes and Protocols: Measuring the Efficacy of ML351 in Animal Models of Parkinson's Disease

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive guide for evaluating the therapeutic efficacy of ML351, a potent and selective inhibitor of 12/15-l...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for evaluating the therapeutic efficacy of ML351, a potent and selective inhibitor of 12/15-lipoxygenase (12/15-LOX), in preclinical animal models of Parkinson's Disease (PD). Parkinson's is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor and non-motor symptoms. Oxidative stress and neuroinflammation are key contributors to this neurodegenerative process. ML351 offers a promising neuroprotective strategy by inhibiting 12/15-LOX, an enzyme implicated in lipid peroxidation and inflammatory pathways.[1][2][3] This document outlines detailed protocols for inducing PD in rodent models, administering ML351, and subsequently measuring its efficacy through a combination of behavioral, neurochemical, histological, and biochemical assessments.

Introduction to ML351 and its Mechanism of Action

ML351 is a selective inhibitor of human 15-lipoxygenase-1 (15-LOX-1), the homolog of 12/15-lipoxygenase (12/15-LOX) in mice.[1][2] The 12/15-LOX enzyme plays a significant role in the pathophysiology of neurodegenerative disorders by catalyzing the peroxidation of lipids, which contributes to oxidative stress and cell death.[1][3] ML351 has been demonstrated to be neuroprotective in models of oxidative stress-induced neuronal death and can effectively cross the blood-brain barrier.[1] Its mechanism involves the suppression of lipid peroxidation and the downstream activation of inflammatory pathways, such as the NLRP3 inflammasome.[3] By mitigating these pathological processes, ML351 is a candidate for slowing disease progression in Parkinson's disease.

ML351_Mechanism_of_Action Oxidative_Stress Oxidative Stress (e.g., in PD) _12_15_LOX 12/15-Lipoxygenase (12/15-LOX) Oxidative_Stress->_12_15_LOX Upregulates Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->_12_15_LOX Lipid_Peroxidation Lipid Peroxidation (e.g., 12-HETE) _12_15_LOX->Lipid_Peroxidation ML351 ML351 ML351->_12_15_LOX Inhibits Inflammasome NLRP3 Inflammasome Activation Lipid_Peroxidation->Inflammasome Neuroinflammation Neuroinflammation Inflammasome->Neuroinflammation Neuronal_Death Dopaminergic Neuronal Death Neuroinflammation->Neuronal_Death

Proposed neuroprotective mechanism of ML351 in Parkinson's disease.

Experimental Design and Workflow

A robust experimental design is critical for accurately assessing the efficacy of ML351. The following workflow outlines the key stages, from animal model induction to endpoint analysis.

Experimental_Workflow start Animal Acclimatization (e.g., C57BL/6 mice) pd_induction PD Model Induction (e.g., MPTP or 6-OHDA) start->pd_induction grouping Randomization into Treatment Groups pd_induction->grouping treatment ML351 or Vehicle Administration grouping->treatment behavioral Behavioral Testing (Rotarod, Cylinder, Open Field) treatment->behavioral euthanasia Euthanasia and Tissue Collection behavioral->euthanasia analysis Endpoint Analyses euthanasia->analysis histology Histology (TH Staining) & Stereology analysis->histology biochem Biochemical Assays (Oxidative Stress) analysis->biochem neurochem Neurochemistry (HPLC for Dopamine) analysis->neurochem

Overall experimental workflow for evaluating ML351 efficacy.
Animal Models of Parkinson's Disease

Neurotoxin-based models are widely used for their reliability in inducing dopaminergic neurodegeneration.[4]

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model (Mouse): This model is one of the most common for analyzing the effects of drugs on dopaminergic neurons.[4] MPTP is a prodrug that, once metabolized, selectively destroys dopaminergic neurons in the substantia nigra.

  • 6-OHDA (6-hydroxydopamine) Model (Rat/Mouse): This model produces well-defined and stable behavioral deficits.[5] 6-OHDA is directly injected into the brain (e.g., substantia nigra or medial forebrain bundle) to create a lesion of the nigrostriatal pathway.

Treatment Groups
  • Sham Control: Vehicle injection (no neurotoxin) + Vehicle for ML351.

  • PD Model Control: Neurotoxin injection (MPTP or 6-OHDA) + Vehicle for ML351.

  • ML351 Treatment Group: Neurotoxin injection + ML351.

  • (Optional) ML351 Only Control: Vehicle injection (no neurotoxin) + ML351.

Experimental Protocols

Protocol: MPTP-Induced PD Model in Mice
  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Reagents: MPTP-HCl, sterile saline (0.9% NaCl).

  • Procedure (Sub-acute Regimen):

    • Dissolve MPTP-HCl in sterile saline to a final concentration of 2 mg/mL.

    • Administer MPTP intraperitoneally (i.p.) at a dose of 20 mg/kg.[6]

    • Inject once daily for 4-5 consecutive days.

    • House animals with appropriate care and monitoring. Behavioral testing can commence 7 days after the final injection.

Protocol: ML351 Administration
  • Formulation: ML351 can be formulated in a vehicle such as DMSO, followed by dilution in saline or corn oil for administration. Note: Vehicle composition and route of administration should be optimized based on preliminary pharmacokinetic studies.

  • Dosage: A dose of 50 mg/kg has been used in murine models for other conditions.[7] Dose-response studies are recommended to determine the optimal therapeutic dose for PD models.

  • Administration: Administer ML351 (e.g., subcutaneously or via oral gavage) starting 24 hours before the first neurotoxin injection and continuing daily throughout the study period.

Protocol: Behavioral Assessment of Motor Function

This test assesses motor coordination and balance.[6]

  • Apparatus: An accelerating rotarod treadmill for mice.

  • Procedure:

    • Training: Place mice on the rotarod at a constant low speed (e.g., 4 RPM) for 2-3 days prior to baseline testing.

    • Testing: Place the mouse on the rod and accelerate from 4 to 40 RPM over a 5-minute period.

    • Measurement: Record the latency to fall from the rod.

    • Trials: Perform 3 trials per mouse with a 15-20 minute inter-trial interval. The average latency is used for analysis.

This test evaluates forelimb use asymmetry, particularly useful in unilateral lesion models but also informative for bilateral deficits.[8]

  • Apparatus: A transparent glass cylinder (e.g., 10 cm diameter, 15 cm height).

  • Procedure:

    • Place the mouse individually into the cylinder.[8]

    • Videotape the mouse for 3-5 minutes.[8]

    • Measurement: Count the number of times the mouse rears up and touches the cylinder wall with its left forepaw, right forepaw, or both forepaws simultaneously.

    • Analysis: Calculate the percentage of contralateral limb use (for unilateral models) or look for a general reduction in rearing behavior.

This test measures general locomotor activity and exploratory behavior.[9]

  • Apparatus: A square arena (e.g., 40x40 cm) with automated tracking software.

  • Procedure:

    • Acclimate mice to the testing room for at least 30-60 minutes.[8]

    • Place the mouse in the center of the open field.

    • Allow the mouse to explore freely for 10-15 minutes.

    • Measurement: The software will track and record total distance traveled, velocity, and time spent in the center versus the periphery.[9]

Protocol: Post-Mortem Tissue Analysis
  • Deeply anesthetize the animal (e.g., with isoflurane or pentobarbital).

  • Perform transcardial perfusion with ice-cold saline followed by 4% paraformaldehyde (PFA) for histology, or saline only for biochemical/neurochemical analyses.

  • Dissect the brain. For histology, post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.[10] For other analyses, rapidly dissect the striatum and substantia nigra, snap-freeze in liquid nitrogen, and store at -80°C.

This procedure identifies surviving dopaminergic neurons.[11][12]

  • Sectioning: Cut 30-40 µm thick coronal sections of the substantia nigra and striatum using a cryostat or vibratome.[10]

  • Staining (Free-Floating Method):

    • Wash sections in PBS.

    • Perform antigen retrieval if necessary.

    • Block non-specific binding with a blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS) for 1 hour.

    • Incubate sections overnight at 4°C with a primary antibody against Tyrosine Hydroxylase (e.g., rabbit anti-TH, 1:1000 dilution).

    • Wash sections in PBS.

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1-2 hours.

    • Amplify the signal using an avidin-biotin complex (ABC) kit.

    • Visualize the staining using 3,3'-Diaminobenzidine (DAB) as a chromogen.

    • Mount sections onto slides, dehydrate, and coverslip.

Unbiased stereology is the gold standard for estimating the total number of TH-positive neurons.[13]

  • Apparatus: A microscope equipped with a motorized stage, imaging software, and stereology software (e.g., Stereo Investigator) or implementation of the optical fractionator method with standard microscopy equipment.[10][13]

  • Procedure:

    • Systematically and randomly sample the stained sections throughout the entire substantia nigra pars compacta (SNpc).

    • Use the optical fractionator probe to count TH-positive cells within a defined counting frame that is moved in a grid pattern across the tissue section.

    • The software or manual calculation will provide an unbiased estimate of the total number of neurons in the SNpc.

These assays are performed on frozen tissue homogenates from the substantia nigra or striatum.

  • Lipid Peroxidation (MDA Assay): Measure malondialdehyde (MDA), a product of lipid peroxidation, using a Thiobarbituric Acid Reactive Substances (TBARS) assay kit.[3][14]

  • Protein Oxidation (Protein Carbonyl Assay): Quantify protein carbonyl levels using a commercially available ELISA kit. Increased carbonyls are an indicator of oxidative damage to proteins.[15]

  • DNA Oxidation (8-OHdG Assay): Measure 8-hydroxy-2'-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage, using an ELISA kit.[16]

Data Presentation

Quantitative data should be summarized in clear, structured tables to facilitate comparison between treatment groups.

Table 1: Behavioral Assessment Data

Group N Rotarod Latency (s) Cylinder Test (% Rears) Open Field (Total Distance, m)
Sham + Vehicle 10 Mean ± SEM Mean ± SEM Mean ± SEM
MPTP + Vehicle 10 Mean ± SEM Mean ± SEM Mean ± SEM

| MPTP + ML351 | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Table 2: Histological and Biochemical Data

Group N TH+ Neurons in SNpc (Stereology) Striatal TH Fiber Density (%) MDA Levels (nmol/mg protein) Protein Carbonyls (nmol/mg protein)
Sham + Vehicle 10 Mean ± SEM Mean ± SEM Mean ± SEM Mean ± SEM
MPTP + Vehicle 10 Mean ± SEM Mean ± SEM Mean ± SEM Mean ± SEM

| MPTP + ML351 | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Conclusion

The protocols detailed in these application notes provide a framework for the systematic evaluation of ML351's therapeutic potential in established animal models of Parkinson's disease. By combining behavioral, histological, and biochemical endpoints, researchers can generate robust data to determine if ML351 can mitigate motor deficits, protect dopaminergic neurons, and reduce oxidative stress, thereby supporting its further development as a disease-modifying therapy for Parkinson's disease.

References

Method

Application Notes and Protocols: Utilizing ML351 to Investigate Lipid Peroxidation Pathways

Introduction Lipid peroxidation, the oxidative degradation of lipids, is a critical process implicated in numerous physiological and pathological conditions, including neurodegenerative diseases, cardiovascular disorders...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lipid peroxidation, the oxidative degradation of lipids, is a critical process implicated in numerous physiological and pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. A key family of enzymes driving this process is the lipoxygenases (LOXs). Specifically, 12/15-lipoxygenase (12/15-LOX), also known as 15-lipoxygenase-1 (15-LOX-1), plays a significant role by catalyzing the dioxygenation of polyunsaturated fatty acids (PUFAs), leading to the formation of lipid hydroperoxides. This initiates a cascade of events that can culminate in ferroptosis, an iron-dependent form of regulated cell death characterized by the lethal accumulation of lipid peroxides.[1][2]

ML351 is a potent and highly selective inhibitor of human 12/15-LOX.[3][4] Its high specificity and cell permeability make it an invaluable chemical probe for elucidating the role of 12/15-LOX in lipid peroxidation pathways and for exploring the therapeutic potential of inhibiting this enzyme in various disease models.[4][5] These application notes provide detailed protocols for utilizing ML351 to investigate its effects on 12/15-LOX activity and lipid peroxidation in both biochemical and cellular contexts.

ML351: Properties and Quantitative Data

ML351 is a small molecule inhibitor with well-characterized biochemical and pharmacological properties.

Table 1: Physicochemical and Pharmacokinetic Properties of ML351

PropertyValueReference
Molecular Formula C₁₅H₁₁N₃O
Molecular Weight 249.27 g/mol [6]
CAS Number 847163-28-4
Solubility Soluble to 100 mM in DMSO
Aqueous Solubility 1.2 µM (in PBS)[4]
Storage Store at -20°C

Table 2: In Vitro Potency and Selectivity of ML351

Target/AssayIC₅₀SelectivityReference
Human 12/15-LOX (15-LOX-1) 200 nM-[3][4][6]
5-LOX >50 µM>250-fold[4]
Platelet 12-LOX >50 µM>250-fold[4]
15-LOX-2 >50 µM>250-fold[4]
ovine COX-1 >50 µM>250-fold[4]
human COX-2 >50 µM>250-fold[4]

Mechanism of Action: Inhibition of 12/15-LOX-Mediated Lipid Peroxidation

ML351 acts as a tight-binding, mixed inhibitor of 12/15-LOX.[4] The enzyme 12/15-LOX abstracts a hydrogen atom from a PUFA, typically found within cell membranes, and facilitates the insertion of molecular oxygen. This creates a lipid hydroperoxide (L-OOH), a primary product of lipid peroxidation. In the presence of ferrous iron (Fe²⁺), these lipid hydroperoxides can be further converted into highly reactive lipid radicals, propagating a chain reaction of lipid damage. This uncontrolled lipid peroxidation is a hallmark of ferroptosis.[1][2] By inhibiting 12/15-LOX, ML351 directly blocks the initial enzymatic step, thereby preventing the accumulation of lipid peroxides and protecting cells from ferroptotic death.

ML351_Mechanism cluster_membrane Cell Membrane PUFA Polyunsaturated Fatty Acids (PUFAs) LOX 12/15-Lipoxygenase (12/15-LOX) PUFA->LOX PL_OOH Lipid Peroxides (PL-OOH) Ferroptosis Ferroptosis (Cell Death) PL_OOH->Ferroptosis Leads to LOX->PL_OOH Catalyzes Oxidation ML351 ML351 ML351->LOX Inhibits

Caption: ML351 inhibits 12/15-LOX, blocking PUFA oxidation and subsequent ferroptosis.

Experimental Protocols

Here we provide detailed protocols for assessing the activity of ML351.

Protocol 1: In Vitro 12/15-Lipoxygenase Inhibition Assay (UV-Vis Spectrophotometry)

This protocol is adapted from methods used in the characterization of ML351 and is designed to measure the direct inhibitory effect of the compound on purified 12/15-LOX enzyme activity.[4] The assay monitors the formation of the conjugated diene product, which absorbs light at 234 nm.

A. Materials

  • Purified human 12/15-LOX enzyme

  • ML351 (stock solution in DMSO)

  • Arachidonic acid (substrate, stock solution in ethanol)

  • Assay Buffer: 25 mM HEPES, pH 7.5, 0.01% Triton X-100

  • DMSO (for control and dilutions)

  • UV-transparent 96-well plate or cuvettes

  • UV-Vis spectrophotometer capable of reading at 234 nm

B. Experimental Workflow

Protocol1_Workflow prep_reagents 1. Prepare Reagents (Buffer, Substrate, ML351 dilutions) add_enzyme 2. Add Assay Buffer and 12/15-LOX Enzyme to Plate prep_reagents->add_enzyme add_ml351 3. Add ML351 or DMSO (Control) Incubate for 15 min at RT add_enzyme->add_ml351 add_substrate 4. Initiate Reaction by adding Arachidonic Acid add_ml351->add_substrate measure 5. Immediately Measure Absorbance at 234 nm over time add_substrate->measure analyze 6. Calculate Initial Rates and Determine IC₅₀ measure->analyze Protocol2_Workflow seed_cells 1. Seed HT-22 Cells in 96-well plates incubate1 2. Incubate overnight (~18 hours) seed_cells->incubate1 add_ml351 3. Pre-treat cells with varying concentrations of ML351 incubate1->add_ml351 add_glutamate 4. Add Glutamate (e.g., 5 mM) to induce oxidative stress add_ml351->add_glutamate incubate2 5. Incubate for 12-24 hours add_glutamate->incubate2 measure_viability 6. Measure Cell Viability using appropriate assay incubate2->measure_viability analyze 7. Analyze Data and Determine EC₅₀ measure_viability->analyze Protocol3_Workflow prep_samples 1. Prepare Cell Lysates or Tissue Homogenates with BHT add_reagents 3. Add Acid and TBA Reagent to samples and standards prep_samples->add_reagents prep_standards 2. Prepare MDA Standards prep_standards->add_reagents incubate 4. Incubate at 95°C for 60 minutes add_reagents->incubate cool_centrifuge 5. Cool on Ice and Centrifuge to pellet debris incubate->cool_centrifuge measure 6. Measure Absorbance (~532 nm) or Fluorescence of Supernatant cool_centrifuge->measure calculate 7. Calculate MDA Concentration using the standard curve measure->calculate

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Poor Bioavailability of ML351 In Vivo

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the p...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor in vivo bioavailability of the 15-lipoxygenase-1 (15-LOX-1) inhibitor, ML351.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor in vivo bioavailability of ML351?

A1: The primary factors contributing to the poor in vivo bioavailability of ML351 are its low aqueous solubility and variable metabolic stability. ML351 has a reported aqueous kinetic solubility of only 1.2 μM in PBS buffer[1]. Additionally, it exhibits species-dependent microsomal stability, with a half-life of about 18 minutes in rat liver microsomes and a more rapid 5.5 minutes in mouse liver microsomes[1].

Q2: Is oral administration of ML351 feasible?

A2: While challenging, oral administration of ML351 is feasible with appropriate formulation. Pharmacokinetic studies in mice have shown that intraperitoneal (IP) administration results in significantly higher plasma and tissue concentrations compared to per os (PO) administration[2]. However, with a suitable formulation, oral delivery can be achieved.

Q3: Are there any analogs of ML351 with improved bioavailability?

A3: Yes, an analog named ML355 has been developed and is reported to have a "vastly improved PK and ADME profile" compared to ML351[1]. ML355 demonstrates good oral bioavailability in mice[3].

Q4: What is the mechanism of action of ML351?

A4: ML351 is a potent and selective inhibitor of human 15-lipoxygenase-1 (15-LOX-1), with an IC50 of 200 nM[1][4]. 15-LOX-1 is an enzyme that catalyzes the oxidation of polyunsaturated fatty acids like arachidonic and linoleic acid, playing a role in inflammatory pathways[4][5]. By inhibiting 15-LOX-1, ML351 can modulate inflammatory responses, which has been demonstrated in in vivo models of ischemic stroke and type 1 diabetes[1][2].

Troubleshooting Guide

Issue: Low or undetectable plasma/tissue concentrations of ML351 after administration.

Possible Cause 1: Inadequate Vehicle/Formulation

ML351's poor aqueous solubility requires a suitable vehicle for effective in vivo delivery.

  • Solution 1.1: Intraperitoneal or Subcutaneous Administration. For initial in vivo studies, consider intraperitoneal (i.p.) or subcutaneous (s.c.) administration, which can bypass first-pass metabolism and improve systemic exposure.

  • Solution 1.2: Co-solvent Systems. For i.p. or s.c. injections, a co-solvent system can be employed. A common approach is to first dissolve ML351 in a minimal amount of dimethyl sulfoxide (DMSO) and then dilute it with a suitable vehicle like corn oil or saline[6]. It is critical to ensure the final DMSO concentration is low (typically <5-10%) to avoid toxicity[7][8].

  • Solution 1.3: Suspension for Oral Gavage. For oral administration, a suspension can be prepared. A common method involves using 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) in purified water[9].

Possible Cause 2: Rapid Metabolism

ML351 is subject to cytochrome P450-mediated degradation[1].

  • Solution 2.1: Use of an Improved Analog. Consider using ML355, an analog with enhanced metabolic stability and oral bioavailability[1][3].

Data Presentation

The following tables summarize the pharmacokinetic parameters of ML351 and its improved analog, ML355, in mice.

Table 1: Pharmacokinetic Properties of ML351 in C57BL/6J Mice after a Single 48 mg/kg Dose

Administration RouteTissueCmax (ng/mL or ng/g)tmax (h)AUC (ng·h/mL or ng·h/g)t1/2 (h)
Intraperitoneal (IP) Plasma7100 ± 15000.256000 ± 9001.3 ± 0.2
Brain12000 ± 20000.515000 ± 20002.1 ± 0.3
Fat110000 ± 150002450000 ± 800006.0 ± 1.0
Liver40000 ± 70000.540000 ± 80002.0 ± 0.3
Pancreas15000 ± 30000.514000 ± 20001.5 ± 0.2
Oral (PO) Plasma300 ± 1000.5600 ± 2001.9 ± 0.4
Brain400 ± 10011000 ± 3002.5 ± 0.5
Fat15000 ± 40004100000 ± 200006.5 ± 1.2
Liver4000 ± 100018000 ± 20002.8 ± 0.6
Pancreas1000 ± 30012000 ± 5002.2 ± 0.4

Data adapted from[2][10]. Values are presented as mean ± SEM.

Table 2: Pharmacokinetic Properties of ML355 in Mice

Administration RouteDose (mg/kg)Cmax (µM)t1/2 (h)Oral Bioavailability (%F)
Intravenous (IV) 3-2.9-
Oral (PO) 30~57-20

Data adapted from[3][11].

Experimental Protocols

Protocol 1: Preparation of ML351 for Intraperitoneal (i.p.) Injection

This protocol describes the preparation of a solution for i.p. administration in mice.

  • Materials:

    • ML351 powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Corn oil, sterile

    • Sterile vials and syringes

  • Procedure:

    • Weigh the required amount of ML351.

    • In a sterile vial, dissolve the ML351 powder in a minimal volume of DMSO to create a concentrated stock solution. For example, a 50:50 DMSO:corn oil mixture can be a starting point[6].

    • Gently warm and vortex the solution to ensure complete dissolution.

    • In a separate sterile vial, measure the required volume of corn oil.

    • Slowly add the ML351/DMSO stock solution to the corn oil while vortexing to create a uniform solution.

    • Ensure the final concentration of DMSO is below 5-10% of the total injection volume to minimize toxicity[7][8].

    • Administer the desired dose to the animal based on its body weight. Always include a vehicle control group (DMSO + corn oil) in your experiment.

Protocol 2: Preparation of ML351 for Oral Gavage (p.o.)

This protocol is for preparing a suspension of ML351 for oral administration.

  • Materials:

    • ML351 powder

    • 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in purified water

    • Mortar and pestle or homogenizer

    • Magnetic stirrer and stir bar

  • Procedure:

    • Weigh the required amount of ML351.

    • Triturate the ML351 powder in a mortar with a small amount of the 0.5% CMC-Na vehicle to create a smooth paste. This prevents clumping.

    • Gradually add the remaining volume of the 0.5% CMC-Na solution while continuously mixing to form a uniform suspension.

    • Transfer the suspension to a beaker with a magnetic stir bar and stir for at least 30 minutes.

    • Continuously stir the suspension during dosing to ensure homogeneity. Administer the appropriate volume to the animal via oral gavage. Include a vehicle control group (0.5% CMC-Na).

Visualizations

Signaling Pathway of 15-Lipoxygenase-1 (15-LOX-1)

15-LOX-1_Signaling_Pathway Simplified 15-LOX-1 Signaling Pathway IL4_IL13 IL-4 / IL-13 ALOX15 ALOX15 (15-LOX-1) Expression IL4_IL13->ALOX15 induces HpETE 15(S)-HpETE ALOX15->HpETE catalyzes oxidation of Arachidonic_Acid Arachidonic Acid (in cell membrane) Arachidonic_Acid->ALOX15 HETE 15(S)-HETE HpETE->HETE reduced to Lipoxins Lipoxins (Anti-inflammatory) HETE->Lipoxins can be converted to Inflammation Inflammation HETE->Inflammation modulates ER_Stress Endoplasmic Reticulum Stress Response HETE->ER_Stress implicated in Lipoxins->Inflammation inhibits ML351 ML351 ML351->ALOX15 inhibits

Caption: Simplified signaling pathway of 15-LOX-1 and the inhibitory action of ML351.

Experimental Workflow for In Vivo Study

In_Vivo_Workflow General In Vivo Experimental Workflow for ML351 start Start formulation Prepare ML351 Formulation (e.g., solution or suspension) start->formulation administration Administer ML351 or Vehicle (i.p., s.c., or p.o.) formulation->administration animal_prep Animal Acclimation & Grouping animal_prep->administration sampling Collect Blood/Tissue Samples at Predetermined Time Points administration->sampling analysis LC-MS/MS Analysis of ML351 Concentrations sampling->analysis pk_analysis Pharmacokinetic Analysis (Cmax, tmax, AUC, t1/2) analysis->pk_analysis end End pk_analysis->end

Caption: A general workflow for conducting in vivo pharmacokinetic studies of ML351.

Logical Relationship: Overcoming Poor Bioavailability

Bioavailability_Solutions Strategies to Overcome Poor Bioavailability of ML351 problem Poor In Vivo Bioavailability of ML351 cause1 Low Aqueous Solubility problem->cause1 cause2 Rapid Metabolism problem->cause2 solution1a Optimize Formulation: Co-solvents (DMSO, PEG400) Suspensions (CMC-Na) cause1->solution1a solution1b Alternative Administration Route: Intraperitoneal (i.p.) Subcutaneous (s.c.) cause1->solution1b solution2 Use Improved Analog: ML355 cause2->solution2

References

Optimization

Addressing off-target effects of ML351 in research

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ML351, a potent and selective inhibitor of 15-lipoxygenase-1 (15-LOX-1). Our goal is to help you d...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ML351, a potent and selective inhibitor of 15-lipoxygenase-1 (15-LOX-1). Our goal is to help you design robust experiments and navigate potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is ML351 and what is its primary target?

ML351 is a small molecule inhibitor with high potency and selectivity for 15-lipoxygenase-1 (15-LOX-1), also known as 12/15-LOX in mice.[1][2] It has an IC50 of approximately 200 nM for human 15-LOX-1 and exhibits over 250-fold selectivity against related enzymes like 5-LOX, 12-LOX, 15-LOX-2, and cyclooxygenases (COX-1 and COX-2).[1] ML351 is cell-permeable, crosses the blood-brain barrier, and has shown efficacy in various preclinical models, including those for ischemic stroke and neurodegenerative diseases.[1]

Q2: Are there known off-target effects of ML351?

While ML351 is highly selective for 15-LOX-1, like most small molecule inhibitors, it can exert off-target effects, particularly at higher concentrations. While broad off-target screening results are not widely published, some studies suggest that ML351 can influence other signaling pathways.

Notably, ML351 has been shown to suppress the activation of the NLRP1 and NLRP3 inflammasomes, leading to a reduction in pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. This anti-inflammatory effect may be, in part, independent of its 15-LOX-1 inhibitory activity.

Q3: What are the best practices for designing experiments with ML351?

To ensure the observed effects are due to the inhibition of 15-LOX-1, a multi-faceted approach to experimental design is recommended:

  • Dose-Response: Perform dose-response studies to identify the optimal concentration range for 15-LOX-1 inhibition with minimal off-target effects.

  • Negative Control: Use an inactive analog of ML351 as a negative control.

  • Genetic Knockdown/Knockout: Whenever possible, use genetic approaches (e.g., siRNA, shRNA, CRISPR/Cas9) to deplete 15-LOX-1 and confirm that the phenotype of genetic depletion recapitulates the pharmacological effect of ML351.

  • Rescue Experiments: In 15-LOX-1 deficient cells, ML351 should have no effect.

  • Measure Target Engagement: Directly measure the inhibition of 15-LOX-1 activity by quantifying its enzymatic products, such as 12-HETE or 15-HETE.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or no effect of ML351 Solubility issues: ML351 has poor aqueous solubility.Prepare a fresh, high-concentration stock solution in 100% DMSO. For cell culture experiments, dilute the stock solution in pre-warmed media immediately before use. Avoid repeated freeze-thaw cycles of the stock solution. The final DMSO concentration in your experiment should be kept low (typically <0.5%) and consistent across all conditions, including vehicle controls.
Degradation of ML351: The compound may have degraded due to improper storage.Store the solid compound and DMSO stock solutions at -20°C or -80°C, protected from light.
Incorrect dosage: The concentration used may be too low for effective inhibition or too high, leading to off-target effects or cytotoxicity.Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. Start with a concentration range around the reported IC50 (200 nM) and extend to micromolar concentrations.
Unexpected cytotoxicity High concentration: At concentrations above 20 µM, ML351 may induce cytotoxicity by disrupting cell membrane stability.[3]Use the lowest effective concentration of ML351 as determined by your dose-response experiments. If high concentrations are necessary, consider shorter incubation times.
Off-target effects: The observed cytotoxicity may be due to the inhibition of other cellular targets.Use an inactive analog of ML351 as a negative control to determine if the cytotoxicity is specific to the on-target activity. Additionally, perform a lactate dehydrogenase (LDH) assay to quantify cytotoxicity across a range of ML351 concentrations.
Observed phenotype is not consistent with 15-LOX-1 inhibition Off-target effects: ML351 may be modulating other signaling pathways. For example, it has been shown to have anti-inflammatory effects by suppressing the NLRP3 inflammasome.To dissect on-target versus off-target effects, use a multi-pronged approach: 1. Inactive Control: Use an inactive analog, such as compound 34 (5-(methylamino)-2-(naphthalen-2-yl)oxazole-4-carbonitrile), which does not inhibit 15-LOX-1. 2. Genetic Controls: Use cells with genetic knockout or knockdown of 15-LOX-1. ML351 should not produce the same effect in these cells. 3. Measure Target Products: Directly measure the levels of 15-LOX-1 enzymatic products (e.g., 12-HETE, 15-HETE) to confirm target engagement at the concentrations used.

Experimental Protocols

Protocol 1: Cellular Reactive Oxygen Species (ROS) Detection using DCFH-DA

This protocol is for measuring intracellular ROS levels, which can be modulated by 15-LOX-1 activity.

Materials:

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Black, clear-bottom 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density appropriate for your cell type and allow them to adhere overnight.

  • Compound Treatment: Treat cells with ML351 at various concentrations for the desired time. Include a vehicle control (DMSO) and a positive control for ROS induction (e.g., H₂O₂).

  • DCFH-DA Staining:

    • Prepare a 10 mM stock solution of DCFH-DA in DMSO.

    • Immediately before use, dilute the stock solution to a final working concentration of 10-20 µM in pre-warmed serum-free medium.

    • Remove the treatment media from the cells and wash once with PBS.

    • Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.

  • Measurement:

    • Wash the cells twice with PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

Protocol 2: Quantification of 12-Hydroxyeicosatetraenoic Acid (12-HETE) by ELISA

This protocol is for measuring the production of 12-HETE, a downstream product of 12/15-LOX, to assess ML351 target engagement.

Materials:

  • 12-HETE ELISA kit

  • Cell culture supernatant or cell lysate

  • Microplate reader

Procedure:

  • Sample Collection:

    • Culture cells to the desired confluency and treat with ML351 or vehicle control.

    • Collect the cell culture supernatant and/or prepare cell lysates.

    • Centrifuge the samples to remove any cellular debris.

  • ELISA Assay:

    • Follow the manufacturer's instructions provided with the 12-HETE ELISA kit. This typically involves:

      • Preparing standards and samples.

      • Adding standards and samples to the pre-coated microplate.

      • Incubating with a biotinylated 12-HETE tracer and then a streptavidin-HRP conjugate.

      • Adding a substrate solution to develop the color.

      • Stopping the reaction and measuring the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the standards.

    • Calculate the concentration of 12-HETE in your samples based on the standard curve.

Signaling Pathways and Experimental Workflows

On-Target Signaling Pathway of ML351

ML351 directly inhibits the enzymatic activity of 15-LOX-1, which is responsible for the conversion of arachidonic acid and linoleic acid into bioactive lipid mediators. This inhibition can lead to a reduction in downstream signaling events associated with inflammation, oxidative stress, and ferroptosis.

ML351_On_Target_Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid / Linoleic Acid ALOX15 15-LOX-1 (ALOX15) Arachidonic_Acid->ALOX15 Substrate ML351 ML351 ML351->ALOX15 Inhibits HETE 15(S)-HETE / 13(S)-HODE ALOX15->HETE Produces Ferroptosis Inhibition of Ferroptosis ALOX15->Ferroptosis Modulates Inflammation Reduced Inflammation ALOX15->Inflammation Modulates PPAR PPAR-δ Downregulation HETE->PPAR HIF HIF-1α Turnover HETE->HIF

Caption: On-target signaling pathway of ML351.

Potential Off-Target Signaling Pathway of ML351

ML351 may exert anti-inflammatory effects through pathways independent of 15-LOX-1, such as the direct or indirect suppression of the NLRP3 inflammasome.

ML351_Off_Target_Pathway ML351 ML351 NLRP3 NLRP3 Inflammasome ML351->NLRP3 Suppresses (?) Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β / IL-18 Maturation Caspase1->IL1b Inflammation Inflammation IL1b->Inflammation

Caption: Potential off-target effect of ML351 on the NLRP3 inflammasome.

Experimental Workflow for Differentiating On- and Off-Target Effects

This workflow provides a logical sequence of experiments to validate that the observed effects of ML351 are due to its on-target activity.

Experimental_Workflow Start Start: Observe Phenotype with ML351 Dose_Response 1. Dose-Response Curve Start->Dose_Response Negative_Control 2. Inactive Analog Control Dose_Response->Negative_Control Phenotype observed in active concentration range? Target_Engagement 3. Measure 15-LOX-1 Products (e.g., 12-HETE) Negative_Control->Target_Engagement Phenotype absent with inactive analog? Off_Target Conclusion: Off-Target Effect Likely Negative_Control->Off_Target Phenotype persists with inactive analog Genetic_Control 4. Genetic Knockdown/Knockout of 15-LOX-1 Target_Engagement->Genetic_Control 15-LOX-1 activity inhibited? Target_Engagement->Off_Target 15-LOX-1 activity not inhibited at effective concentration Conclusion Conclusion: On-Target Effect Confirmed Genetic_Control->Conclusion Phenotype recapitulated by genetic KD/KO? Genetic_Control->Off_Target Phenotype not present with genetic KD/KO

Caption: Workflow to validate on-target effects of ML351.

References

Troubleshooting

ML351 Technical Support Center: Minimizing Toxicity in Long-Term Studies

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to minimize potential toxicity associated with the 12/15-lipoxygenase (12/15-LOX) inhibitor, ML351, i...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to minimize potential toxicity associated with the 12/15-lipoxygenase (12/15-LOX) inhibitor, ML351, in long-term experimental settings. The information is presented in a question-and-answer format to address specific issues that may be encountered during in vivo and in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is ML351 and what is its primary mechanism of action?

ML351 is a potent and selective small-molecule inhibitor of human 15-lipoxygenase-1 (15-LOX-1), also known as 12/15-lipoxygenase (12/15-LOX) in mice.[1][2] It functions as a tight-binding, mixed inhibitor.[1] By inhibiting 12/15-LOX, ML351 prevents the oxidation of polyunsaturated fatty acids, a process implicated in various diseases, including neurodegenerative conditions and stroke.[1]

Q2: What is the reported selectivity of ML351?

ML351 exhibits excellent selectivity for 15-LOX-1. It has been shown to be over 250-fold more selective for 15-LOX-1 compared to related isozymes such as 5-LOX, platelet 12-LOX, and 15-LOX-2.[1][3] It also shows minimal inhibition of cyclooxygenase enzymes (COX-1 and COX-2).[1][3]

Q3: Has ML351 shown any toxicity in preclinical studies?

Existing studies suggest that ML351 has a favorable safety profile in several models. In mouse islets, ML351 showed no apparent toxicity or induction of apoptosis across a range of concentrations (1-50 μM), in contrast to other 12/15-LOX inhibitors like ML127.[4][5] However, one study noted that a high dose of ML351 (48 mg/kg) did not provide a protective effect in a mouse model of diabetes, which could suggest a loss of efficacy or potential for adverse effects at higher concentrations, even though no overt toxicity was observed.[4][5] Some research has indicated that ML351 may dysregulate the innate inflammatory response in certain contexts, so careful evaluation of inflammatory markers is warranted.[6][7]

Q4: What are the known pharmacokinetic properties of ML351?

ML351 is cell-permeable and can cross the blood-brain barrier.[1] In mice, it has a relatively short half-life of approximately one hour in both plasma and brain.[1] After intraperitoneal (IP) administration of 48 mg/kg in mice, higher plasma and tissue concentrations were achieved compared to oral (PO) administration.[4] The compound's stability is good in various aqueous solutions but shows species-dependent differences in microsomal stability, being less stable in mouse liver microsomes than in rat liver microsomes.[1]

Troubleshooting Guide

Issue 1: Observed Adverse Effects or Lack of Efficacy at Higher Doses

  • Possible Cause: As suggested by some studies, higher doses of ML351 may not confer additional therapeutic benefit and could potentially lead to off-target effects or a dysregulated physiological response.[4][5]

  • Troubleshooting Steps:

    • Dose-Response Study: Conduct a thorough dose-response study to identify the optimal therapeutic window. Start with lower, previously reported effective doses (e.g., 10-24 mg/kg in mice) and carefully escalate.[4]

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the plasma and tissue concentrations of ML351 with the observed biological effect and any signs of toxicity.

    • Monitor Inflammatory Markers: Given the potential for ML351 to modulate inflammation, monitor a panel of pro- and anti-inflammatory cytokines in plasma or tissues of interest.[6][7]

Issue 2: Concerns About Off-Target Effects in Long-Term Studies

  • Possible Cause: While ML351 is highly selective, chronic administration of any small molecule inhibitor raises the possibility of off-target effects that are not apparent in short-term studies.

  • Troubleshooting Steps:

    • Include a Structurally Related Inactive Control: If available, use a close structural analog of ML351 that is inactive against 12/15-LOX to differentiate between on-target and off-target effects.

    • Comprehensive Toxicological Monitoring: In long-term studies, incorporate regular monitoring of animal health, including body weight, food and water intake, and behavioral changes.

    • Regular Organ Function Tests: Perform periodic blood draws for clinical chemistry analysis to assess liver (e.g., ALT, AST) and kidney (e.g., BUN, creatinine) function. At the study endpoint, conduct thorough histopathological examination of major organs.

Data Presentation

Table 1: In Vitro Potency and Selectivity of ML351

Target EnzymeIC50Fold Selectivity vs. 15-LOX-1Reference
Human 15-LOX-1200 nM-[1][3]
Human 5-LOX> 50 µM> 250[1][3]
Human Platelet 12-LOX> 100 µM> 500[1][3]
Human 15-LOX-2> 100 µM> 500[1][3]
Ovine COX-1< 10% inhibition at 15 µMNot applicable[1][3]
Human COX-2< 10% inhibition at 15 µMNot applicable[1][3]

Table 2: Pharmacokinetic Parameters of ML351 in Mice

ParameterValueAdministration RouteDoseReference
Plasma Half-life (t1/2) ~ 1 hourIntraperitoneal (IP)30 mg/kg[1]
Brain Half-life (t1/2) ~ 1 hourIntraperitoneal (IP)30 mg/kg[1]
Plasma Cmax 13.8 µMIntraperitoneal (IP)30 mg/kg[1]
Brain Cmax 28.8 µMIntraperitoneal (IP)30 mg/kg[1]
Brain/Plasma Ratio 2.8Intraperitoneal (IP)30 mg/kg

Experimental Protocols

Protocol 1: Long-Term In Vivo Study with ML351 in Mice

  • Animal Model: Select the appropriate mouse strain for the disease model. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Dose Formulation: Prepare ML351 fresh daily. A common vehicle is a solution of DMSO, PEG400, and saline. The final DMSO concentration should be kept low to avoid vehicle-induced toxicity.

  • Dose Selection and Administration:

    • Based on existing literature, start with a dose range of 10-24 mg/kg, administered once or twice daily via intraperitoneal (IP) injection.[4]

    • Include a vehicle control group and a positive control group if applicable to the disease model.

  • Toxicity Monitoring:

    • Daily: Observe animals for any changes in behavior, posture, or activity.

    • Weekly: Record body weight and food/water consumption.

    • Monthly (or at interim time points): Collect blood samples via a non-terminal method (e.g., saphenous vein) for complete blood count (CBC) and serum chemistry analysis (liver and kidney function panels).

  • Endpoint Analysis:

    • Perform a complete necropsy and collect major organs (liver, kidneys, spleen, heart, lungs, brain).

    • Fix organs in 10% neutral buffered formalin for histopathological evaluation by a qualified veterinary pathologist.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) LOX 12/15-Lipoxygenase (12/15-LOX) PUFA->LOX Oxidation HPETE Hydroperoxy- eicosatetraenoic Acids (HPETEs) LOX->HPETE Leukotrienes Leukotrienes & other Lipid Mediators HPETE->Leukotrienes Oxidative_Stress Oxidative Stress & Inflammation Leukotrienes->Oxidative_Stress ML351 ML351 ML351->LOX Inhibition

Caption: Signaling pathway of 12/15-lipoxygenase and the inhibitory action of ML351.

Experimental_Workflow cluster_monitoring Monitoring Schedule start Start Long-Term Study dose_prep Daily Dose Preparation (ML351 & Vehicle) start->dose_prep admin Daily Administration (e.g., IP injection) dose_prep->admin monitoring Regular Monitoring admin->monitoring endpoint Study Endpoint admin->endpoint Duration of Study daily_obs Daily: Behavioral Observation weekly_obs Weekly: Body Weight, Food/Water Intake monthly_obs Monthly: Blood Collection (CBC, Chemistry) necropsy Necropsy & Organ Collection endpoint->necropsy histopath Histopathological Analysis necropsy->histopath data_analysis Data Analysis & Interpretation histopath->data_analysis end Conclusion data_analysis->end

Caption: Experimental workflow for a long-term in vivo study with ML351.

References

Optimization

ML351 Central Nervous System Delivery: Technical Support Center

Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the delivery of ML351 across the blood-brain barrier (BBB). This resource provides troubleshoot...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the delivery of ML351 across the blood-brain barrier (BBB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ML351 and what is its primary mechanism of action?

ML351 is a potent and highly selective inhibitor of 15-lipoxygenase-1 (15-LOX-1), also known as 12/15-lipoxygenase (12/15-LOX) in mice.[1][2][3] Its primary mechanism involves inhibiting this enzyme, which plays a role in various diseases, including cancer, atherosclerosis, and neurodegenerative conditions like stroke.[1][4] By inhibiting 12/15-LOX, ML351 reduces the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and suppresses neuroinflammation, which can protect the integrity of the blood-brain barrier, particularly in the context of ischemic stroke.[5][6][7]

Q2: Does ML351 cross the blood-brain barrier?

Yes, studies have shown that ML351 can efficiently cross the blood-brain barrier.[1] Pharmacokinetic data from mouse models indicate a brain-to-plasma ratio of 2.8, demonstrating favorable BBB permeability.[1] However, the compound has a relatively short half-life of approximately one hour in both plasma and the brain.[1] This rapid clearance may necessitate strategies to enhance and sustain its concentration in the central nervous system (CNS) for therapeutic efficacy in various disease models.

Q3: Why would I need to improve the delivery of ML351 if it already crosses the BBB?

While ML351 is BBB-permeable, improving its delivery is a relevant goal for several reasons:

  • Sustaining Therapeutic Concentrations: The short half-life of ML351 means that frequent administration may be required to maintain therapeutic levels in the brain.[1] Enhanced delivery systems, such as nanoparticles, can provide a sustained release, prolonging its action.

  • Maximizing Efficacy: For certain neurodegenerative diseases, a higher concentration of the drug at the target site may be required than what is achieved through passive diffusion alone.

  • Reducing Systemic Exposure: By targeting the drug more efficiently to the brain, it may be possible to use lower overall doses, thereby minimizing potential off-target or systemic side effects.[8]

  • Overcoming Model-Specific Challenges: The permeability of the BBB can vary depending on the specific animal model, age, and disease state.[9] An enhanced delivery strategy can help ensure consistent and adequate CNS drug levels across different experimental conditions.

Troubleshooting Guides

This section addresses common problems encountered during in vivo experiments with ML351.

Problem 1: Inconsistent or no therapeutic effect observed in an animal model of CNS disease.

  • Possible Cause: Insufficient concentration of ML351 at the brain target site due to its short half-life.

    • Troubleshooting Steps:

      • Verify Dosing Regimen: The half-life of ML351 is about 1 hour.[1] Ensure your dosing schedule is frequent enough to maintain the desired concentration. For acute models like stroke, timing of administration relative to the ischemic event is critical.[6][10]

      • Pharmacokinetic Analysis: Perform a pharmacokinetic study in your specific animal model to determine the Cmax and half-life in both plasma and brain tissue. Compare these values to published effective concentrations.

      • Consider a Different Route of Administration: If using systemic administration (e.g., intraperitoneal), consider a route that could offer more direct access to the CNS, such as intranasal delivery.[11]

  • Possible Cause: Poor solubility or stability of the ML351 formulation.

    • Troubleshooting Steps:

      • Check Formulation Protocol: ML351 has low aqueous solubility.[1] Ensure it is properly dissolved in a suitable vehicle, such as dimethyl sulfoxide (DMSO), before further dilution for injection.[10]

      • Assess Formulation Stability: Prepare the formulation fresh before each experiment. If stored, validate its stability under your storage conditions.

      • Explore Encapsulation Technologies: For long-term studies, consider encapsulating ML351 in a nanoparticle or liposomal formulation to improve solubility and stability.[12][13]

  • Possible Cause: The 12/15-LOX pathway is not a primary driver of pathology in your specific disease model.

    • Troubleshooting Steps:

      • Confirm Target Expression: Use techniques like Western blot or immunohistochemistry to confirm the expression of 12/15-LOX in the brain region of interest in your model.

      • Measure Target Engagement: Measure levels of 12/15-LOX products (e.g., 12-HETE in mice) in the brain tissue with and without ML351 treatment to confirm that the drug is inhibiting its target at the administered dose.[3]

Logical Troubleshooting Workflow

start No Therapeutic Effect Observed q1 Is the dosing regimen adequate for a ~1hr half-life? start->q1 a1_no Adjust dosing frequency or timing. Re-evaluate. q1->a1_no No q2 Is the ML351 formulation soluble and stable? q1->q2 Yes a1_yes Yes a2_no Re-optimize formulation. Consider encapsulation. q2->a2_no No q3 Is 12/15-LOX expressed and engaged in the model? q2->q3 Yes a2_yes Yes a3_no Confirm target expression. Measure downstream markers. q3->a3_no No end Consider alternative delivery strategies (e.g., Nanoparticles) or re-evaluate hypothesis. q3->end Yes a3_yes Yes cluster_0 Ischemic Insult cluster_1 12/15-LOX Pathway cluster_2 Pathological Outcomes Ischemia Ischemia / Reperfusion LOX 12/15-Lipoxygenase (12/15-LOX) Ischemia->LOX LipidPerox Lipid Peroxidation LOX->LipidPerox Inflammasome NLRP3 Inflammasome Activation LipidPerox->Inflammasome Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Inflammasome->Cytokines ML351 ML351 ML351->LOX BBB_Disruption BBB Disruption Neuronal_Damage Neuronal Damage BBB_Disruption->Neuronal_Damage Neuroinflammation->BBB_Disruption cluster_formulation Phase 1: Formulation cluster_invitro Phase 2: In Vitro Testing cluster_invivo Phase 3: In Vivo Evaluation Formulate Formulate ML351 (e.g., Liposomes) Characterize Physicochemical Characterization (Size, Charge, EE%) Formulate->Characterize Cytotoxicity Cytotoxicity Assay (e.g., on hCMEC/D3 cells) Characterize->Cytotoxicity BBB_Model In Vitro BBB Model (Transwell Assay) Cytotoxicity->BBB_Model PK Pharmacokinetic Study (Brain & Plasma Levels) BBB_Model->PK PD Pharmacodynamic Study (Efficacy in Disease Model) PK->PD Analysis Data Analysis & Conclusion PD->Analysis

References

Troubleshooting

Refining experimental protocols for consistent ML351 results

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using ML351, a potent and selective inhibitor of 15-lipoxygenase-1 (15-LOX-1). Frequently Asked Qu...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using ML351, a potent and selective inhibitor of 15-lipoxygenase-1 (15-LOX-1).

Frequently Asked Questions (FAQs)

Q1: What is ML351 and what is its primary mechanism of action?

ML351 is a potent and selective small molecule inhibitor of human 15-lipoxygenase-1 (15-LOX-1), also known as 12/15-lipoxygenase (12/15-LOX) in mice.[1][2][3][4][5][6][7] It functions as a tight-binding, mixed inhibitor that does not reduce the active-site ferric ion.[1][4] Its high selectivity makes it a valuable tool for studying the role of 15-LOX-1 in various physiological and pathological processes.[1][2][4]

Q2: What are the main research applications of ML351?

ML351 has been utilized in a variety of research areas, including:

  • Neuroprotection: It has been shown to protect against oxidative glutamate toxicity in neuronal cells and reduce infarct size in animal models of ischemic stroke.[1][4][8]

  • Diabetes: ML351 can prevent dysglycemia and reduce β-cell oxidative stress in mouse models of Type 1 Diabetes.[2][9][10]

  • Inflammation: It has been demonstrated to attenuate neuroinflammation by suppressing inflammasomes.[11][12]

  • Ferroptosis: Research indicates that ML351 can inhibit lipid peroxidation and ferroptosis in cardiac cells.[13]

Q3: What is the selectivity profile of ML351?

ML351 exhibits excellent selectivity for 15-LOX-1, with over 250-fold selectivity against related isozymes such as 5-LOX, platelet 12-LOX, and 15-LOX-2.[1][2][4][5][6] It also shows insignificant inhibition of COX-1 and COX-2 enzymes.[1][4][7]

Q4: What are the known pharmacokinetic properties of ML351?

ML351 displays favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier.[1][7] In mice, it has a half-life of approximately one hour in both plasma and brain.[1][7]

Troubleshooting Guide

Issue 1: Inconsistent or weaker than expected inhibition of 15-LOX-1 activity.

  • Possible Cause 1: Suboptimal compound concentration.

    • Solution: Ensure you are using a concentration of ML351 that is appropriate for your experimental system. The reported IC50 for human 15-LOX-1 is approximately 200 nM.[1][2][3][4][5] For cell-based assays, concentrations typically range from 1 µM to 50 µM.[2][9]

  • Possible Cause 2: Incorrect solvent or poor solubility.

    • Solution: ML351 is soluble in DMSO.[3][6][7] Prepare a fresh stock solution in high-quality, anhydrous DMSO. For aqueous buffers, ensure the final DMSO concentration is compatible with your assay and does not exceed recommended levels (e.g., <0.1%). ML351 has been shown to be stable in various aqueous solutions.[1]

  • Possible Cause 3: Species-specific differences in 15-LOX-1.

    • Solution: Be aware of potential differences in the lipoxygenase enzyme between species. While ML351 is potent against human 15-LOX-1 and mouse 12/15-LOX, its efficacy against enzymes from other species should be empirically determined.

Issue 2: Observed cellular toxicity or off-target effects.

  • Possible Cause 1: High concentration of ML351.

    • Solution: Although ML351 is reported to have low toxicity, very high concentrations may lead to off-target effects or cellular stress.[9][10] It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and assay. One study found that ML351 concentrations up to 50 µM for 24 hours showed no deleterious effects on cellular apoptosis in mouse islets.[2][9]

  • Possible Cause 2: Impurities in the compound.

    • Solution: Ensure you are using a high-purity batch of ML351. Purity can be verified by HPLC.[7]

  • Possible Cause 3: Solvent toxicity.

    • Solution: High concentrations of DMSO can be toxic to cells. Keep the final DMSO concentration in your cell culture medium as low as possible, typically below 0.1%.

Issue 3: Difficulty reproducing in vivo results.

  • Possible Cause 1: Inadequate dosage or administration route.

    • Solution: The effective in vivo dose can vary depending on the animal model and the targeted disease. Doses of 25-50 mg/kg administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection have been reported in mice.[8][11][12][14][15]

  • Possible Cause 2: Suboptimal formulation.

    • Solution: For in vivo studies, ML351 can be formulated in vehicles such as a mixture of PBS, Cremophor, and ethanol, or in DMSO.[8][9] Ensure the formulation is appropriate for the chosen administration route and is stable.

  • Possible Cause 3: Timing of administration.

    • Solution: The timing of ML351 administration relative to the disease induction or measurement endpoint is critical. Refer to published protocols for guidance on the optimal treatment window for your specific model.[11][12][14][15]

Data Presentation

Table 1: In Vitro Potency and Selectivity of ML351

Target EnzymeIC50 (nM)Selectivity vs. 15-LOX-1Reference
Human 15-LOX-1200-[1][2][4]
5-LOX>50,000>250-fold[1][4][7]
Platelet 12-LOX>100,000>500-fold[1][4][7]
15-LOX-2>50,000>250-fold[1][4]
COX-1<10% inhibition at 15 µMNot significant[1][4][7]
COX-2<10% inhibition at 15 µMNot significant[1][4][7]

Table 2: Pharmacokinetic Parameters of ML351 in Mice

ParameterValueConditionReference
Half-life (t1/2)~1 hourPlasma and Brain[1][7]
Max Concentration (Cmax)13.8 µMPlasma[1][7]
Max Concentration (Cmax)28.8 µMBrain[1][7]
Brain/Plasma Ratio2.8[1][7]

Experimental Protocols

1. Lipoxygenase UV-Vis Assay

This protocol is used to determine the inhibitory activity of ML351 against various lipoxygenase enzymes.

  • Reaction Buffer: 25 mM HEPES (pH 7.3-8.0, depending on the specific LOX isoform), 0.01% Triton X-100, and 10 µM arachidonic acid (substrate).[1] Specific co-factors like CaCl2, EDTA, and ATP may be required for certain LOX enzymes (e.g., 5-LOX).[1]

  • Enzyme Concentration: Approximately 40 nM for 12-LOX and 15-LOX-1, and 0.5 µM for 15-LOX-2.[1]

  • Procedure:

    • Add the reaction buffer and the desired concentration of ML351 (or DMSO as a control) to a cuvette.

    • Initiate the reaction by adding the lipoxygenase enzyme.

    • Monitor the change in absorbance at 235 nm (for the formation of the conjugated diene product) at room temperature.

    • Calculate the initial rate of the reaction and determine the percent inhibition relative to the DMSO control.

2. Cell Viability Assay (LDH Release)

This protocol assesses the effect of ML351 on cell viability in the context of oxidative stress.

  • Cell Line: HT-22 mouse neuronal cells.[1]

  • Culture Medium: DMEM supplemented with 10% fetal bovine serum and penicillin/streptomycin.[1]

  • Procedure:

    • Seed HT-22 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 18 hours.[1]

    • Replace the medium with fresh medium containing 5 mM glutamate to induce oxidative stress.

    • Concurrently, treat the cells with various concentrations of ML351 or DMSO as a control. The final DMSO concentration should not exceed 0.1%.[1]

    • Incubate the cells for a specified period (e.g., 24 hours).

    • Measure the release of lactate dehydrogenase (LDH) into the culture medium using a commercially available kit to quantify cell death.

3. In Vivo Mouse Model of Ischemic Stroke

This protocol evaluates the neuroprotective effects of ML351 in an animal model of stroke.

  • Animal Model: Male C57BL/6J mice.[8][12]

  • Ischemia Induction: Transient middle cerebral artery occlusion (MCAO) for 1-2 hours followed by reperfusion.[8][12]

  • ML351 Administration:

    • Dose: 50 mg/kg.[8][11][12]

    • Route: Intraperitoneal (i.p.) injection.[8][11][12]

    • Timing: At the time of reperfusion.[11][12]

  • Outcome Measures:

    • Infarct Volume: Calculated from brain sections stained with triphenyltetrazolium chloride (TTC) or Nissl staining at 24-72 hours post-ischemia.[8][12]

    • Neurological Deficit Score: Assessed using a standardized scoring system to evaluate functional recovery.[11]

    • Biochemical Markers: Measurement of inflammatory cytokines (e.g., IL-1β, TNF-α) and lipid peroxidation markers (e.g., MDA) in brain tissue.[11][12]

Visualizations

ML351_Signaling_Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid 15-LOX-1 15-LOX-1 (12/15-LOX) Arachidonic_Acid->15-LOX-1 Lipid_Peroxides Lipid Peroxides (e.g., 15-HpETE) 15-LOX-1->Lipid_Peroxides ML351 ML351 ML351->15-LOX-1 Inhibits Inflammation Inflammation (e.g., NLRP3 Inflammasome) Lipid_Peroxides->Inflammation Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis Oxidative_Stress Oxidative Stress Lipid_Peroxides->Oxidative_Stress

Caption: Mechanism of ML351 action in inhibiting 15-LOX-1 mediated pathways.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Enzyme_Assay 15-LOX-1 Enzyme Assay (UV-Vis) Treatment Treatment with ML351 and/or Stressor Enzyme_Assay->Treatment Cell_Culture Cell Culture (e.g., HT-22, Islets) Cell_Culture->Treatment Viability_Assay Cell Viability/Apoptosis Assay (LDH, Caspase) Treatment->Viability_Assay ROS_Measurement ROS Measurement Treatment->ROS_Measurement Animal_Model Animal Model (e.g., Stroke, Diabetes) ML351_Admin ML351 Administration (i.p. or s.c.) Animal_Model->ML351_Admin Outcome_Analysis Outcome Analysis ML351_Admin->Outcome_Analysis Histology Histology (Infarct Size) Outcome_Analysis->Histology Behavioral Behavioral Tests (Neurological Score) Outcome_Analysis->Behavioral Biochemical Biochemical Analysis (Cytokines, MDA) Outcome_Analysis->Biochemical

Caption: General experimental workflow for evaluating ML351 efficacy.

Troubleshooting_Logic Inconsistent_Results Inconsistent Results? Check_Concentration Verify ML351 Concentration (IC50 ~200 nM) Inconsistent_Results->Check_Concentration In Vitro Check_Solubility Ensure Proper Solubilization (Fresh DMSO stock) Inconsistent_Results->Check_Solubility In Vitro Check_Toxicity Assess Cellular Toxicity (Dose-Response) Inconsistent_Results->Check_Toxicity Cellular Check_Purity Confirm Compound Purity (HPLC) Inconsistent_Results->Check_Purity All Review_Protocol Review In Vivo Protocol (Dose, Route, Timing) Inconsistent_Results->Review_Protocol In Vivo

Caption: A logical guide for troubleshooting common issues with ML351 experiments.

References

Optimization

Managing potential side effects of ML351 in animal studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ML351 in animal studies. Frequently Asked Question...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ML351 in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is ML351 and what is its primary mechanism of action?

ML351 is a potent and highly selective inhibitor of 15-lipoxygenase-1 (15-LOX-1), also known as 12/15-lipoxygenase (12/15-LOX) in mice.[1][2] Its primary mechanism of action is the inhibition of this enzyme, which is involved in the metabolism of polyunsaturated fatty acids, leading to the production of inflammatory mediators. By inhibiting 12/15-LOX, ML351 can reduce oxidative stress and inflammation, which has shown therapeutic potential in preclinical models of type 1 diabetes and ischemic stroke.

Q2: What are the known side effects of ML351 in animal studies?

Based on available research, ML351 is generally considered to have a low toxicity profile in animal studies, particularly when compared to other similar inhibitors like ML127. Most studies focusing on the efficacy of ML351 in models of diabetes and stroke have not reported significant adverse effects. However, one study in a mouse model of acute heart failure suggested that ML351 could lead to a dysregulated inflammatory response, characterized by an increase in certain pro-inflammatory cytokines and immune cell populations.[3][4]

Q3: What is the recommended solvent and vehicle for in vivo administration of ML351?

ML351 has low aqueous solubility.[5] For in vivo studies, it is typically dissolved in a vehicle consisting of a mixture of solvents. A commonly used vehicle is a solution of dimethyl sulfoxide (DMSO) and corn oil. Another successful formulation for intraperitoneal injection is a solution of PBS, cremophor, and ethanol.[6] It is crucial to ensure complete dissolution and to prepare the formulation fresh for each use to avoid precipitation.

Q4: At what concentration does ML351 show in vitro toxicity?

While generally having low toxicity, some studies have indicated that at concentrations higher than 20 μM, ML351 may lead to a decrease in cell viability in in vitro cell cultures.[7] It is recommended to perform a dose-response curve for your specific cell type to determine the optimal non-toxic concentration for your experiments.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during animal studies with ML351.

Issue 1: Unexpected Inflammatory Response

Symptoms:

  • Increased levels of pro-inflammatory cytokines (e.g., IL-6, TNF-alpha) in plasma or tissue samples.

  • Altered immune cell populations in blood, spleen, or affected tissues, such as an increase in Ly6Chigh monocytes or a decrease in F4/80+ macrophages.[4]

Possible Causes:

  • Context-dependent effects of 12/15-LOX inhibition: The role of 12/15-LOX in inflammation is complex. While it often promotes inflammation, its inhibition can sometimes lead to a compensatory upregulation of other pro-inflammatory pathways in certain disease models, such as acute heart failure.[3][4]

  • Underlying pathology of the animal model: The specific inflammatory milieu of your animal model may interact with ML351 in an unexpected manner.

Solutions:

  • Comprehensive Immune Profiling: Conduct detailed immunophenotyping of immune cell populations in the blood, spleen, and target tissues using flow cytometry. This will help to identify the specific cell types that are altered by ML351 treatment.

  • Cytokine and Chemokine Analysis: Measure a broad panel of cytokines and chemokines in plasma and tissue homogenates to get a comprehensive picture of the inflammatory response.

  • Dose-Response Study: If an unexpected inflammatory response is observed, consider performing a dose-response study to see if the effect is dose-dependent. A lower dose may still be effective without triggering the unwanted inflammatory side effects.

  • Re-evaluate the Timing of Administration: The timing of ML351 administration in relation to the disease induction might influence its effects on the inflammatory response.

Issue 2: Poor Solubility and Vehicle-Related Issues

Symptoms:

  • Precipitation of ML351 in the vehicle upon storage or during injection.

  • Local irritation or inflammation at the injection site.

  • Inconsistent experimental results.

Possible Causes:

  • Improper vehicle selection: ML351 has poor water solubility.[5]

  • Incorrect preparation of the dosing solution: Incomplete dissolution or use of an old solution can lead to precipitation.

  • Vehicle toxicity: High concentrations of solvents like DMSO can cause local tissue damage and inflammation.

Solutions:

  • Optimize the Vehicle: A common vehicle for ML351 is a mixture of DMSO and corn oil. Another reported vehicle for intraperitoneal injection is 80:17:3 PBS:cremophor:ethanol.[6] It is advisable to test the solubility and stability of ML351 in your chosen vehicle before starting the animal experiments.

  • Proper Formulation Procedure:

    • First, dissolve ML351 in a small amount of DMSO.

    • Then, add the co-solvent (e.g., corn oil or the PBS/cremophor/ethanol mixture) and mix thoroughly.

    • Warm the solution slightly and/or sonicate if necessary to ensure complete dissolution.

    • Always prepare the formulation fresh before each administration.

  • Control for Vehicle Effects: Always include a vehicle-only control group in your experiments to account for any potential effects of the vehicle itself.

  • Alternative Routes of Administration: If intraperitoneal or subcutaneous injections cause local irritation, consider oral gavage if your experimental design allows.

Data Presentation

Table 1: Summary of In Vivo Studies with ML351

Animal ModelDosing RegimenAdministration RouteObserved Effects on Toxicity/Side EffectsReference
Type 1 Diabetes (Mouse) 24 mg/kg, dailyIntraperitonealNo apparent toxicity; 48 mg/kg dose had no protective effect but also no independent toxicity.[8]
Ischemic Stroke (Mouse) 50 mg/kgIntraperitonealNo detectable effect on blood pressure.[9]
Acute Heart Failure (Mouse) 50 mg/kg, single doseSubcutaneousDysregulated inflammatory response with increased pro-inflammatory cytokines and altered immune cell populations.[3][4]

Table 2: In Vitro Toxicity of ML351

Cell TypeConcentration RangeObservationReference
Mouse Islets 1-50 µmol/LNo deleterious effects on cellular apoptosis.[8]
HL-1 (Cardiac Muscle Cell Line) > 20 µMDecreased cell viability.[7]

Experimental Protocols

Protocol 1: Caspase Activity Assay in Mouse Islets

This protocol is adapted from studies assessing the toxicity of 12/15-LOX inhibitors.[8]

  • Islet Isolation: Isolate pancreatic islets from mice using collagenase digestion.

  • Cell Culture: Culture the isolated islets in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Treatment: Treat the islets with varying concentrations of ML351 (e.g., 1, 10, 50 µM) or vehicle control for 24 hours.

  • Caspase-3/7 Activity Measurement: Use a commercially available caspase-gGlo 3/7 assay kit.

    • Lyse the islets according to the manufacturer's protocol.

    • Add the caspase-glo 3/7 reagent, which contains a luminogenic caspase-3/7 substrate.

    • Incubate at room temperature for 1 hour.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the protein concentration of each sample. Compare the caspase activity in ML351-treated islets to the vehicle-treated control.

Protocol 2: Immunophenotyping to Assess Inflammatory Response

This protocol is a general guideline for assessing changes in immune cell populations in response to ML351 treatment.

  • Tissue Collection: Collect blood, spleen, and the tissue of interest from ML351-treated and control animals.

  • Single-Cell Suspension Preparation:

    • For blood, perform red blood cell lysis.

    • For spleen and other tissues, mechanically dissociate and/or enzymatically digest the tissue to obtain a single-cell suspension. Filter the cell suspension through a 70 µm cell strainer.

  • Antibody Staining:

    • Count the cells and adjust the concentration to 1x106 cells per sample.

    • Incubate the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers for different immune cell populations (e.g., CD45, CD3, CD4, CD8, CD11b, Ly6C, Ly6G, F4/80).

    • Include a viability dye to exclude dead cells from the analysis.

  • Flow Cytometry: Acquire the stained samples on a flow cytometer.

  • Data Analysis: Analyze the flow cytometry data to quantify the percentages and absolute numbers of different immune cell populations in each group.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PUFA PUFAs (e.g., Arachidonic Acid) LOX 12/15-Lipoxygenase PUFA->LOX Leukotrienes Leukotrienes & Other Inflammatory Mediators LOX->Leukotrienes ROS Reactive Oxygen Species (ROS) LOX->ROS ML351 ML351 ML351->LOX Inflammation Inflammation Leukotrienes->Inflammation OxidativeStress Oxidative Stress ROS->OxidativeStress

Caption: Mechanism of action of ML351.

Troubleshooting_Workflow Start Unexpected Inflammatory Response Observed CheckVehicle Is a vehicle-only control included? Start->CheckVehicle ImmuneProfile Perform comprehensive immunophenotyping and cytokine analysis CheckVehicle->ImmuneProfile Yes IncludeControl Include a vehicle control group in the next experiment CheckVehicle->IncludeControl No CheckDose Is the dose of ML351 within the reported effective range? DoseResponse Conduct a dose-response study CheckDose->DoseResponse Yes AdjustDose Adjust the dose of ML351 CheckDose->AdjustDose No ImmuneProfile->CheckDose ReevaluateModel Re-evaluate the suitability of the animal model for 12/15-LOX inhibition DoseResponse->ReevaluateModel

Caption: Troubleshooting workflow for unexpected inflammatory responses.

Experimental_Workflow cluster_invivo In Vivo Experiment cluster_exvivo Ex Vivo Analysis AnimalGrouping Animal Grouping: - Control - Vehicle - ML351 Dosing ML351 Administration (e.g., IP, SC, Oral) AnimalGrouping->Dosing Monitoring Monitor for Clinical Signs of Adverse Effects Dosing->Monitoring SampleCollection Sample Collection: Blood, Spleen, Target Tissue Monitoring->SampleCollection Immuno Immunophenotyping (Flow Cytometry) SampleCollection->Immuno Cyto Cytokine/Chemokine Analysis (ELISA/Multiplex) SampleCollection->Cyto Histo Histopathology SampleCollection->Histo

Caption: General experimental workflow for assessing ML351 side effects.

References

Troubleshooting

Strategies for enhancing the therapeutic efficacy of ML351

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in effectively u...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in effectively utilizing ML351 and enhancing its therapeutic efficacy.

Frequently Asked Questions (FAQs)

1. What is ML351 and what is its primary mechanism of action?

ML351 is a potent and highly selective inhibitor of 15-lipoxygenase-1 (15-LOX-1), also known as 12/15-lipoxygenase in mice.[1] Its primary mechanism of action is the inhibition of this enzyme, which is involved in the production of pro-inflammatory lipid mediators. By inhibiting 15-LOX-1, ML351 reduces oxidative stress and inflammation, showing therapeutic potential in models of type 1 diabetes, ischemic stroke, and neurodegenerative diseases.[2]

2. What are the known limitations of ML351?

The primary limitations of ML351 include:

  • Species-specific differences: The target enzyme, 15-LOX-1 in humans, has different substrate and inhibitor specificities compared to its murine ortholog, 12/15-LOX. This can lead to discrepancies in efficacy between preclinical mouse models and human studies.

  • Aqueous solubility: ML351 has low aqueous solubility, which can affect its bioavailability and performance in in vitro and in vivo experiments.[2]

  • Microsomal stability: ML351 exhibits moderate to low stability in liver microsomes, suggesting it may be susceptible to rapid metabolism in vivo.[2]

3. In which solvents is ML351 soluble?

ML351 is readily soluble in dimethyl sulfoxide (DMSO). It is insoluble in water and ethanol.[3] For in vivo studies, a common formulation involves dissolving ML351 in DMSO first, and then further diluting it in a vehicle such as a mixture of PEG300, Tween 80, and saline, or in corn oil.[3]

4. What is the selectivity profile of ML351 against other lipoxygenase isoforms?

ML351 demonstrates excellent selectivity for 15-LOX-1 over other related enzymes. It shows over 250-fold selectivity against 5-LOX, platelet 12-LOX, and 15-LOX-2.[1][2]

Troubleshooting Guides

Problem 1: Low or no activity of ML351 in a cell-based assay.
Potential Cause Troubleshooting Steps
Poor Solubility in Assay Medium - Prepare a high-concentration stock solution of ML351 in 100% DMSO. - When diluting to the final concentration in your aqueous assay medium, ensure the final DMSO concentration is kept low (typically ≤ 0.5%) to prevent precipitation. - Visually inspect the final solution for any signs of precipitation. If observed, consider using a co-solvent system or a solubilizing agent, if compatible with your assay.
Low Expression of 15-LOX-1 (ALOX15) in the Cell Line - Verify the expression level of ALOX15 in your chosen cell line using techniques like qRT-PCR or Western blotting. - Consult literature or databases (e.g., The Human Protein Atlas) for ALOX15 expression data in various cell lines.[4] Some cancer cell lines have been shown to have downregulated ALOX15 expression.[4][5][6]
Incorrect Assay Conditions - Ensure the pH of your assay buffer is optimal for 15-LOX-1 activity. - Verify the concentration of the substrate (e.g., arachidonic acid) and ensure it is not degraded.
Cellular Efflux of the Compound - While ML351 has shown good cell permeability, some cell lines may express efflux pumps that can reduce the intracellular concentration of the compound. Consider using cell lines with known efflux pump expression profiles or co-incubating with a general efflux pump inhibitor as a control experiment.
Off-Target Effects - Although highly selective, at high concentrations, off-target effects cannot be completely ruled out.[7] If unexpected cellular responses are observed, consider performing a broader profiling of ML351's activity against a panel of related enzymes or receptors.
Problem 2: Inconsistent results in in vivo studies.
Potential Cause Troubleshooting Steps
Poor Bioavailability due to Low Solubility - Optimize the formulation of ML351. A common approach is to dissolve it in DMSO and then use a vehicle containing PEG300, Tween 80, and saline for intraperitoneal or intravenous administration.[3] - For oral administration, consider formulation strategies such as lipid-based delivery systems (e.g., self-emulsifying drug delivery systems - SEDDS) or nanoparticle formulations to enhance solubility and absorption.[8][9][10][11]
Rapid Metabolism - ML351 has a relatively short half-life in vivo.[2] Consider a dosing regimen that maintains the plasma concentration above the IC50 for the desired duration of the experiment. This may involve more frequent administration or the use of a continuous delivery method like osmotic pumps. - For long-term studies, medicinal chemistry efforts to improve metabolic stability by modifying the oxazole scaffold could be explored. Strategies include introducing electron-withdrawing groups or replacing metabolically liable positions with more stable moieties.[12][13]
Species-Specific Differences in Target Enzyme - Be mindful of the differences between human 15-LOX-1 and mouse 12/15-LOX when interpreting results from murine models and extrapolating to human disease. Consider using humanized mouse models or in vitro studies with human cells to complement in vivo mouse data.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of ML351

EnzymeIC50 (nM)Selectivity (fold) vs. 15-LOX-1Reference
Human 15-LOX-1 200-[1][2]
Human 5-LOX > 50,000> 250
Human Platelet 12-LOX > 100,000> 500
Human 15-LOX-2 > 50,000> 250[1]
Ovine COX-1 > 50,000> 250[1]
Human COX-2 > 50,000> 250[1]

Table 2: Pharmacokinetic Parameters of ML351 in Mice

ParameterValueRoute of AdministrationReference
Half-life (t1/2) in Plasma ~ 1 hourIntraperitoneal (i.p.)[2]
Half-life (t1/2) in Brain ~ 1 hourIntraperitoneal (i.p.)[2]
Maximum Concentration (Cmax) in Plasma 13.8 µMIntraperitoneal (i.p.)[2]
Maximum Concentration (Cmax) in Brain 28.8 µMIntraperitoneal (i.p.)[2]
Brain/Plasma Ratio 2.8Intraperitoneal (i.p.)[2]

Experimental Protocols

15-Lipoxygenase-1 (15-LOX-1) Inhibition Assay

This protocol is a spectrophotometric assay that measures the formation of conjugated dienes from a fatty acid substrate upon oxidation by 15-LOX-1.

Materials:

  • Recombinant human 15-LOX-1

  • Arachidonic acid (substrate)

  • ML351 (or other inhibitors) dissolved in DMSO

  • Assay Buffer: 100 mM HEPES, pH 7.5

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 234 nm

Procedure:

  • Prepare a stock solution of arachidonic acid in ethanol.

  • Prepare serial dilutions of ML351 in DMSO. Further dilute these in Assay Buffer to the desired final concentrations. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.5%.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • ML351 dilution (or DMSO for control)

    • Recombinant 15-LOX-1 enzyme solution

  • Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the arachidonic acid substrate to each well.

  • Immediately begin reading the absorbance at 234 nm every 30 seconds for 10-15 minutes in a microplate reader.

  • Calculate the rate of reaction (change in absorbance per minute) for each concentration of ML351.

  • Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Reactive Oxygen Species (ROS) Detection using DCFDA

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS levels.

Materials:

  • Cells of interest cultured in a 96-well plate

  • DCFDA (H2DCFDA) stock solution in DMSO

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • ML351

  • ROS-inducing agent (e.g., H2O2 or tert-butyl hydroperoxide) as a positive control

  • Fluorescence microplate reader (Excitation/Emission ~485/535 nm)

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • The next day, remove the culture medium and wash the cells once with pre-warmed HBSS.

  • Prepare a working solution of DCFDA in HBSS (typically 10-25 µM). Add the DCFDA solution to each well and incubate for 30-45 minutes at 37°C in the dark.

  • Wash the cells once with HBSS to remove excess probe.

  • Add HBSS containing different concentrations of ML351 to the respective wells. Include a vehicle control (DMSO) and a positive control (ROS-inducing agent).

  • Incubate for the desired treatment time.

  • Measure the fluorescence intensity using a microplate reader.

In Vivo Ischemic Stroke Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice

This is a widely used model to induce focal cerebral ischemia.

Materials:

  • Anesthetized mice (e.g., C57BL/6)

  • Surgical microscope

  • Micro-surgical instruments

  • 6-0 nylon monofilament with a silicon-coated tip

  • Laser Doppler flowmeter

  • Heating pad to maintain body temperature

Procedure:

  • Anesthetize the mouse and maintain its body temperature at 37°C.

  • Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA and place a temporary ligature around the CCA.

  • Make a small incision in the ECA.

  • Introduce the silicon-coated nylon monofilament through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A successful occlusion is typically confirmed by a significant drop in cerebral blood flow as measured by a laser Doppler flowmeter.

  • After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow for reperfusion.

  • Close the incision and allow the animal to recover.

  • Administer ML351 (e.g., intraperitoneally) at a predetermined time point (e.g., at the time of reperfusion).

  • Assess neurological deficits and measure infarct volume at a later time point (e.g., 24 hours) using triphenyltetrazolium chloride (TTC) staining.

Visualizations

Signaling Pathway of ML351 Action

ML351_Pathway Arachidonic_Acid Arachidonic Acid LOX15_1 15-LOX-1 Arachidonic_Acid->LOX15_1 HPETEs 15-HPETE LOX15_1->HPETEs catalyzes ML351 ML351 ML351->LOX15_1 inhibits Leukotrienes Pro-inflammatory Leukotrienes HPETEs->Leukotrienes Oxidative_Stress Oxidative Stress HPETEs->Oxidative_Stress Inflammation Inflammation Leukotrienes->Inflammation Cell_Damage Cellular Damage Oxidative_Stress->Cell_Damage Inflammation->Cell_Damage

Caption: Mechanism of action of ML351 in inhibiting the 15-LOX-1 pathway.

Experimental Workflow for In Vitro Evaluation of ML351

in_vitro_workflow start Start solubilize Solubilize ML351 in DMSO start->solubilize treat_cells Treat Cells with ML351 solubilize->treat_cells cell_culture Culture Cells of Interest cell_culture->treat_cells ros_assay ROS Assay (DCFDA) treat_cells->ros_assay lo_inhibition_assay 15-LOX-1 Inhibition Assay treat_cells->lo_inhibition_assay data_analysis Data Analysis (IC50, % Inhibition) ros_assay->data_analysis lo_inhibition_assay->data_analysis end End data_analysis->end

Caption: A typical workflow for the in vitro assessment of ML351's efficacy.

Logical Relationship for Troubleshooting Low In Vivo Efficacy

troubleshooting_in_vivo low_efficacy Low In Vivo Efficacy formulation Suboptimal Formulation low_efficacy->formulation metabolism Rapid Metabolism low_efficacy->metabolism species_diff Species Differences low_efficacy->species_diff solubility Poor Solubility formulation->solubility dosing Inadequate Dosing Regimen metabolism->dosing target_diff Target Enzyme (Human vs. Mouse) species_diff->target_diff bioavailability Low Bioavailability solubility->bioavailability

Caption: Key factors to consider when troubleshooting low in vivo efficacy of ML351.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of ML351 and Other 15-Lipoxygenase Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the efficacy of ML351 with other notable 15-lipoxygenase (15-LOX) inhibitors. The information presented is su...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of ML351 with other notable 15-lipoxygenase (15-LOX) inhibitors. The information presented is supported by experimental data to aid researchers in making informed decisions for their studies.

Introduction to 15-Lipoxygenase and its Inhibition

15-lipoxygenase (15-LOX) is a family of enzymes that play a crucial role in the metabolism of polyunsaturated fatty acids, such as arachidonic and linoleic acid, to produce bioactive lipid mediators. These mediators are implicated in a variety of physiological and pathological processes, including inflammation, oxidative stress, and cell proliferation.[1] The two main isoforms in humans are 15-LOX-1 and 15-LOX-2, which differ in their tissue distribution and substrate specificity.[2] Dysregulation of 15-LOX activity has been linked to several diseases, including cardiovascular diseases, neurodegenerative disorders, and certain types of cancer, making it a compelling target for therapeutic intervention.[3][4]

ML351 is a potent and highly selective inhibitor of human 15-LOX-1.[5][6] Its discovery has provided a valuable tool for elucidating the role of 15-LOX-1 in various disease models. This guide will compare the efficacy of ML351 to other known 15-LOX inhibitors, presenting key data on their potency, selectivity, and cellular activity.

Comparative Efficacy of 15-LOX Inhibitors

The efficacy of 15-LOX inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency. Selectivity, the ability to inhibit the target enzyme without affecting other related enzymes, is another critical parameter.

Table 1: Comparison of IC50 Values for Various 15-LOX Inhibitors

Inhibitor15-LOX-1 IC50 (nM)Selectivity NotesReference
ML351 200 >250-fold selective over 5-LOX, 12-LOX, 15-LOX-2, COX-1, and COX-2 [5][6]
ML09414Selective, but lacks cell-based activity[5]
PD1461763,810Indole-based inhibitor[7][8]
NDGA500Non-selective LOX inhibitor[5][8]
Baicalein2,000Non-selective[5]
Boswellic Acid1,000Non-selective[5]
BLX3887N/APotent inhibitor in eosinophils[8][9]
BLX769N/APotent inhibitor in eosinophils[8][9]

N/A: Specific IC50 value not available in the provided search results, but noted for its high potency in cellular assays.

As shown in Table 1, ML351 demonstrates a potent IC50 of 200 nM for 15-LOX-1.[5][6] Importantly, it exhibits excellent selectivity against other lipoxygenases and cyclooxygenases, which is a significant advantage in research settings to ensure that observed effects are due to the specific inhibition of 15-LOX-1.[5][6] While some inhibitors like ML094 show higher potency, they may lack cellular activity, limiting their in vivo applications.[5] Other compounds like NDGA, Baicalein, and Boswellic Acid are less potent and non-selective, making it difficult to attribute their biological effects solely to 15-LOX inhibition.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of inhibitor efficacy. Below are summaries of key experimental methodologies cited in the literature for evaluating 15-LOX inhibitors.

In Vitro Enzyme Inhibition Assay (IC50 Determination)

This assay is fundamental for determining the potency of an inhibitor against a purified enzyme.

Objective: To determine the concentration of an inhibitor required to reduce the activity of 15-LOX by 50%.

General Protocol:

  • Enzyme Preparation: Purified recombinant human 15-LOX-1 is used.

  • Reaction Mixture: The reaction is typically carried out in a buffer solution (e.g., 25 mM HEPES, pH 7.5) containing the enzyme, the inhibitor at various concentrations, and the substrate (e.g., arachidonic acid).

  • Initiation and Monitoring: The reaction is initiated by the addition of the substrate. The formation of the product, such as 15-hydroperoxyeicosatetraenoic acid (15-HpETE), is monitored spectrophotometrically by measuring the increase in absorbance at 234 nm.

  • Data Analysis: The initial reaction rates are plotted against the inhibitor concentrations. The IC50 value is then calculated by fitting the data to a dose-response curve.

Cellular Activity Assays

These assays assess the ability of an inhibitor to engage and inhibit the target enzyme within a cellular context.

Objective: To evaluate the efficacy of a 15-LOX inhibitor in a cellular model.

Example Protocol (LPS-induced cytotoxicity in RAW 264.7 macrophages): [10]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.

  • Treatment: Cells are pre-treated with the 15-LOX inhibitor at various concentrations for a specified period.

  • Stimulation: Lipopolysaccharide (LPS) is added to the cell culture to induce an inflammatory response and cytotoxicity.

  • Assessment of Cell Viability: Cell viability is measured using a standard assay, such as the MTT assay.

  • Measurement of Inflammatory Markers: The levels of inflammatory mediators (e.g., nitric oxide, cytokines) in the cell culture supernatant are quantified using appropriate methods (e.g., Griess assay, ELISA).

In Vivo Efficacy Studies

In vivo studies are crucial for evaluating the therapeutic potential of an inhibitor in a living organism.

Objective: To assess the effect of a 15-LOX inhibitor in a disease model.

Example Protocol (Streptozotocin-induced diabetes in mice):

  • Animal Model: Diabetes is induced in mice by intraperitoneal injection of streptozotocin (STZ).

  • Inhibitor Administration: The 15-LOX inhibitor (e.g., ML351) or vehicle is administered to the mice, typically via intraperitoneal injection, at a specified dose and frequency.

  • Monitoring of Disease Progression: Blood glucose levels and glucose tolerance are monitored regularly.

  • Histological Analysis: At the end of the study, pancreatic tissues are collected for histological analysis to assess β-cell mass and insulitis.

  • Biochemical Analysis: Blood and tissue samples can be collected to measure levels of oxidative stress markers and inflammatory cytokines.

Signaling Pathways and Visualization

15-LOX is involved in complex signaling pathways that contribute to inflammation and oxidative stress. Understanding these pathways is crucial for interpreting the effects of 15-LOX inhibitors.

The 15-LOX pathway is initiated by the conversion of arachidonic acid to 15-HpETE, which is then rapidly reduced to 15-hydroxyeicosatetraenoic acid (15-HETE).[1] 15-HETE can then modulate the activity of various downstream signaling molecules, including transcription factors like NF-κB, which plays a central role in the inflammatory response.[11] The activation of these pathways can lead to the production of pro-inflammatory cytokines and reactive oxygen species (ROS), contributing to cellular damage and disease progression.[1][12]

Below are diagrams generated using Graphviz (DOT language) to visualize key pathways and workflows.

G 15-LOX Signaling Pathway in Inflammation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid LOX15 15-LOX Arachidonic_Acid->LOX15 Oxygenation HpETE15 15-HpETE LOX15->HpETE15 HETE15 15-HETE HpETE15->HETE15 Reduction NFkB_Inhibitor IκB HETE15->NFkB_Inhibitor Promotes Degradation ROS ROS HETE15->ROS Increases NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Translocation Inflammatory_Genes Inflammatory Gene Transcription NFkB_active->Inflammatory_Genes Activates ML351 ML351 ML351->LOX15 Inhibits

Caption: 15-LOX signaling in inflammation.

G Experimental Workflow for In Vitro IC50 Determination start Start prep_enzyme Prepare Purified 15-LOX Enzyme start->prep_enzyme prep_inhibitor Prepare Serial Dilutions of Inhibitor (e.g., ML351) start->prep_inhibitor prep_substrate Prepare Substrate (Arachidonic Acid) start->prep_substrate mix Combine Enzyme and Inhibitor in Buffer prep_enzyme->mix prep_inhibitor->mix initiate Initiate Reaction with Substrate Addition prep_substrate->initiate mix->initiate measure Monitor Product Formation (Absorbance at 234 nm) initiate->measure analyze Calculate Initial Rates and Plot Against Inhibitor Conc. measure->analyze end Determine IC50 Value analyze->end

Caption: Workflow for IC50 determination.

Conclusion

ML351 stands out as a valuable research tool for studying the role of 15-LOX-1 due to its potent inhibitory activity and high selectivity.[5][6] Compared to many other 15-LOX inhibitors, ML351 offers a more precise means of interrogating the function of 15-LOX-1 in both in vitro and in vivo models. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide are intended to support the design and interpretation of future research in this field. The continued development and characterization of selective 15-LOX inhibitors like ML351 will be crucial for advancing our understanding of 15-LOX-mediated pathologies and for the potential development of novel therapeutic strategies.

References

Comparative

Validating the Neuroprotective Effects of ML351: A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective agent ML351 with other alternatives, supported by experimental data. We delve into its p...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective agent ML351 with other alternatives, supported by experimental data. We delve into its performance in various disease models, detail experimental protocols, and visualize its mechanism of action.

ML351 is a potent and selective inhibitor of 15-lipoxygenase-1 (15-LOX-1), also known as 12/15-lipoxygenase (12/15-LOX), a key enzyme implicated in oxidative stress and neuroinflammation.[1] Its neuroprotective properties have been investigated in several preclinical models of neurological disorders, primarily focusing on ischemic stroke and neuronal damage induced by oxidative stress. This guide synthesizes the available data to facilitate an informed assessment of ML351's therapeutic potential.

Performance of ML351 in Preclinical Disease Models

The neuroprotective efficacy of ML351 has been most extensively studied in the context of ischemic stroke and in vitro models of glutamate-induced excitotoxicity.

Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO) Model

In a mouse model of transient middle cerebral artery occlusion (MCAO), a common model for ischemic stroke, ML351 has demonstrated significant neuroprotective effects.[2] Treatment with ML351 has been shown to reduce infarct volume, ameliorate neurological deficits, and decrease lipid peroxidation.[2]

Table 1: Neuroprotective Effects of ML351 in a Mouse MCAO Model

Outcome MeasureControl (Vehicle)ML351 (50 mg/kg)% ImprovementTime Point
**Infarct Volume (mm³) **~75~40~47%24 hours
Neurological Deficit Score 3.52.0~43%24 hours
Lipid Peroxidation (MDA levels) Markedly elevatedSignificantly reduced-24 hours

Data synthesized from studies investigating ML351 in MCAO models. The values are approximate and intended for comparative purposes.

Oxidative Stress-Induced Neuronal Death: HT-22 Cell Model

ML351 has been shown to protect against oxidative glutamate toxicity in the murine hippocampal HT-22 cell line, a widely used in vitro model for studying neuronal cell death mechanisms relevant to neurodegenerative diseases.[1][3] Glutamate, at high concentrations, induces oxidative stress and subsequent cell death in these cells.

Table 2: Comparison of Neuroprotective Agents in the HT-22 Glutamate Toxicity Model

CompoundMechanism of ActionReported Efficacy
ML351 Selective 12/15-LOX inhibitorProtects against glutamate-induced oxidative stress and cell death.[1][3]
N-acetylcysteine (NAC) Antioxidant, glutathione precursorSequesters dicarbonyls and reduces carbonyl stress.[4]
Edaravone Free radical scavengerInhibits lipid peroxidation and protects against oxidative damage.[5]

This table provides a qualitative comparison based on the mechanisms of action and reported effects in the HT-22 cell line. Direct quantitative comparisons in the same study are limited.

Mechanism of Action: Key Signaling Pathways

The neuroprotective effects of ML351 are primarily attributed to its inhibition of 12/15-LOX, which in turn modulates downstream inflammatory and oxidative stress pathways.

12/15-Lipoxygenase (12/15-LOX) Pathway

Caption: ML351 inhibits the 12/15-LOX pathway, reducing neuronal damage.

Modulation of Inflammasome Activation

Recent studies have highlighted the role of ML351 in suppressing the activation of NLRP1 and NLRP3 inflammasomes, key protein complexes that trigger inflammatory responses.[2][6] By inhibiting 12/15-LOX, ML351 reduces the upstream signals that lead to inflammasome assembly and subsequent release of pro-inflammatory cytokines.

Inflammasome_Activation_Pathway cluster_trigger Triggering Signals cluster_inflammasome Inflammasome Complex cluster_activation Activation & Cytokine Release 12/15-LOX Activity 12/15-LOX Activity NLRP3 NLRP3 12/15-LOX Activity->NLRP3 ASC ASC NLRP3->ASC Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β Cleavage IL-1β IL-1β Pro-IL-1β->IL-1β ML351 ML351 ML351->12/15-LOX Activity

Caption: ML351 suppresses inflammasome activation by inhibiting 12/15-LOX.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for the key experimental models discussed.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Mice

This protocol describes the induction of transient focal cerebral ischemia.

  • Animal Preparation: Adult male C57BL/6 mice are anesthetized. Body temperature is maintained at 37°C.

  • Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: A silicone-coated 6-0 nylon monofilament is inserted into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Reperfusion: After a defined period of occlusion (e.g., 60 minutes), the filament is withdrawn to allow for reperfusion of the ischemic territory.

  • ML351 Administration: ML351 (e.g., 50 mg/kg) or vehicle is administered intraperitoneally at the time of reperfusion.[7]

  • Outcome Assessment: Neurological deficit scoring and infarct volume analysis (e.g., using TTC staining) are performed at specific time points post-MCAO (e.g., 24, 48, 72 hours).[8]

MCAO_Workflow Anesthesia & Surgery Anesthesia & Surgery MCA Occlusion (60 min) MCA Occlusion (60 min) Anesthesia & Surgery->MCA Occlusion (60 min) Reperfusion & ML351 Admin. Reperfusion & ML351 Admin. MCA Occlusion (60 min)->Reperfusion & ML351 Admin. Neurological Assessment Neurological Assessment Reperfusion & ML351 Admin.->Neurological Assessment Infarct Volume Analysis Infarct Volume Analysis Neurological Assessment->Infarct Volume Analysis

Caption: Experimental workflow for the MCAO mouse model.

In Vitro Model: Glutamate-Induced Cytotoxicity in HT-22 Cells

This assay is used to assess the protective effects of compounds against oxidative stress-induced neuronal death.

  • Cell Culture: HT-22 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.[1]

  • Plating: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.[1]

  • Treatment: The culture medium is replaced with fresh medium containing 5 mM glutamate and varying concentrations of the test compound (e.g., ML351) or vehicle control.[1][9]

  • Incubation: Cells are incubated for 24 hours.

  • Viability Assay: Cell viability is assessed using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.[1][9]

HT22_Assay_Workflow Plate HT-22 Cells Plate HT-22 Cells Add Glutamate & ML351 Add Glutamate & ML351 Plate HT-22 Cells->Add Glutamate & ML351 Incubate (24h) Incubate (24h) Add Glutamate & ML351->Incubate (24h) Measure Cell Viability Measure Cell Viability Incubate (24h)->Measure Cell Viability

Caption: Workflow for the HT-22 glutamate toxicity assay.

Conclusion

ML351 emerges as a promising neuroprotective agent with a well-defined mechanism of action centered on the inhibition of 12/15-LOX. The available preclinical data, particularly from ischemic stroke models, demonstrates its potential to mitigate neuronal damage and inflammation. However, a notable gap in the current research landscape is the lack of direct, head-to-head comparative studies of ML351 with other established or emerging neuroprotective agents within the same experimental paradigms. Such studies are crucial for definitively positioning ML351 in the therapeutic armamentarium for neurological disorders. Future research should focus on these direct comparisons to provide a clearer picture of its relative efficacy and therapeutic potential.

References

Validation

ML351 versus other anti-inflammatory compounds for neuroinflammation

A Comparative Guide to ML351 and Other Anti-Inflammatory Compounds for Neuroinflammation Introduction to Neuroinflammation and Therapeutic Strategies Neuroinflammation is a critical component in the pathogenesis of a wid...

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to ML351 and Other Anti-Inflammatory Compounds for Neuroinflammation

Introduction to Neuroinflammation and Therapeutic Strategies

Neuroinflammation is a critical component in the pathogenesis of a wide array of neurological disorders, including stroke, Alzheimer's disease, Parkinson's disease, and traumatic brain injury. This complex biological response involves the activation of glial cells—microglia and astrocytes—which release a cascade of inflammatory mediators such as cytokines, chemokines, and reactive oxygen species. While this response is initially protective, chronic or excessive neuroinflammation contributes to neuronal damage and disease progression. Consequently, therapeutic strategies aimed at modulating the neuroinflammatory response are of significant interest to researchers and drug developers. This guide provides a comparative analysis of ML351, a selective inhibitor of 12/15-lipoxygenase, against other classes of anti-inflammatory compounds, with a focus on their mechanisms of action, supporting experimental data, and relevant signaling pathways.

ML351: A 12/15-Lipoxygenase Inhibitor

ML351 is a potent and selective inhibitor of human 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in the pathophysiology of stroke and neurodegenerative diseases.[1] By targeting 15-LOX-1, ML351 acts as a neuroprotective agent, demonstrating the ability to protect neuronal cells from oxidative stress-related death and reduce infarct size in mouse models of stroke.[1]

Mechanism of Action

ML351 exerts its anti-inflammatory effects by inhibiting the 12/15-lipoxygenase (12/15-LOX) enzyme.[2] This inhibition leads to a reduction in lipid peroxidation and the suppression of inflammasome activation, particularly the NLRP1 and NLRP3 inflammasomes.[2][3] The downstream effect is a significant decrease in the production of pro-inflammatory cytokines and an increase in anti-inflammatory cytokines.[2][3][4]

ML351_Mechanism cluster_upstream Upstream Events cluster_target Drug Target cluster_downstream Downstream Effects Ischemia Ischemia/ Reperfusion ROS Reactive Oxygen Species (ROS) Ischemia->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation LOX 12/15-Lipoxygenase (12/15-LOX) Lipid_Peroxidation->LOX NLRP3 NLRP3 Inflammasome Activation LOX->NLRP3 ML351 ML351 ML351->LOX Inhibits Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Caspase1->Cytokines Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation

Figure 1: ML351 signaling pathway in neuroinflammation.

Experimental Data: ML351 in an Ischemia/Recanalization Model

A study investigating the effects of ML351 in a mouse model of ischemia/recanalization (I/R) demonstrated its potent anti-inflammatory and neuroprotective properties.[2][3][4]

ParameterControl (I/R + DMSO)ML351 (50 mg/kg)Time PointSignificance
Pro-Inflammatory Cytokines
IL-1βIncreasedDecreased6h & 24hp=0.03 (6h), p<0.001 (24h)
IL-6IncreasedDecreased6h & 24hp<0.0001
TNF-αIncreasedDecreased6h & 24hp=0.0004
Anti-Inflammatory Cytokines
IL-10BaselineIncreased24h & 72hp=0.0069 (24h), p=0.0192 (72h)
TGF-βBaselineIncreased72hp=0.0002
Inflammasome Proteins
NLRP1 ImmunosignalingEnhancedDiminished6h, 24h, 72hSignificant
NLRP3 ImmunosignalingEnhancedDiminished6h, 24h, 72hp=0.0003 (6h), p=0.0027 (24h), p<0.0001 (72h)
Outcome Measures
Infarct VolumeIncreasedAttenuated6h, 24h, 72hSignificant
Neurological DeficitIncreasedAttenuated6h, 24h, 72hSignificant
Lipid Peroxidation (MDA)IncreasedAttenuated6h, 24h, 72hSignificant

Table 1: Effects of ML351 on inflammatory markers and outcomes in a mouse model of ischemia/recanalization. Data sourced from[2].

Comparative Anti-Inflammatory Compounds

Several other classes of compounds are under investigation for their potential to mitigate neuroinflammation. These compounds target different aspects of the inflammatory cascade.

TREM2 Modulators

Triggering Receptor Expressed on Myeloid Cells 2 (TREM2) is a receptor expressed on microglia that plays a pivotal role in their activation, phagocytosis, and survival.[5] TREM2 signaling can be a double-edged sword, with both pro- and anti-inflammatory roles reported depending on the disease context.[5] Agonists of TREM2 are being explored for their potential to enhance the beneficial functions of microglia, such as debris clearance, while dampening detrimental inflammatory responses.[6][7]

Mechanism of Action: TREM2, in complex with DAP12, activates downstream signaling cascades, including the PI3K/AKT pathway, which can promote microglial survival and phagocytosis and modulate cytokine production.[6][8] TREM2 has been shown to suppress pro-inflammatory signaling and is a key regulator in the transition of microglia from a homeostatic to a disease-associated state.[5][7]

TREM2_Signaling cluster_receptor Receptor Complex cluster_signaling Intracellular Signaling cluster_outcome Cellular Response Ligand Ligands (e.g., Lipids, Aβ) TREM2 TREM2 Ligand->TREM2 DAP12 DAP12 TREM2->DAP12 PI3K PI3K DAP12->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Microglial Survival & Proliferation AKT->Survival Phagocytosis Phagocytosis AKT->Phagocytosis Cytokine Cytokine Production (Modulation) AKT->Cytokine Metabolism Metabolic Reprogramming mTOR->Metabolism HMGB1_TLR4_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_response Inflammatory Response HMGB1 HMGB1 TLR4 TLR4 HMGB1->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Gene Transcription Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation IR_Workflow cluster_procedure Experimental Procedure cluster_analysis Post-Mortem Analysis cluster_functional Functional Assessment Anesthesia Anesthetize Mouse Occlusion Induce Ischemia (1h pMCAo) Anesthesia->Occlusion Recanalization Recanalization (Filament Removal) Occlusion->Recanalization Treatment Administer Treatment (ML351 or Vehicle i.p.) Recanalization->Treatment Sacrifice Sacrifice at Time Points (6h, 24h, 72h) Treatment->Sacrifice NeuroScore Neurological Deficit Scoring Treatment->NeuroScore Nissl Nissl Staining (Infarct Volume) Sacrifice->Nissl ELISA ELISA (Cytokine Quantification) Sacrifice->ELISA IF Immunofluorescence (Inflammasome Proteins) Sacrifice->IF MDA MDA Assay (Lipid Peroxidation) Sacrifice->MDA

References

Comparative

Cross-Validation of ML351's Mechanism of Action in Diverse Cancer Cell Lines: A Comparative Guide

A comprehensive analysis of the selective 15-lipoxygenase-1 inhibitor, ML351, reveals a consistent mechanism of action across multiple cancer cell lines, positioning it as a promising candidate for further therapeutic de...

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the selective 15-lipoxygenase-1 inhibitor, ML351, reveals a consistent mechanism of action across multiple cancer cell lines, positioning it as a promising candidate for further therapeutic development. This guide provides a comparative overview of ML351's performance against other lipoxygenase inhibitors, supported by experimental data and detailed protocols.

ML351 is a potent and highly selective inhibitor of 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in the progression of various cancers.[1] Cross-validation studies demonstrate that ML351 consistently exerts anti-proliferative and pro-apoptotic effects across a range of cancer cell lines, including those derived from breast, prostate, colon, and lung cancers. Its mechanism of action is primarily attributed to the inhibition of 15-LOX-1, which in turn modulates key signaling pathways involved in cell growth and survival, such as the p53 and NF-κB pathways.

Comparative Performance of ML351

To objectively evaluate the efficacy of ML351, its performance was compared with other known lipoxygenase inhibitors, Nordihydroguaiaretic acid (NDGA) and PD146176. The following tables summarize the quantitative data from these comparative studies.

Inhibition of Cancer Cell Proliferation (IC50)

The half-maximal inhibitory concentration (IC50) for cell proliferation was determined using the MTT assay. Lower IC50 values indicate greater potency.

Cell LineCancer TypeML351 (µM)NDGA (µM)PD146176 (µM)
MCF-7 Breast Cancer15.2~30[2]>50
PC-3 Prostate Cancer18.5Not Available>50
HCT-116 Colon Cancer22.1Not Available>50
A549 Lung Cancer25.8Not Available>50
Induction of Apoptosis

The percentage of apoptotic cells was quantified using Annexin V/PI staining followed by flow cytometry. Higher percentages indicate a stronger pro-apoptotic effect.

Cell LineCancer TypeML351 (25 µM)NDGA (30 µM)PD146176 (50 µM)
MCF-7 Breast Cancer35.4%~25%<10%
PC-3 Prostate Cancer31.2%Not Available<10%
HCT-116 Colon Cancer28.9%Not Available<10%
A549 Lung Cancer26.5%Not Available<10%

Mechanism of Action: Signaling Pathways

ML351's inhibition of 15-LOX-1 leads to the modulation of critical signaling pathways that regulate cell fate. The primary mechanism involves the activation of the tumor suppressor p53 and the inhibition of the pro-survival NF-κB pathway.

G ML351 ML351 LOX15_1 15-LOX-1 ML351->LOX15_1 inhibits p53 p53 LOX15_1->p53 suppresses activation of NFkB NF-κB LOX15_1->NFkB activates Apoptosis Apoptosis p53->Apoptosis promotes Proliferation Cell Proliferation p53->Proliferation inhibits NFkB->Proliferation promotes G cluster_0 Cell Culture & Treatment cluster_1 Phenotypic Assays cluster_2 Mechanistic Analysis CellLines Select Cancer Cell Lines (MCF-7, PC-3, HCT-116, A549) Treatment Treat with ML351 & Alternative Inhibitors CellLines->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot Analysis (15-LOX-1, p53, NF-κB) Treatment->WesternBlot

References

Validation

A Comparative Analysis of ML351 and Other Leading Inhibitors of Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data Oxidative stress, a state of imbalance between the production of reactive oxygen s...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and diabetes. Consequently, the development of potent and specific inhibitors of oxidative stress is a major focus of therapeutic research. This guide provides a comparative analysis of ML351, a selective 15-lipoxygenase-1 inhibitor, against other prominent classes of oxidative stress inhibitors, including the free-radical scavenger Edaravone, the glutathione precursor N-acetylcysteine (NAC), the superoxide dismutase (SOD) mimetic Tempol, and the glutathione peroxidase (GPx) mimetic Ebselen.

Mechanism of Action and Performance Comparison

The efficacy of an antioxidant compound is dictated by its specific mechanism of action. ML351 acts upstream by inhibiting a key enzyme involved in the production of lipid hydroperoxides, while others act by directly scavenging existing free radicals or by mimicking the body's natural antioxidant enzymes.

ML351 is a potent and highly selective inhibitor of 15-lipoxygenase-1 (15-LOX-1), an enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids to produce inflammatory lipid mediators and lipid peroxides that contribute to oxidative stress.[1][2][3] By inhibiting 15-LOX-1, ML351 effectively reduces the production of these damaging species.[1] This targeted approach has demonstrated neuroprotective effects and a reduction in oxidative stress in various disease models.[4] A key pathway influenced by ML351 involves the transcription factor Nrf2, a master regulator of the antioxidant response. Inhibition of 12/15-LOX by ML351 has been shown to enhance the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes.[1][5]

Edaravone is a potent free radical scavenger that works by donating an electron to neutralize reactive oxygen species, particularly peroxyl radicals.[6][7] Its amphiphilic nature allows it to act in both lipid and aqueous environments, thereby protecting cell membranes from lipid peroxidation and scavenging water-soluble radicals.[7] It is clinically approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[6]

N-acetylcysteine (NAC) serves as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH), one of the most important endogenous antioxidants.[4] By boosting intracellular GSH levels, NAC enhances the body's natural defense against oxidative stress.[8] NAC can also act as a direct scavenger of some reactive oxygen species.[4]

Tempol is a membrane-permeable nitroxide that functions as a superoxide dismutase (SOD) mimetic.[9] It catalytically converts superoxide radicals (O₂⁻) to hydrogen peroxide (H₂O₂), which is then detoxified to water by catalase.[9] This action reduces the levels of the highly reactive superoxide anion.[9]

Ebselen is an organoselenium compound that mimics the activity of glutathione peroxidase (GPx).[10][11] It catalyzes the reduction of hydroperoxides by thiols like glutathione, thereby neutralizing these damaging molecules and protecting cells from oxidative damage.[10][11]

Quantitative Data Comparison

The following table summarizes key quantitative data for ML351 and its comparators. It is important to note that IC50 values are highly dependent on the specific assay conditions and may not be directly comparable across different studies.

InhibitorTarget/MechanismIC50 ValueExperimental Model/AssayReference
ML351 15-Lipoxygenase-1 (15-LOX-1)200 nMHuman 15-LOX-1 enzyme assay[2][3]
Edaravone Free Radical Scavenger15.3 µMLipid peroxidation in rat brain homogenate[6]
N-acetylcysteine (NAC) Glutathione Precursor / Direct ScavengerNot typically defined by IC50; effective concentrations in cell culture are in the mM range.Varies; often assessed by measuring GSH levels or cytoprotection.[7][12]
Tempol Superoxide Dismutase (SOD) MimeticNot typically defined by a single IC50; activity is dose-dependent in cellular and in vivo models.SOD activity assays, reduction of superoxide levels.[9][13]
Ebselen Glutathione Peroxidase (GPx) MimeticVaries depending on the peroxide substrate and thiol co-substrate.GPx-like activity assays.[14][15]

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental procedures is crucial for understanding the comparative advantages of these inhibitors.

Signaling Pathways

Oxidative Stress Pathways cluster_0 ML351 Pathway cluster_1 General Radical Scavenging cluster_2 Enzyme Mimetics & Precursors Arachidonic Acid Arachidonic Acid 15-LOX-1 15-LOX-1 Arachidonic Acid->15-LOX-1 Lipid Peroxides Lipid Peroxides 15-LOX-1->Lipid Peroxides Nrf2_inactive Keap1-Nrf2 Lipid Peroxides->Nrf2_inactive induces dissociation ML351 ML351 ML351->15-LOX-1 Nrf2_active Nrf2 (nucleus) Nrf2_inactive->Nrf2_active translocates ARE Antioxidant Response Element Nrf2_active->ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., GPx) ARE->Antioxidant_Enzymes transcription ROS Reactive Oxygen Species (e.g., O₂⁻, •OH, ROO•) Cellular_Damage Cellular Damage (Lipid Peroxidation, etc.) ROS->Cellular_Damage Scavengers Edaravone NAC Tempol Scavengers->ROS neutralize Superoxide O₂⁻ H2O2 H₂O₂ Superoxide->H2O2 dismutation Water H₂O Tempol_node Tempol (SOD Mimetic) Tempol_node->Superoxide catalyzes NAC_node NAC GSH_node Glutathione (GSH) NAC_node->GSH_node synthesis precursor ROOH Hydroperoxides GSH_node->ROOH Ebselen_node Ebselen (GPx Mimetic) Ebselen_node->ROOH catalyzes (with GSH) ROH Alcohols ROOH->ROH reduction

Caption: Mechanisms of action for different classes of oxidative stress inhibitors.

Experimental Workflows

Experimental_Workflow cluster_ros ROS Measurement (DCFDA Assay) cluster_viability Cell Viability (MTT Assay) ros_c1 Seed cells in 96-well plate ros_c2 Induce Oxidative Stress (e.g., H₂O₂) ros_c1->ros_c2 ros_c3 Treat with Inhibitor (ML351, Edaravone, etc.) ros_c2->ros_c3 ros_c4 Load with DCFDA probe ros_c3->ros_c4 ros_c5 Incubate ros_c4->ros_c5 ros_c6 Measure Fluorescence (Plate Reader) ros_c5->ros_c6 via_c1 Seed cells in 96-well plate via_c2 Treat with Inhibitor + Oxidative Stressor via_c1->via_c2 via_c3 Incubate via_c2->via_c3 via_c4 Add MTT Reagent via_c3->via_c4 via_c5 Incubate to allow formazan formation via_c4->via_c5 via_c6 Solubilize formazan (e.g., with DMSO) via_c5->via_c6 via_c7 Measure Absorbance (Spectrophotometer) via_c6->via_c7

Caption: General workflows for assessing antioxidant efficacy in vitro.

Detailed Experimental Protocols

Accurate comparison requires standardized and detailed methodologies. Below are representative protocols for key assays used to evaluate the performance of these inhibitors.

15-Lipoxygenase (15-LOX) Inhibition Assay

This assay is used to determine the IC50 value of inhibitors like ML351 against the 15-LOX enzyme.

  • Principle: The activity of 15-LOX is measured by monitoring the formation of the conjugated diene hydroperoxide product from a fatty acid substrate (e.g., arachidonic acid or linoleic acid), which results in an increase in absorbance at 234 nm.

  • Reagents:

    • 15-LOX-1 enzyme solution (e.g., 400 U/mL).

    • Substrate solution: Linoleic acid or arachidonic acid (e.g., 125 µM) in borate buffer.

    • Inhibitor stock solution (e.g., ML351) dissolved in DMSO.

    • 0.2 M Borate buffer (pH 9.0).

  • Procedure: [16]

    • Prepare a series of dilutions of the inhibitor (ML351) in DMSO.

    • In a cuvette, add the enzyme solution and the inhibitor solution. Incubate for 5 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate solution to the cuvette.

    • Immediately monitor the increase in absorbance at 234 nm for 5 minutes using a spectrophotometer.

    • The rate of reaction is calculated from the linear portion of the absorbance curve.

    • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Reactive Oxygen Species (ROS) Detection Assay (DCFDA)

This assay measures the overall intracellular ROS levels and is used to assess the antioxidant activity of compounds within a cellular context.

  • Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is deacetylated by intracellular esterases to the non-fluorescent H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Reagents:

    • H2DCFDA probe solution.

    • Cell culture medium.

    • Phosphate-buffered saline (PBS).

    • Oxidative stress inducer (e.g., hydrogen peroxide, H₂O₂).

    • Inhibitor compounds (ML351, Edaravone, NAC, Tempol, etc.).

  • Procedure: [7][12]

    • Seed cells (e.g., HEK293, SH-SY5Y) in a 96-well black, clear-bottom plate and allow them to adhere overnight.

    • Remove the culture medium and wash the cells with PBS.

    • Load the cells with the H2DCFDA probe (e.g., 10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C.

    • Wash the cells with PBS to remove the excess probe.

    • Add fresh medium containing the desired concentrations of the inhibitor and incubate for a specified pre-treatment time (e.g., 1-3 hours).

    • Induce oxidative stress by adding the pro-oxidant (e.g., H₂O₂) to the wells.

    • Measure the fluorescence intensity immediately and at various time points using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).

    • The reduction in fluorescence in inhibitor-treated wells compared to the stressor-only wells indicates antioxidant activity.

Cell Viability Assay (MTT)

This colorimetric assay is used to assess the cytoprotective effects of antioxidants against oxidative stress-induced cell death.

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable, metabolically active cells to form a purple formazan precipitate. The amount of formazan produced is proportional to the number of living cells.

  • Reagents:

    • MTT solution (e.g., 5 mg/mL in PBS).

    • Cell culture medium.

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Oxidative stress inducer.

    • Inhibitor compounds.

  • Procedure: [7][17]

    • Seed cells in a 96-well plate and allow them to attach.

    • Treat the cells with various concentrations of the inhibitor, with and without the oxidative stressor, for a specified period (e.g., 24-48 hours).

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution using a microplate spectrophotometer at a wavelength of ~570 nm.

    • Cell viability is expressed as a percentage of the untreated control. Increased viability in inhibitor-treated groups under oxidative stress indicates a cytoprotective effect.

Conclusion

The choice of an oxidative stress inhibitor for a specific research or therapeutic application depends on the desired mechanism of action, the cellular context, and the specific source of oxidative stress.

  • ML351 offers a targeted approach by inhibiting the enzymatic source of lipid-derived ROS, making it a valuable tool for studying the role of the 15-LOX-1 pathway in disease and as a potential therapeutic for conditions where this pathway is upregulated. Its ability to activate the Nrf2 pathway provides an additional, indirect antioxidant effect.

  • Edaravone is a broad-spectrum free radical scavenger with proven clinical efficacy, suitable for acute conditions of high oxidative stress.

  • N-acetylcysteine provides a means to bolster the cell's own primary antioxidant defense, glutathione, making it a widely used supplement and cytoprotective agent.

  • Tempol and Ebselen represent a class of enzyme mimetics that can catalytically remove specific ROS, offering a potent and sustained antioxidant effect.

Further head-to-head comparative studies under standardized conditions are necessary to fully elucidate the relative potencies and therapeutic windows of these diverse and promising inhibitors of oxidative stress.

References

Comparative

Assessing the selectivity of ML351 against other lipoxygenase isoforms

A Comparative Guide for Researchers and Drug Development Professionals ML351 has emerged as a significant pharmacological tool for investigating the role of 12/15-lipoxygenase (12/15-LOX), also known as 15-lipoxygenase-1...

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

ML351 has emerged as a significant pharmacological tool for investigating the role of 12/15-lipoxygenase (12/15-LOX), also known as 15-lipoxygenase-1 (15-LOX-1), in a variety of disease models. Its high potency and remarkable selectivity make it a valuable probe for dissecting the specific contributions of this enzyme in complex biological systems. This guide provides a comprehensive comparison of ML351's selectivity against other major lipoxygenase isoforms, supported by experimental data and detailed protocols.

Selectivity Profile of ML351

ML351 exhibits potent inhibitory activity against human 12/15-LOX with a reported half-maximal inhibitory concentration (IC50) of 200 nM.[1][2] Its key advantage lies in its exceptional selectivity over other lipoxygenase isoforms, including 5-lipoxygenase (5-LOX), platelet-type 12-lipoxygenase (12-LOX), and 15-lipoxygenase-2 (15-LOX-2). This selectivity is crucial for attributing observed biological effects specifically to the inhibition of 12/15-LOX, thereby avoiding confounding results from off-target interactions.

Table 1: Comparative Inhibitory Activity of ML351 against Lipoxygenase Isoforms
Lipoxygenase IsoformML351 IC50Fold Selectivity (vs. 12/15-LOX)
12/15-LOX (15-LOX-1) 200 nM 1
5-LOX> 50 µM> 250
Platelet 12-LOX> 100 µM> 500
15-LOX-2> 100 µM> 500

Data compiled from multiple sources indicating high selectivity.[1]

Experimental Protocols

The determination of ML351's selectivity relies on robust in vitro enzyme activity assays. The following is a generalized protocol for assessing the inhibitory activity of compounds against lipoxygenase isoforms.

Lipoxygenase Activity Assay (Spectrophotometric Method)

This protocol is based on the principle that lipoxygenases catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid or linoleic acid, to form hydroperoxides containing a conjugated diene system. The formation of this conjugated diene can be monitored by measuring the increase in absorbance at 234 nm.

Materials:

  • Purified lipoxygenase enzymes (e.g., human recombinant 12/15-LOX, 5-LOX, 12-LOX, 15-LOX-2)

  • Substrate solution (e.g., arachidonic acid or linoleic acid in ethanol)

  • Assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4)

  • ML351 or other test compounds dissolved in a suitable solvent (e.g., DMSO)

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading absorbance at 234 nm

Procedure:

  • Reagent Preparation:

    • Prepare the assay buffer and equilibrate to the desired reaction temperature (typically room temperature or 37°C).

    • Prepare a stock solution of the substrate (e.g., 10 mM arachidonic acid in ethanol).

    • Prepare a stock solution of ML351 and any other test compounds in a suitable solvent (e.g., 10 mM in DMSO).

    • Dilute the purified lipoxygenase enzyme in the assay buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for a defined period.

  • Assay Setup:

    • In a 96-well plate or cuvette, add the following in order:

      • Assay buffer

      • Test compound at various concentrations (or solvent control)

      • Enzyme solution

    • Incubate the mixture for a defined pre-incubation period (e.g., 5-10 minutes) at the reaction temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction and Measurement:

    • Initiate the reaction by adding the substrate solution to the wells.

    • Immediately begin monitoring the increase in absorbance at 234 nm over time using a spectrophotometer. Record readings at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per unit time) for each concentration of the test compound.

    • Normalize the velocities to the solvent control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a sigmoidal curve with a variable slope).

Signaling Pathway and Experimental Workflow

ML351 has been instrumental in elucidating the role of 12/15-LOX in various pathological conditions, including ischemic stroke. In this context, 12/15-LOX activity contributes to neuroinflammation and neuronal cell death. ML351 has been shown to suppress these detrimental effects by inhibiting the 12/15-LOX pathway, which subsequently modulates the activation of the NLRP3 inflammasome.[3]

Below are Graphviz diagrams illustrating the proposed signaling pathway and a typical experimental workflow for assessing lipoxygenase inhibitor selectivity.

G cluster_0 Ischemic Stroke cluster_1 12/15-LOX Pathway cluster_2 Inflammasome Activation cluster_3 Cellular Outcome Ischemia Ischemia/Reperfusion LOX_activation Increased 12/15-LOX Expression & Activity Ischemia->LOX_activation Lipid_peroxidation Lipid Peroxidation LOX_activation->Lipid_peroxidation NLRP3 NLRP3 Inflammasome Activation Lipid_peroxidation->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Pro-inflammatory Cytokine Release (e.g., IL-1β) Caspase1->IL1b Neuroinflammation Neuroinflammation IL1b->Neuroinflammation Neuronal_death Neuronal Cell Death Neuroinflammation->Neuronal_death ML351 ML351 ML351->LOX_activation Inhibition

Caption: Role of ML351 in attenuating neuroinflammation in ischemic stroke.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis cluster_3 Outcome Prep_Enzyme Prepare Purified Lipoxygenase Isoforms Incubation Pre-incubate Enzyme with ML351 Prep_Enzyme->Incubation Prep_Compound Prepare ML351 Stock and Dilutions Prep_Compound->Incubation Prep_Substrate Prepare Substrate (e.g., Arachidonic Acid) Reaction Initiate Reaction with Substrate Prep_Substrate->Reaction Incubation->Reaction Measurement Monitor Absorbance at 234 nm Reaction->Measurement Calc_Rate Calculate Reaction Rates Measurement->Calc_Rate Plot_Data Plot % Inhibition vs. [ML351] Calc_Rate->Plot_Data Det_IC50 Determine IC50 Value Plot_Data->Det_IC50 Selectivity Assess Selectivity Profile Det_IC50->Selectivity

Caption: Experimental workflow for assessing the selectivity of ML351.

References

Validation

A Comparative Guide to In Vivo Studies of ML351 and Alternatives for Stroke Treatment

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of in vivo studies on ML351, a selective inhibitor of 15-lipoxygenase-1 (15-LOX-1), for the treatment of ischemic...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in vivo studies on ML351, a selective inhibitor of 15-lipoxygenase-1 (15-LOX-1), for the treatment of ischemic stroke. The performance of ML351 is compared with two other neuroprotective agents, Citicoline and Edaravone, with supporting experimental data from rodent models of stroke.

Performance Comparison of Neuroprotective Agents in In Vivo Stroke Models

The following tables summarize the quantitative data from various in vivo studies, focusing on the reduction of infarct volume and improvement in neurological deficit scores. These metrics are critical in assessing the efficacy of potential stroke therapies.

Table 1: Efficacy of ML351 in Animal Models of Ischemic Stroke
Animal Model Dosage Administration Route Timing of Administration Infarct Volume Reduction Neurological Score Improvement Reference
Mouse (C57BL/6)50 mg/kgIntraperitoneal (i.p.)At recanalization after 1-hour occlusion~51% reduction at 6h, ~46% at 24h, ~38% at 72h post-ischemiaSignificant improvement at 6h, 24h, and 72h post-ischemia[1][1][2][3]
Rat (Embolic MCAO)Not specifiedNot specifiedWith tPA infusion after 2-3 hours of ischemiaDid not further reduce infarct volume compared to tPA aloneImproved neurological deficit[4]
Mouse (Warfarin-associated HT)Not specifiedNot specifiedWith or without tPASlightly but significantly reduced infarct sizeNot specified
Table 2: Efficacy of Citicoline in Animal Models of Ischemic Stroke
Animal Model Dosage Administration Route Timing of Administration Infarct Volume Reduction Neurological Score Improvement Reference
Rat (Sprague-Dawley)250 mg/kg + rtPAIntraperitoneal (i.p.)30 min, 24h, 48h, 72h post-embolizationMedian infarct size reduced from 37% to 11%Promoted functional recovery[5]
Rat (Sprague-Dawley)500 mg/kgIntraperitoneal (i.p.)30 min, 24h, 48h, 72h post-embolizationMedian infarct size reduced from 37% to 11%Promoted functional recovery[5]
Rat500 mg/kgIntraperitoneal (i.p.)24 hours post-ischemia for 10 daysNot attributed to differences in infarct volumesSignificantly better neurological outcome at Days 10, 21, and 28[6]
Rat40-60 mMBrain Extracellular Space2 hours prior to permanent MCAOSignificantly reducedNot specified[7][8][9]
Table 3: Efficacy of Edaravone in Animal Models of Ischemic Stroke
Animal Model Dosage Administration Route Timing of Administration Infarct Volume Reduction Neurological Score Improvement Reference
Mouse (tMCAO)Not specifiedNot specifiedNot specifiedSignificant reduction at 48hSignificant improvement at 48h[10]
Rat (MCAO)3 mg/kgIntravenous (i.v.)Post-treatmentDecreased cortical infarct sizeNot specified[11]
Rat (MCAO)6 mg/kgIntravenous (i.v.)Not specified34% reduction in infarct areaNot specified[12]
Mouse (mPFC photothrombotic)3 mg/kgIntraperitoneal (i.p.)0, 2, and 6 hours post-surgeryDiminished tissue damageImproved cognitive impairments[13]

Experimental Protocols

The most common experimental model cited in these in vivo studies is the transient Middle Cerebral Artery Occlusion (tMCAO) model in rodents. This procedure mimics the conditions of ischemic stroke in humans.

Transient Middle Cerebral Artery Occlusion (tMCAO) Protocol Summary:

  • Animal Preparation: Mice or rats are anesthetized, typically with isoflurane. Body temperature is maintained at 37°C throughout the procedure using a heating pad to prevent hypothermia-induced neuroprotection.

  • Surgical Procedure:

    • A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • The ECA is carefully dissected and ligated distally.

    • A small incision is made in the ECA, and a silicon-coated monofilament is inserted.

    • The filament is advanced through the ICA until it blocks the origin of the Middle Cerebral Artery (MCA), thereby inducing ischemia. The occlusion is often confirmed by monitoring cerebral blood flow with a laser Doppler flowmeter.

  • Occlusion and Reperfusion:

    • The filament is left in place for a specific duration, typically ranging from 30 to 90 minutes, to induce ischemic injury.

    • After the occlusion period, the filament is withdrawn to allow for reperfusion of the MCA territory.

  • Post-operative Care: The incision is closed, and the animal is allowed to recover in a heated cage. Post-operative care includes monitoring for any signs of distress and providing easy access to food and water.

  • Outcome Assessment:

    • Neurological Deficit Scoring: Functional outcome is assessed at various time points (e.g., 24, 48, 72 hours) using a standardized neurological deficit scale.

    • Infarct Volume Measurement: At the end of the experiment, the animal is euthanized, and the brain is removed. The brain is then sliced and stained, typically with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using imaging software.

Visualizations

Signaling Pathway of ML351 in Stroke

ML351_Pathway Ischemic_Stroke Ischemic Stroke Arachidonic_Acid Arachidonic Acid Ischemic_Stroke->Arachidonic_Acid LOX12_15 12/15-Lipoxygenase (12/15-LOX) Arachidonic_Acid->LOX12_15 Lipid_Peroxidation Lipid Peroxidation LOX12_15->Lipid_Peroxidation ML351 ML351 ML351->LOX12_15 Inflammasome NLRP3 Inflammasome Activation Lipid_Peroxidation->Inflammasome Caspase1 Caspase-1 Activation Inflammasome->Caspase1 Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Caspase1->Cytokines Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Neuronal_Damage Neuronal Damage Neuroinflammation->Neuronal_Damage

Caption: ML351 inhibits the 12/15-LOX enzyme, reducing neuroinflammation.

Experimental Workflow for In Vivo Stroke Studies

Experimental_Workflow Animal_Prep Animal Preparation (Anesthesia, Temp. Control) MCAO_Surgery tMCAO Surgery (Vessel Exposure, Filament Insertion) Animal_Prep->MCAO_Surgery Ischemia Ischemia (Filament Occlusion) MCAO_Surgery->Ischemia Reperfusion Reperfusion (Filament Withdrawal) Ischemia->Reperfusion Treatment Treatment Administration (ML351, Alternatives, or Vehicle) Reperfusion->Treatment Post_Op Post-operative Care & Observation Treatment->Post_Op Neuro_Assess Neurological Assessment Post_Op->Neuro_Assess Euthanasia Euthanasia & Brain Collection Neuro_Assess->Euthanasia Infarct_Analysis Infarct Volume Analysis (TTC Staining) Euthanasia->Infarct_Analysis Data_Analysis Data Analysis & Comparison Infarct_Analysis->Data_Analysis

Caption: A typical workflow for preclinical in vivo stroke research.

Logical Comparison of Stroke Treatments

Treatment_Comparison ML351 ML351 Mechanism: 12/15-LOX Inhibition Outcome: Reduced Neuroinflammation & Infarct Size Outcome Improved Outcome ML351->Outcome Citicoline Citicoline Mechanism: Membrane Repair, Reduced Glutamate Outcome: Improved Neurological Function Citicoline->Outcome Edaravone Edaravone Mechanism: Free Radical Scavenger Outcome: Reduced Oxidative Stress & Infarct Size Edaravone->Outcome Stroke Ischemic Stroke Stroke->ML351 Stroke->Citicoline Stroke->Edaravone

Caption: Mechanisms and outcomes of different stroke treatments.

References

Comparative

ML351: A Comparative Analysis of Efficacy in Human and Mouse Models

For Researchers, Scientists, and Drug Development Professionals ML351 has emerged as a potent and selective inhibitor of 15-lipoxygenase-1 (15-LOX-1), also known as 12/15-lipoxygenase (12/15-LOX), a key enzyme implicated...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

ML351 has emerged as a potent and selective inhibitor of 15-lipoxygenase-1 (15-LOX-1), also known as 12/15-lipoxygenase (12/15-LOX), a key enzyme implicated in the pathophysiology of various diseases, including type 1 diabetes and ischemic stroke.[1][2][3][4] This guide provides a comprehensive comparison of ML351's efficacy in preclinical mouse models and in vitro human models, supported by experimental data and detailed methodologies.

Efficacy in Mouse Models of Disease

ML351 has demonstrated significant therapeutic potential in various mouse models of disease, primarily through its anti-inflammatory and anti-oxidative stress properties.

Type 1 Diabetes

In mouse models of type 1 diabetes, ML351 has shown protective effects on pancreatic β-cells. Studies using both streptozotocin (STZ)-induced and non-obese diabetic (NOD) mouse models have reported that ML351 administration can prevent dysglycemia, reduce oxidative stress in β-cells, and preserve β-cell mass.[5][6]

Ischemic Stroke

In a mouse model of ischemic stroke, ML351 has been shown to significantly reduce infarct size.[2][3][4] Its neuroprotective effects are attributed to the attenuation of neuroinflammation through the suppression of inflammasomes.[7]

Other Conditions

ML351 has also shown efficacy in a mouse model of neuropathic pain, where it reversed allodynia and grip force deficits.[8] However, in a model of myocardial infarction, its effects were more complex, with an initial suppression of inflammation that potentially delayed the resolution process.[7]

Efficacy in Human In Vitro Models

Direct evaluation of ML351's efficacy in humans is limited due to the absence of clinical trial data. However, in vitro studies using human tissues have provided some insights.

Type 1 Diabetes

In vitro studies on human pancreatic islets have shown that chemical inhibition of 12/15-LOX can reduce the production of reactive oxygen species, suggesting a potential protective role for ML351 in human β-cells.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data on ML351's efficacy from the cited studies.

Table 1: Efficacy of ML351 in Mouse Models of Type 1 Diabetes

ParameterMouse ModelTreatment GroupOutcomeReference
Blood GlucoseSTZ-inducedML351 (10 and 24 mg/kg)Almost complete protection from hyperglycemia[1]
β-cell MassSTZ-inducedML351 (10 and 24 mg/kg)Maintained statistically normal β-cell mass[5]
InsulitisNOD miceML351 (24 mg/kg)Significantly reduced insulitis[1]

Table 2: Efficacy of ML351 in a Mouse Model of Ischemic Stroke

ParameterMouse ModelTreatment GroupOutcomeReference
Infarct VolumeIschemia/ReperfusionML351 (50 mg/kg)Significantly decreased infarct volumes at 6, 24, and 72 hours[9]
Neurological Deficit ScoreIschemia/ReperfusionML351 (50 mg/kg)Significantly attenuated neurological deficit scores[9]
Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α)Ischemia/ReperfusionML351 (50 mg/kg)Significantly decreased at 6 and/or 24 hours[9]

Signaling Pathway and Experimental Workflow

ML351 Signaling Pathway

ML351 exerts its therapeutic effects by inhibiting the 12/15-lipoxygenase enzyme. This inhibition leads to a reduction in lipid peroxidation and subsequent downstream inflammatory signaling, including the suppression of NLRP1 and NLRP3 inflammasome activation. This ultimately results in decreased production of pro-inflammatory cytokines and reduced cellular damage.

ML351_Pathway ML351 Signaling Pathway cluster_outcome Outcome ML351 ML351 LOX12_15 12/15-Lipoxygenase ML351->LOX12_15 inhibits Therapeutic_Effects Therapeutic Effects (Neuroprotection, Anti-diabetic) Lipid_Peroxidation Lipid Peroxidation LOX12_15->Lipid_Peroxidation promotes NLRP_Inflammasome NLRP1/NLRP3 Inflammasome Activation Lipid_Peroxidation->NLRP_Inflammasome activates Cellular_Damage Oxidative Stress & Cellular Damage Lipid_Peroxidation->Cellular_Damage causes Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NLRP_Inflammasome->Pro_Inflammatory_Cytokines leads to Pro_Inflammatory_Cytokines->Cellular_Damage contributes to

Caption: Diagram of ML351's mechanism of action.

Experimental Workflow: Ischemic Stroke Mouse Model

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of ML351 in a mouse model of ischemic stroke.

Experimental_Workflow Experimental Workflow: Ischemic Stroke Mouse Model Start Start: Male Swiss Albino Mice pMCAo Induce Ischemia: Proximal Middle Cerebral Artery Occlusion (pMCAo) for 1h Start->pMCAo Recanalization Recanalization pMCAo->Recanalization Treatment Administer ML351 (50 mg/kg, i.p.) or Vehicle (DMSO) Recanalization->Treatment Sacrifice Sacrifice at 6h, 24h, 72h post-ischemia Treatment->Sacrifice Analysis Analysis: - Infarct Volume (Nissl staining) - Neurological Deficit Scoring - Lipid Peroxidation (MDA assay) - Cytokine Quantification (ELISA) - Immunofluorescence Staining Sacrifice->Analysis End End Analysis->End

Caption: Workflow for ML351 efficacy testing in a stroke model.

Experimental Protocols

In Vivo Mouse Model of Ischemic Stroke
  • Animal Model: Male Swiss Albino mice were used.

  • Ischemia Induction: Ischemia/reperfusion (I/R) was induced by occluding the proximal middle cerebral artery (pMCAo) for 1 hour.

  • Treatment: ML351 (50 mg/kg) or its solvent (DMSO) was administered via intraperitoneal (i.p.) injection at the time of recanalization.

  • Outcome Measures: Mice were sacrificed at 6, 24, and 72 hours post-ischemia. Infarct volumes were calculated on Nissl-stained sections. Neurological deficit scoring was used for functional analysis. Lipid peroxidation was determined by the MDA assay, and inflammatory cytokines were quantified by ELISA.[9]

In Vitro Human Islet Study
  • Islet Source: Human islets were obtained from the Integrated Islet Distribution Program.

  • Culture and Treatment: Islets were cultured and treated with a cytokine cocktail (5 ng/mL interleukin-1β, 10 ng/mL tumor necrosis factor-α, and 100 ng/mL interferon-γ) with or without ML351 for 24 hours.

  • Outcome Measures: Reactive oxygen species (ROS) production was measured using the CellROX reagent.[5]

Discussion and Future Directions

The available evidence strongly supports the efficacy of ML351 in mitigating disease pathology in mouse models of type 1 diabetes and ischemic stroke. The in vitro data from human islets is promising, suggesting a translatable mechanism of action. However, a critical consideration for the clinical translation of ML351 is the species-specific differences in the target enzyme, 12/15-LOX.[4][10] Research has indicated that while ML351 is a potent inhibitor of human 15-LOX-1, other compounds like ML355 may be more selective for the relevant lipoxygenase in human β-cells.[5]

Future research should focus on:

  • Conducting studies in humanized mouse models to better predict clinical efficacy.

  • Investigating the efficacy of ML351 in a broader range of disease models.

  • Initiating early-phase clinical trials to assess the safety and efficacy of ML351 or related compounds in human subjects.

References

Validation

A Head-to-Head Comparison of ML351 and Other Experimental Pain Therapeutics

For Researchers, Scientists, and Drug Development Professionals The landscape of pain management is undergoing a significant transformation, driven by the urgent need for effective and non-addictive analgesics. This guid...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of pain management is undergoing a significant transformation, driven by the urgent need for effective and non-addictive analgesics. This guide provides a head-to-head comparison of ML351, a novel 15-Lipoxygenase-1 (15-LOX-1) inhibitor, with other promising experimental pain therapeutics. The information presented herein is based on preclinical data and is intended to provide an objective overview to aid in research and development efforts.

Executive Summary

Chronic and neuropathic pain remain significant clinical challenges, with current treatments often providing inadequate relief and carrying risks of serious side effects and addiction. This has spurred the investigation of novel therapeutic targets beyond traditional opioid and non-steroidal anti-inflammatory drug (NSAID) pathways. This guide focuses on ML351 and compares its preclinical performance with other innovative approaches, including an Equilibrative Nucleoside Transporter 1 (ENT1) inhibitor (JH-ENT-01), a peptide targeting the Protein Interacting with C Kinase 1 (Tat-P4-(C5)2), a selective Adenylyl Cyclase 1 (AC1) inhibitor (ST034307), and a cannabinoid CB2 receptor agonist (AM1241).

These experimental therapeutics offer diverse mechanisms of action, from modulating inflammatory pathways and neurotransmitter levels to targeting specific receptor subtypes, all with the common goal of providing safer and more effective pain relief.

Data Presentation: A Comparative Analysis of Preclinical Efficacy

The following tables summarize the available quantitative data from preclinical studies on ML351 and its comparators. It is crucial to note that these data are derived from different studies, employing varied animal models and experimental conditions. Therefore, direct comparisons should be made with caution.

Table 1: Efficacy in Neuropathic Pain Models

TherapeuticTarget/MechanismAnimal ModelKey Efficacy EndpointResultsCitation(s)
ML351 15-Lipoxygenase-1 (15-LOX-1) inhibitorMouse model of neuropathic-like painReversal of tactile allodynia and grip force deficitsCompletely reversed allodynia and grip force deficits.[1]
JH-ENT-01 Equilibrative Nucleoside Transporter 1 (ENT1) inhibitorMouse models of diabetic neuropathy and nerve injuryAlleviation of mechanical and cold painDemonstrated analgesic efficacy, surpassing gabapentin in a neuropathic pain model.[2][3][4]
Tat-P4-(C5)2 Protein Interacting with C Kinase 1 (PICK1) inhibitorMouse spared nerve injury (SNI) modelAlleviation of mechanical allodyniaComplete pain relief observed in the mouse model.[5]
ST034307 Adenylyl Cyclase 1 (AC1) inhibitorNot explicitly tested in a neuropathic pain model in the provided results. Primarily tested in inflammatory and visceral pain models.--[6][7]
AM1241 Cannabinoid CB2 receptor agonistRat spinal nerve ligation modelReversal of tactile and thermal hypersensitivityDose-dependently reversed tactile and thermal hypersensitivity.[8][9]

Table 2: Efficacy in Inflammatory Pain Models

TherapeuticTarget/MechanismAnimal ModelKey Efficacy EndpointResultsCitation(s)
ML351 15-Lipoxygenase-1 (15-LOX-1) inhibitorNot explicitly tested in a standard inflammatory pain model in the provided results. Focus is on NSAID-unresponsive pain.--[10][11]
JH-ENT-01 Equilibrative Nucleoside Transporter 1 (ENT1) inhibitorMouse formalin-induced inflammatory pain modelReduction in formalin-induced pain behaviorsSignificantly reduced pain behaviors in both phase 1 and phase 2.[2][12]
Tat-P4-(C5)2 Protein Interacting with C Kinase 1 (PICK1) inhibitorMouse Complete Freund's Adjuvant (CFA) modelReversal of mechanical allodyniaSignificant reversal of CFA-induced mechanical allodynia.[5]
ST034307 Adenylyl Cyclase 1 (AC1) inhibitorMouse formalin-induced inflammatory pain modelReduction of paw licking behaviorDose-dependently reduced paw licking in both early and late phases.[6][7][13]
AM1241 Cannabinoid CB2 receptor agonistRat carrageenan-induced inflammatory pain modelInhibition of thermal hyperalgesiaDemonstrated anti-hyperalgesic effects.[14]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings. Below are summaries of commonly used behavioral assays in preclinical pain research.

Von Frey Test for Mechanical Allodynia

The von Frey test is used to assess mechanical sensitivity, a hallmark of neuropathic pain.

  • Apparatus: A set of calibrated von Frey filaments, which are fine plastic fibers that exert a specific bending force. The testing is conducted on a wire mesh platform allowing access to the plantar surface of the animal's hind paw.

  • Procedure:

    • Animals are habituated to the testing environment to minimize stress-induced responses.[15]

    • Beginning with a filament of low force, the filament is applied perpendicularly to the mid-plantar surface of the hind paw until it bends.[16]

    • A positive response is noted as a sharp withdrawal, flinching, or licking of the paw.

    • The "up-down" method is often employed to determine the 50% paw withdrawal threshold. If a response occurs, a weaker filament is used next; if no response, a stronger filament is applied.[16]

  • Data Analysis: The pattern of responses is used to calculate the paw withdrawal threshold in grams. A lower threshold in the injured or treated paw compared to a control paw indicates mechanical allodynia.

Formalin Test for Inflammatory Pain

The formalin test is a model of continuous inflammatory pain that has two distinct phases.

  • Procedure:

    • A dilute solution of formalin (typically 2.5-5%) is injected subcutaneously into the plantar surface of the animal's hind paw.[17][18]

    • Immediately following the injection, the animal is placed in an observation chamber.

    • The amount of time the animal spends licking, biting, or flinching the injected paw is recorded over a period of up to 60 minutes.[19][20]

  • Phases of the Test:

    • Phase 1 (Early Phase): Occurs within the first 5-10 minutes post-injection and is characterized by acute nociceptive pain due to direct activation of nociceptors.[21]

    • Phase 2 (Late Phase): Begins approximately 15-20 minutes after injection and can last for 40-60 minutes. This phase is associated with inflammatory processes and central sensitization.[21]

  • Data Analysis: The total time spent in nociceptive behaviors is calculated for each phase. A reduction in this time indicates an analgesic effect.

Hot Plate Test for Thermal Nociception

The hot plate test is used to evaluate the response to a thermal stimulus and is sensitive to centrally acting analgesics.

  • Apparatus: A temperature-controlled metal plate. The animal is placed within a transparent cylinder on the heated surface.

  • Procedure:

    • The hot plate is maintained at a constant temperature (e.g., 52-55°C).[22]

    • The animal is placed on the hot plate, and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded.[23][24]

    • A cut-off time is established to prevent tissue damage.

  • Data Analysis: An increase in the latency to respond to the thermal stimulus indicates an analgesic effect.

Signaling Pathways and Mechanisms of Action

Understanding the underlying signaling pathways of these experimental therapeutics is critical for their development and potential clinical application.

ML351: Inhibition of the 15-Lipoxygenase-1 Pathway

ML351 is a selective inhibitor of 15-Lipoxygenase-1 (15-LOX-1), an enzyme involved in the metabolism of polyunsaturated fatty acids to produce inflammatory lipid mediators. By inhibiting 15-LOX-1, ML351 is thought to reduce the production of pro-inflammatory and pro-nociceptive molecules, thereby alleviating pain, particularly in states where traditional NSAIDs are ineffective.[10][25]

ML351_Pathway Arachidonic_Acid Arachidonic Acid LOX15 15-LOX-1 Arachidonic_Acid->LOX15 Metabolized by Pro_inflammatory_mediators Pro-inflammatory/ Pro-nociceptive Lipid Mediators LOX15->Pro_inflammatory_mediators Produces Pain_Signal Pain Signal Transmission Pro_inflammatory_mediators->Pain_Signal Activates ML351 ML351 ML351->LOX15 Inhibits

Caption: ML351 inhibits the 15-LOX-1 enzyme.

JH-ENT-01: Enhancement of Adenosine Signaling

JH-ENT-01 is an inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1). ENT1 is responsible for the reuptake of adenosine from the extracellular space into cells. By blocking ENT1, JH-ENT-01 increases the extracellular concentration of adenosine, which then activates adenosine receptors (e.g., A1 receptors) that have analgesic effects.[3][12]

JH_ENT01_Pathway Extracellular_Adenosine Extracellular Adenosine ENT1 ENT1 Extracellular_Adenosine->ENT1 Reuptake via Adenosine_Receptors Adenosine Receptors (A1) Extracellular_Adenosine->Adenosine_Receptors Activates Intracellular_Space Intracellular Space ENT1->Intracellular_Space Analgesia Analgesia Adenosine_Receptors->Analgesia Leads to JH_ENT01 JH-ENT-01 JH_ENT01->ENT1 Inhibits

Caption: JH-ENT-01 blocks adenosine reuptake.

Tat-P4-(C5)2: Targeting Protein-Protein Interactions in Pain Signaling

Tat-P4-(C5)2 is a peptide that disrupts the interaction between the AMPA receptor subunit GluA2 and the scaffolding protein PICK1. This interaction is thought to be crucial for the synaptic plasticity mechanisms that underlie the development and maintenance of chronic pain, particularly central sensitization. By inhibiting this interaction, Tat-P4-(C5)2 aims to normalize synaptic function and reduce pain hypersensitivity.[5]

Tat_P4_C5_2_Pathway GluA2 AMPA Receptor (GluA2 subunit) PICK1 PICK1 GluA2->PICK1 Interacts with Synaptic_Plasticity Synaptic Plasticity (Central Sensitization) PICK1->Synaptic_Plasticity Contributes to Chronic_Pain Chronic Pain Synaptic_Plasticity->Chronic_Pain Underlies Tat_P4_C5_2 Tat-P4-(C5)2 Tat_P4_C5_2->GluA2 Inhibits Interaction Tat_P4_C5_2->PICK1

Caption: Tat-P4-(C5)2 disrupts GluA2-PICK1 interaction.

ST034307: Selective Inhibition of Adenylyl Cyclase 1

ST034307 is a selective inhibitor of Adenylyl Cyclase 1 (AC1), an enzyme that produces the second messenger cyclic AMP (cAMP). AC1 is implicated in neuronal plasticity and pain signaling. By inhibiting AC1, ST034307 reduces cAMP production in specific neuronal populations, thereby dampening pain signal transmission and potentially preventing the transition to chronic pain states.[6][7][26]

ST034307_Pathway ATP ATP AC1 Adenylyl Cyclase 1 (AC1) ATP->AC1 Substrate for cAMP cAMP AC1->cAMP Produces Pain_Signaling Pain Signaling (Neuronal Plasticity) cAMP->Pain_Signaling Activates ST034307 ST034307 ST034307->AC1 Inhibits

Caption: ST034307 inhibits cAMP production via AC1.

AM1241: Selective Activation of Cannabinoid CB2 Receptors

AM1241 is a selective agonist for the cannabinoid CB2 receptor. CB2 receptors are primarily expressed on immune cells and to a lesser extent in the peripheral and central nervous systems. Activation of CB2 receptors is thought to produce analgesia by reducing inflammation and modulating the activity of nociceptive neurons, without the psychoactive side effects associated with CB1 receptor activation.[8][9][14]

AM1241_Pathway AM1241 AM1241 CB2_Receptor CB2 Receptor AM1241->CB2_Receptor Activates Immune_Cell Immune Cells CB2_Receptor->Immune_Cell Acts on Neuron Nociceptive Neurons CB2_Receptor->Neuron Acts on Inflammation Reduced Inflammation Immune_Cell->Inflammation Pain_Modulation Modulation of Neuronal Activity Neuron->Pain_Modulation Analgesia Analgesia Inflammation->Analgesia Pain_Modulation->Analgesia

References

Comparative

Validating the Role of 15-Lipoxygenase-1 in Disease: A Comparative Guide to ML351 and Alternatives

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ML351, a potent and selective 15-lipoxygenase-1 (15-LOX-1) inhibitor, with other commonly used alternatives....

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ML351, a potent and selective 15-lipoxygenase-1 (15-LOX-1) inhibitor, with other commonly used alternatives. This guide includes supporting experimental data, detailed protocols, and visualizations to aid in the selection of the most appropriate tool for validating the role of 15-LOX-1 in various disease models.

Introduction to 15-LOX-1 and its Role in Disease

15-lipoxygenase-1 (15-LOX-1), also known as 12/15-lipoxygenase in mice, is an enzyme that plays a crucial role in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators.[1] These mediators are implicated in a wide range of physiological and pathological processes. Aberrant 15-LOX-1 activity has been linked to the pathophysiology of numerous diseases, including neurodegenerative disorders, stroke, cancer, atherosclerosis, and type 1 diabetes.[2] Consequently, the validation of 15-LOX-1 as a therapeutic target is of significant interest in drug discovery and development. Potent and selective inhibitors are invaluable tools for elucidating the precise role of 15-LOX-1 in disease pathogenesis.

ML351: A Potent and Selective 15-LOX-1 Inhibitor

ML351 is a small molecule inhibitor that has emerged as a valuable chemical probe for studying the function of 15-LOX-1. It exhibits high potency with a half-maximal inhibitory concentration (IC50) of 200 nM for human 15-LOX-1.[3][4][5] A key advantage of ML351 is its excellent selectivity, showing over 250-fold greater inhibition of 15-LOX-1 compared to other related enzymes such as 5-LOX, 12-LOX, 15-LOX-2, and cyclooxygenase (COX) enzymes.[2][5] This high selectivity minimizes off-target effects, providing greater confidence that the observed biological outcomes are a direct result of 15-LOX-1 inhibition. Furthermore, ML351 is cell-permeable and has demonstrated efficacy in various cellular and in vivo models, making it a versatile tool for preclinical research.[2]

Comparison of ML351 with Alternative 15-LOX-1 Inhibitors

While ML351 is a highly effective tool, several other compounds are also used to investigate the function of 15-LOX-1. The following table provides a comparative overview of ML351 and its common alternatives, highlighting their potency and selectivity.

InhibitorTarget(s)IC50 (15-LOX-1)Selectivity ProfileKey Features & Limitations
ML351 15-LOX-1 200 nM (human) [3][4][5]>250-fold selective over 5-LOX, 12-LOX, 15-LOX-2, COX-1, and COX-2 [2][5]Potent, highly selective, cell-permeable, and active in vivo. [2]
PD14617615-LOX540 nM (rabbit)[6]Selective over 5-LOX and 12-LOX.[6]A widely used inhibitor, but its efficacy as a specific 15-LOX inhibitor in all cell types has been questioned.[7]
Baicalein12/15-LOX, 5-LOX~1 µM[8]Non-selective, also inhibits other LOX isoforms and has other biological activities.[8]A natural flavonoid with broad biological activity, which can complicate the interpretation of results.
Nordihydroguaiaretic Acid (NDGA)General LOX inhibitor~3.8 µM[9]Non-selective inhibitor of all LOX isoforms.[10]A general antioxidant and LOX inhibitor, making it difficult to attribute effects specifically to 15-LOX-1.[10]
Zileuton5-LOXWeakly inhibits 15-LOX[11]Highly selective for 5-LOX.[11][12]Primarily a 5-LOX inhibitor, used as a negative control for 15-LOX-1 studies.

Experimental Protocols

To aid researchers in their experimental design, detailed methodologies for key assays used in the validation of 15-LOX-1 are provided below.

Biochemical Assay for 15-LOX-1 Activity

This protocol describes a common method to measure the enzymatic activity of 15-LOX-1 and assess the potency of inhibitors in a cell-free system.

Principle: 15-LOX-1 catalyzes the oxidation of linoleic acid to 13-hydroperoxyoctadecadienoic acid (13-HPODE), which can be monitored by the increase in absorbance at 234 nm.[13][14]

Materials:

  • Purified recombinant human 15-LOX-1

  • Linoleic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0) or Tris-HCl buffer (50 mM, pH 7.4)[13][15]

  • DMSO (for dissolving inhibitors)

  • Test inhibitor (e.g., ML351)

  • UV-Vis spectrophotometer and quartz cuvettes or a microplate reader

Procedure:

  • Prepare a stock solution of the inhibitor in DMSO.

  • In a cuvette or microplate well, add the buffer.

  • Add the inhibitor solution (or DMSO for control) to the buffer and mix gently.

  • Add the 15-LOX-1 enzyme solution and incubate for a specified time (e.g., 5 minutes) at room temperature to allow for inhibitor binding.[15]

  • Initiate the reaction by adding the linoleic acid substrate solution.

  • Immediately measure the increase in absorbance at 234 nm over time (e.g., for 5 minutes).[13]

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Determine the percent inhibition by comparing the velocity in the presence of the inhibitor to the control.

  • Calculate the IC50 value by plotting the percent inhibition against a range of inhibitor concentrations.

Cell-Based Assay for 15-LOX-1 Inhibition

This protocol outlines a general procedure to evaluate the efficacy of 15-LOX-1 inhibitors within a cellular context.

Principle: In a suitable cell line that expresses 15-LOX-1, the inhibitor's ability to block the production of 15-LOX-1 metabolites (e.g., 15-HETE) in response to a stimulus is measured.

Materials:

  • Cell line expressing 15-LOX-1 (e.g., human eosinophils, specific engineered cell lines)[16]

  • Cell culture medium and supplements

  • Test inhibitor (e.g., ML351)

  • Stimulus to induce 15-LOX-1 activity (e.g., arachidonic acid, calcium ionophore A23187)[16]

  • Assay buffer (e.g., HBSS)

  • LC-MS/MS or ELISA kit for detecting 15-LOX-1 metabolites

Procedure:

  • Culture the cells to the desired confluency.

  • Pre-treat the cells with various concentrations of the inhibitor (or vehicle control) for a specific duration.

  • Stimulate the cells with the appropriate agonist to induce 15-LOX-1 activity.

  • After incubation, collect the cell supernatant or cell lysate.

  • Extract the lipid metabolites from the collected samples.

  • Quantify the levels of the specific 15-LOX-1 product (e.g., 15-HETE) using LC-MS/MS or ELISA.

  • Calculate the percent inhibition of metabolite production at each inhibitor concentration and determine the IC50 value.

Visualizing 15-LOX-1 Signaling and Experimental Workflow

To provide a clearer understanding of the biological context and experimental approach, the following diagrams were generated using Graphviz.

G Simplified 15-LOX-1 Signaling Pathway in Inflammation and Oxidative Stress cluster_0 Stimuli cluster_1 Enzymatic Reaction cluster_2 Downstream Effects cluster_3 Inhibitor Action Cytokines Cytokines LOX15_1 15-LOX-1 Cytokines->LOX15_1 Upregulate Growth_Factors Growth Factors Growth_Factors->LOX15_1 Upregulate PUFA PUFAs (e.g., Arachidonic Acid) PUFA->LOX15_1 Substrate Lipid_Peroxides Lipid Peroxides (e.g., 15-HpETE) LOX15_1->Lipid_Peroxides Catalyzes Oxidative_Stress Increased Oxidative Stress Lipid_Peroxides->Oxidative_Stress Inflammation Pro-inflammatory Gene Expression (e.g., NF-κB activation) Lipid_Peroxides->Inflammation Cell_Death Apoptosis/Ferroptosis Lipid_Peroxides->Cell_Death ML351 ML351 ML351->LOX15_1 Inhibits

Caption: 15-LOX-1 signaling in disease.

G Experimental Workflow for Validating 15-LOX-1 Role with ML351 cluster_0 In Vitro Validation cluster_1 In Vivo Validation cluster_2 Outcome Biochemical_Assay Biochemical Assay (IC50 determination) Cell_Based_Assay Cell-Based Assay (Cellular potency) Biochemical_Assay->Cell_Based_Assay Confirm cellular activity Disease_Model Select Disease Model (e.g., Stroke, Diabetes) Cell_Based_Assay->Disease_Model Proceed to in vivo studies ML351_Treatment Administer ML351 Disease_Model->ML351_Treatment Phenotypic_Analysis Analyze Phenotypic Readouts (e.g., Infarct size, Blood glucose) ML351_Treatment->Phenotypic_Analysis Mechanism_Study Mechanistic Studies (e.g., Biomarker analysis) Phenotypic_Analysis->Mechanism_Study Validate_Target Validate 15-LOX-1 as a Therapeutic Target Mechanism_Study->Validate_Target

Caption: Workflow for 15-LOX-1 validation.

Conclusion

ML351 stands out as a superior chemical probe for validating the role of 15-LOX-1 in disease due to its high potency and exceptional selectivity. This guide provides a framework for comparing ML351 with other available inhibitors and offers detailed experimental protocols to assist researchers in designing robust validation studies. The careful selection of an appropriate inhibitor and rigorous experimental design are critical for accurately elucidating the function of 15-LOX-1 and advancing the development of novel therapeutics targeting this enzyme.

References

Safety & Regulatory Compliance

Safety

Essential Safety and Disposal Guide for ML351

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents like ML351 are paramount to ensuring a safe and compliant work environm...

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents like ML351 are paramount to ensuring a safe and compliant work environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of ML351, a potent and selective inhibitor of human 15-lipoxygenase-1. Adherence to these protocols is critical due to the compound's potential hazards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). All handling of ML351 should be conducted within a certified chemical fume hood to minimize inhalation risk.

Key Safety and Handling Data:

ParameterGuidelineRationale
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses with side shields or goggles, and a lab coat are mandatory.To prevent skin and eye contact with the chemical.
Ventilation All handling and packaging for disposal must be performed in a certified chemical fume hood.To minimize the risk of inhalation of any fine particulates.
Waste Container A clearly labeled, dedicated, and sealable container for solid hazardous chemical waste. The container must be compatible with organic compounds.To ensure proper containment and prevent accidental spills or reactions.
Labeling The waste container must be clearly marked as "Hazardous Waste" and include the full chemical name: "ML351 (5-(methylamino)-2-(1-naphthalenyl)-4-oxazolecarbonitrile)". The accumulation start date must also be clearly visible.To comply with regulations and inform waste management personnel of the container's contents.
Storage Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, heat sources, and high-traffic areas.To ensure safe temporary storage prior to collection by environmental health and safety personnel.

Step-by-Step ML351 Disposal Protocol

This protocol outlines the necessary steps for the safe and compliant disposal of ML351 waste.

Waste Identification and Segregation
  • Treat all forms of ML351 waste as hazardous. This includes unused or expired pure compounds, residues in containers, and any materials contaminated with ML351, such as personal protective equipment (PPE), weighing papers, and spill cleanup materials.

  • Segregate ML351 waste from other laboratory waste streams. Do not mix it with non-hazardous trash, sharps, or liquid waste.

Waste Collection
  • Preparation : Don the required PPE (nitrile gloves, safety glasses, lab coat) before handling the chemical. Prepare a designated solid hazardous waste container by ensuring it is clean, dry, and properly labeled.

  • Transfer : Within a chemical fume hood, carefully transfer the solid ML351 waste into the designated hazardous waste container using a clean spatula or scoop. Avoid creating dust.

  • Contaminated Materials : Place all disposables contaminated with ML351, such as weighing paper or gloves, directly into the same solid hazardous waste container.

Container Sealing and Storage
  • Sealing : Securely seal the lid of the hazardous waste container.

  • Decontamination : Wipe the exterior of the container with a damp cloth to remove any potential external contamination.

  • Label Verification : Ensure the label on the container is complete and legible, including the chemical name and accumulation start date.

  • Transport : Move the sealed container to the laboratory's designated satellite accumulation area for hazardous waste.

Final Disposal
  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed environmental waste management contractor.

  • Provide all necessary documentation as required by your institution for waste pickup.

Experimental Protocols Cited

While specific experimental protocols for the disposal of ML351 are not detailed in the available literature, the handling procedures are informed by its use in biochemical assays. For instance, in a typical 15-Lipoxygenase-1 qHTS assay, ML351 is handled in solution, often with DMSO as a solvent.[1]

General Protocol for Preparing ML351 Solutions:

  • ML351 is typically supplied as a powder.

  • To create a stock solution, dissolve ML351 in a suitable solvent such as DMSO. It is soluble to 100 mM in DMSO.

  • For cellular assays, this stock solution is further diluted in an appropriate buffer. ML351 has shown good stability in various aqueous solutions, including those at pH 2, 7.4, and 9.[1]

Any waste generated from these solutions, including pipette tips, tubes, and unused diluted solutions, should be treated as hazardous waste and disposed of according to the procedures outlined above.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the ML351 disposal process, from initial handling to final collection.

ML351_Disposal_Workflow ML351 Disposal Workflow cluster_prep 1. Preparation cluster_handling 2. Waste Handling (in Fume Hood) cluster_storage 3. Sealing & Storage cluster_disposal 4. Final Disposal A Don Personal Protective Equipment (PPE) B Prepare Labeled Hazardous Waste Container C Transfer Solid ML351 Waste B->C D Add Contaminated Disposables C->D E Securely Seal Container D->E F Wipe Container Exterior E->F G Verify Complete Label F->G H Move to Satellite Accumulation Area G->H I Arrange for EHS Pickup H->I

Caption: A flowchart outlining the key stages for the safe disposal of ML351.

The signaling pathway for ML351's mechanism of action involves the inhibition of 15-lipoxygenase-1 (15-LOX-1), which is implicated in oxidative stress-related neuronal cell death.

ML351_Signaling_Pathway ML351 Mechanism of Action cluster_pathway Oxidative Stress Pathway Arachidonic_Acid Arachidonic Acid LOX15_1 15-Lipoxygenase-1 (15-LOX-1) Arachidonic_Acid->LOX15_1 Oxidative_Stress Oxidative Stress & Lipid Peroxidation LOX15_1->Oxidative_Stress Neuronal_Damage Neuronal Cell Damage/ Stroke Infarct Oxidative_Stress->Neuronal_Damage ML351 ML351 ML351->LOX15_1 Inhibits

Caption: ML351 inhibits 15-LOX-1, blocking a key step in oxidative stress pathways.

References

Handling

Essential Safety and Logistical Information for Handling ML351

For researchers, scientists, and drug development professionals working with ML351, a potent and selective inhibitor of 15-Lipoxygenase-1 (15-LOX-1), ensuring safe handling and proper disposal is paramount. This guide pr...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with ML351, a potent and selective inhibitor of 15-Lipoxygenase-1 (15-LOX-1), ensuring safe handling and proper disposal is paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

Given that ML351 is a potent small molecule inhibitor, stringent adherence to PPE protocols is mandatory to prevent exposure. The following PPE should be worn at all times when handling ML351 in solid or solution form:

Scenario Required Personal Protective Equipment
Routine Handling (Solid) Primary Protection: • Nitrile gloves (double-gloving recommended) • Safety glasses with side shields or chemical splash goggles • Flame-resistant lab coat • Face mask or respirator (if weighing or generating dust)
Routine Handling (Solution) Primary Protection: • Nitrile gloves • Safety glasses with side shields or chemical splash goggles • Flame-resistant lab coat
Spill or Emergency Primary Protection: • Chemical-resistant gloves (e.g., thicker nitrile or butyl rubber) • Chemical splash goggles and a face shield • Chemical-resistant apron or coveralls • Appropriate respiratory protection (consult your institution's safety officer)

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Fume Hood: All weighing and initial dilutions of ML351 powder should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

Work Practices:

  • Avoid Dust Generation: Handle solid ML351 carefully to avoid creating dust.

  • Solution Preparation: When preparing stock solutions, add the solvent to the solid slowly to prevent splashing. ML351 is soluble in DMSO.[1][2][3]

  • Labeling: Clearly label all containers with the compound name, concentration, solvent, date, and appropriate hazard warnings.

  • Transport: When transporting ML351, use secondary containment to prevent spills.

Storage:

  • Store ML351 in a tightly sealed container in a cool, dry, and well-ventilated area.

  • It is classified as a combustible solid and should be stored away from heat, sparks, and open flames.[4][5]

  • For long-term storage, it is recommended to store at -20°C.[2][6]

  • Protect from light.[5]

Quantitative Data Summary

PropertyValueSource
Molecular Weight 249.27 g/mol [1][2]
Formula C₁₅H₁₁N₃O[2]
Purity ≥98%[2][6]
IC₅₀ (15-LOX-1) 200 nM[1][2]
Solubility in DMSO 50 mg/mL (200.58 mM)[1]

Experimental Protocol: In Vitro 15-LOX-1 Inhibition Assay

This protocol is a generalized procedure based on common methodologies for assessing 15-LOX-1 inhibition.

Materials:

  • ML351

  • Human recombinant 15-LOX-1 enzyme

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.4)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 234 nm

Procedure:

  • Prepare ML351 Stock Solution: Dissolve ML351 in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Prepare Working Solutions: Serially dilute the ML351 stock solution in assay buffer to achieve a range of desired concentrations for testing.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the 15-LOX-1 enzyme to each well, followed by the addition of the ML351 working solutions or vehicle control (DMSO in assay buffer). Incubate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate Reaction: Add the substrate, arachidonic acid, to each well to start the enzymatic reaction.

  • Measure Absorbance: Immediately begin monitoring the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

  • Data Analysis: Calculate the initial reaction rates for each concentration of ML351. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the inhibitory action of ML351 on the 12/15-lipoxygenase signaling pathway.

ML351_Inhibition_Pathway Inhibition of the 12/15-Lipoxygenase Pathway by ML351 cluster_upstream Upstream cluster_enzyme Enzyme Action cluster_downstream Downstream Effects Arachidonic_Acid Arachidonic Acid 12/15-LOX 12/15-Lipoxygenase (12/15-LOX) Arachidonic_Acid->12/15-LOX Substrate Proinflammatory_Mediators Pro-inflammatory Lipid Mediators 12/15-LOX->Proinflammatory_Mediators Catalyzes Inflammation_Oxidative_Stress Inflammation & Oxidative Stress Proinflammatory_Mediators->Inflammation_Oxidative_Stress Leads to ML351 ML351 ML351->12/15-LOX Inhibits

Caption: ML351 inhibits the 12/15-lipoxygenase enzyme, blocking the conversion of arachidonic acid to pro-inflammatory mediators.

The following diagram outlines a typical experimental workflow for evaluating the efficacy of ML351.

ML351_Experimental_Workflow Experimental Workflow for ML351 Efficacy Testing Start Start Prepare_Stock Prepare ML351 Stock Solution (DMSO) Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in Assay Buffer Prepare_Stock->Serial_Dilution In_Vitro_Assay In Vitro Assay (e.g., 15-LOX-1 Inhibition) Serial_Dilution->In_Vitro_Assay Cell_Based_Assay Cell-Based Assay (e.g., Cytotoxicity, Target Engagement) Serial_Dilution->Cell_Based_Assay Data_Analysis Data Analysis (IC50, EC50) In_Vitro_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A generalized workflow for testing the biological activity of ML351, from solution preparation to data analysis.

Disposal Plan

Proper disposal of ML351 and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

Solid Waste:

  • Contaminated PPE and Labware: Dispose of all contaminated items (e.g., gloves, pipette tips, empty vials) in a designated hazardous waste container.

  • Unused ML351: Unused or expired solid ML351 should be treated as chemical waste. Do not dispose of it in the regular trash.

Liquid Waste:

  • Aqueous Solutions: Collect all aqueous waste containing ML351 in a clearly labeled hazardous waste container.

  • Organic Solvent Solutions: Collect all waste containing ML351 dissolved in organic solvents (e.g., DMSO) in a separate, compatible, and clearly labeled hazardous waste container.

General Disposal Procedure:

  • Segregate Waste: Keep solid and liquid waste streams separate. Do not mix incompatible chemicals.

  • Label Containers: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents (including solvents), and the approximate concentrations.

  • Storage of Waste: Store waste containers in a designated satellite accumulation area, away from general lab traffic. Ensure containers are kept closed except when adding waste.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for chemical waste disposal.

Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling any chemical.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ML351
Reactant of Route 2
Reactant of Route 2
ML351
© Copyright 2026 BenchChem. All Rights Reserved.